2-Bromo-6-nitrobenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDLGBGVVRSXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469617 | |
| Record name | 2-Bromo-6-nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-37-2 | |
| Record name | 2-Bromo-6-nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-nitrobenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-6-nitrobenzothiazole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-6-nitrobenzothiazole
Introduction
2-Bromo-6-nitrobenzothiazole is a pivotal heterocyclic compound that serves as a versatile intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a fused benzothiazole ring system activated by both a nitro group and a strategically placed bromine atom, renders it a highly valuable building block for the synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its core chemical properties, reactivity, and applications, with a particular focus on its utility for researchers, chemists, and professionals in the field of drug development and materials science. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known to impart a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document delves into the causality behind its reactivity, offering field-proven insights and detailed protocols to empower scientists in harnessing its full synthetic potential.
Part 1: Physicochemical and Spectroscopic Profile
The intrinsic properties of 2-Bromo-6-nitrobenzothiazole dictate its behavior in chemical reactions and its characterization. A summary of its key physical and chemical identifiers is presented below.
Core Properties
| Property | Value | Source |
| CAS Number | 2516-37-2 | [4][5] |
| Molecular Formula | C₇H₃BrN₂O₂S | [5][6] |
| Molecular Weight | 259.08 g/mol | [5] |
| Monoisotopic Mass | 257.90985 Da | [6] |
| Appearance | Typically a yellow or off-white crystalline solid | Inferred from related compounds[7] |
| Melting Point | Data not consistently available; related compounds like 2-amino-6-nitrobenzothiazole melt at 247-249 °C | |
| Solubility | Generally soluble in polar aprotic solvents like DMF, DMSO, and chlorinated solvents; sparingly soluble in water. | General chemical knowledge |
Spectroscopic Signature
While specific experimental spectra are not publicly cataloged, the structure of 2-Bromo-6-nitrobenzothiazole allows for the confident prediction of its spectroscopic characteristics, which are crucial for reaction monitoring and product confirmation.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the benzene ring will exhibit a coupling pattern (doublet, doublet of doublets) consistent with a 1,2,4-trisubstituted system, with chemical shifts influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine (C2) will appear at a characteristic downfield shift. The presence of the nitro group will also significantly influence the chemical shifts of the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Expect strong, characteristic absorption bands for:
-
Asymmetric and symmetric NO₂ stretching: ~1550 and ~1350 cm⁻¹[8]
-
Aromatic C=C and C=N stretching: ~1600-1450 cm⁻¹
-
C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with an approximate 1:1 ratio, which is the definitive signature of a compound containing one bromine atom.
Part 2: Synthesis of 2-Bromo-6-nitrobenzothiazole
The synthesis of 2-Bromo-6-nitrobenzothiazole typically begins with a more accessible precursor, such as p-nitroaniline, and proceeds through the construction of the thiazole ring followed by functional group manipulation.
Synthetic Strategy Overview
A common and effective route involves the cyclization of a p-nitrophenylthiourea derivative. This strategy leverages readily available starting materials and established reaction mechanisms for heterocyclic synthesis. An alternative involves the direct nitration of 2-aminobenzothiazole, followed by a Sandmeyer-type reaction to replace the amino group with bromine. A patented method describes the bromine-catalyzed cyclization of phenylthiourea in sulfuric acid, followed by in-situ nitration to produce 2-amino-6-nitrobenzothiazole, a direct precursor.[9]
Experimental Protocol: Synthesis from p-Nitroaniline
This protocol outlines a two-step synthesis starting from p-nitroaniline.
Step 1: Synthesis of 1-(4-nitrophenyl)thiourea
-
In a round-bottom flask, dissolve p-nitroaniline (1.0 eq) in a suitable solvent such as dilute hydrochloric acid.
-
Add a solution of ammonium thiocyanate (or potassium thiocyanate) (1.1 eq) in water.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 1-(4-nitrophenyl)thiourea.
Step 2: Oxidative Cyclization and Bromination
-
Suspend 1-(4-nitrophenyl)thiourea (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and condenser.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (2.0-2.2 eq) in glacial acetic acid dropwise, maintaining the internal temperature below 10 °C.[10]
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, then heat to reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture carefully with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 2-Bromo-6-nitrobenzothiazole.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Bromo-6-nitrobenzothiazole.
Part 3: Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Bromo-6-nitrobenzothiazole is dominated by the electrophilic nature of the C2 carbon, making it an excellent substrate for two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The C2-Br bond is highly activated towards nucleophilic attack. This is due to the cumulative electron-withdrawing effects of the thiazole ring nitrogen and the powerful nitro group at the para-position, which can stabilize the negatively charged intermediate.[11][12] The reaction proceeds via a well-established two-step addition-elimination mechanism.[12][13]
Mechanism:
-
Addition of Nucleophile: A nucleophile (Nu⁻) attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen of the thiazole and, crucially, onto the oxygen atoms of the nitro group.[11][13]
-
Elimination of Leaving Group: Aromaticity is restored by the expulsion of the bromide ion (Br⁻), which is a good leaving group, to yield the substituted product. The addition step is typically the rate-determining step of the reaction.[12][14]
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocol: Reaction with an Amine Nucleophile
-
To a solution of 2-Bromo-6-nitrobenzothiazole (1.0 eq) in a polar aprotic solvent (e.g., DMF or NMP), add the desired amine (1.2-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour into water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization to obtain the 2-amino-6-nitrobenzothiazole derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[15] This reaction provides access to a vast array of 2-aryl-6-nitrobenzothiazole derivatives, which are of significant interest in medicinal chemistry.[16][17]
Catalytic Cycle: The reaction proceeds through a catalytic cycle involving a palladium(0) species.
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 2-Bromo-6-nitrobenzothiazole to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
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An In-Depth Technical Guide to 2-Bromo-6-nitrobenzothiazole: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Bromo-6-nitrobenzothiazole (CAS 2516-37-2), a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, key reactions, and applications of this versatile heterocyclic compound. The insights provided are grounded in established chemical principles and supported by peer-reviewed literature, offering both theoretical understanding and practical guidance.
Introduction to a Privileged Scaffold
The benzothiazole core is a "privileged" structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The introduction of a bromine atom at the 2-position and a nitro group at the 6-position of the benzothiazole ring system endows 2-Bromo-6-nitrobenzothiazole with a unique reactivity profile, making it a highly valuable intermediate for the synthesis of diverse molecular architectures. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the benzothiazole ring and influences the reactivity of the C-Br bond, making it amenable to a variety of cross-coupling reactions. This guide will explore the strategic utility of this compound in the construction of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 2-Bromo-6-nitrobenzothiazole is fundamental for its effective use in synthesis and for the characterization of its reaction products.
Table 1: Physicochemical Properties of 2-Bromo-6-nitrobenzothiazole
| Property | Value | Reference(s) |
| CAS Number | 2516-37-2 | [2] |
| Molecular Formula | C₇H₃BrN₂O₂S | [3] |
| Molecular Weight | 259.08 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 206-207 °C | [4] |
| Boiling Point | 393.1 °C (Predicted) | [5] |
| Flash Point | 206 °C (Predicted) | [5] |
Table 2: Spectroscopic Data of 2-Bromo-6-nitrobenzothiazole
| Technique | Key Data | Reference(s) |
| ¹H NMR | Spectral data available. | [6] |
| ¹³C NMR | Spectral data available. | [6] |
| Infrared (IR) | Spectral data available. | [6] |
| Mass Spectrometry (MS) | Spectral data available. | [6] |
Synthesis of 2-Bromo-6-nitrobenzothiazole: A Strategic Approach
The most direct and widely applicable method for the synthesis of 2-Bromo-6-nitrobenzothiazole is the Sandmeyer reaction, starting from the readily available 2-amino-6-nitrobenzothiazole.[7][8] This transformation provides a reliable route to introduce the bromo substituent at the 2-position of the benzothiazole core.
Synthesis of the Precursor: 2-Amino-6-nitrobenzothiazole
The precursor, 2-amino-6-nitrobenzothiazole, can be synthesized through the nitration of 2-aminobenzothiazole.[9]
Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole [9]
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzothiazole (1 equivalent) in concentrated sulfuric acid at a temperature below 5°C.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 20°C.
-
Stir the reaction mixture for 4-5 hours at room temperature.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., aqueous ammonia) until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield 2-amino-6-nitrobenzothiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
The Sandmeyer Reaction: From Amino to Bromo
The Sandmeyer reaction is a classic and robust method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[8][10]
Caption: Workflow for the synthesis of 2-Bromo-6-nitrobenzothiazole.
Experimental Protocol: Synthesis of 2-Bromo-6-nitrobenzothiazole via Sandmeyer Reaction (Adapted from[4])
-
Diazotization:
-
Suspend 2-amino-6-nitrobenzothiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equivalents) in HBr.
-
Cool the CuBr solution to 0°C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2-Bromo-6-nitrobenzothiazole.
-
Key Reactions and Synthetic Utility
The bromine atom at the 2-position of 2-Bromo-6-nitrobenzothiazole is the key to its synthetic versatility, serving as a handle for the introduction of various functionalities through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[11] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the benzothiazole core.
Caption: Key components of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-nitrobenzothiazole (Adapted from[11][12])
-
To an oven-dried reaction vessel, add 2-Bromo-6-nitrobenzothiazole (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100°C with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of N-aryl and N-heteroaryl compounds.[13] This reaction is particularly valuable for introducing primary and secondary amines at the 2-position of the benzothiazole ring.
Caption: Key components of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-nitrobenzothiazole (Adapted from[7][14])
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BrettPhos), and a base (e.g., sodium tert-butoxide or potassium phosphate).[15]
-
Add 2-Bromo-6-nitrobenzothiazole (1.0 equivalent) and the desired primary or secondary amine (1.1-1.5 equivalents).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to the appropriate temperature (typically 80-110°C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The functionalized benzothiazole core derived from 2-Bromo-6-nitrobenzothiazole is a prominent feature in the design of kinase inhibitors.[16] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The benzothiazole scaffold can act as a bioisostere for the adenine ring of ATP, enabling competitive inhibition at the enzyme's active site.[16]
The strategic placement of substituents on the benzothiazole ring, facilitated by the reactivity of 2-Bromo-6-nitrobenzothiazole, allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. For instance, the introduction of aryl groups via Suzuki coupling can target hydrophobic pockets within the kinase active site, while the installation of amino functionalities through Buchwald-Hartwig amination can form crucial hydrogen bond interactions with the hinge region of the kinase.[17]
Safety and Handling
2-Bromo-6-nitrobenzothiazole is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: The compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[19]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Toxicological Data: A comprehensive toxicological profile has not been fully established. Users should treat the compound with care and refer to the Safety Data Sheet (SDS) for detailed information.[20]
Conclusion
2-Bromo-6-nitrobenzothiazole is a strategically important and versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of a diverse range of functionalized benzothiazole derivatives. The ability to readily introduce carbon-carbon and carbon-nitrogen bonds at the 2-position makes it an invaluable tool for the construction of novel compounds, including potent kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, offering a foundation for its effective utilization in the pursuit of new therapeutic agents.
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Introduction: The Strategic Importance of the Benzothiazole Scaffold
An In-depth Technical Guide to the Molecular Structure of 2-Bromo-6-nitrobenzothiazole
Within the landscape of medicinal chemistry and drug discovery, the benzothiazole core represents a "privileged scaffold." This fused heterocyclic system, consisting of a benzene ring merged with a thiazole ring, is a recurring motif in a multitude of pharmacologically active agents.[1] Its rigid structure and diverse functionalization potential have made it a cornerstone in the development of compounds with anticancer, antimicrobial, and neuroprotective properties.[1][2]
This guide focuses on a specific, strategically functionalized derivative: 2-Bromo-6-nitrobenzothiazole . This molecule is not typically an end-product therapeutic but rather a high-value synthetic intermediate. The presence of a bromine atom at the 2-position and a nitro group at the 6-position provides orthogonal chemical handles for sequential, controlled modifications. The bromine atom is primed for metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to a reactive amine. Understanding the precise molecular structure and reactivity of this building block is therefore paramount for researchers aiming to construct complex molecular architectures for drug development programs.
This document provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-Bromo-6-nitrobenzothiazole, designed for professionals in chemical and pharmaceutical research.
Part 1: Core Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. These characteristics dictate its behavior in reactions, its solubility, and its potential interactions in biological systems.
Structural Identification
The unambiguous identification of 2-Bromo-6-nitrobenzothiazole is established by its unique identifiers and structural formula.
Diagram: 2D Structure of 2-Bromo-6-nitrobenzothiazole
Caption: 2D chemical structure of 2-Bromo-6-nitrobenzothiazole.
Table 1: Key Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 2516-37-2 | [3] |
| Molecular Formula | C₇H₃BrN₂O₂S | [3] |
| Molecular Weight | 259.08 g/mol | [3] |
| InChIKey | OEDLGBGVVRSXGG-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC2=C(C=C1[O-])SC(=N2)Br |
Physicochemical Properties
While extensive experimental data for this specific intermediate is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogues. These parameters are critical for designing reaction conditions, purification protocols, and formulation strategies.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Causality and Scientific Insight |
| XLogP3 | 3.5 | The combination of the lipophilic brominated benzothiazole core and the polar nitro group results in a moderately high predicted partition coefficient, suggesting good solubility in organic solvents but limited aqueous solubility. |
| pKa | ~0.5 ± 0.1 | The benzothiazole nitrogen is weakly basic. This basicity is further diminished by the strong electron-withdrawing effects of both the bromo and nitro substituents, resulting in a very low predicted pKa. The molecule will be non-ionized under typical physiological and synthetic conditions. |
| Boiling Point | >300 °C (est.) | High molecular weight and polarity suggest a high boiling point. Purification by distillation would require high vacuum to prevent thermal decomposition. |
| Melting Point | Not reported | Expected to be a stable, crystalline solid at room temperature. The precise melting point is a key indicator of purity and should be determined experimentally. |
Part 2: Synthesis and Purification
The most logical and efficient synthesis of 2-Bromo-6-nitrobenzothiazole involves the diazotization of its corresponding amine precursor, 2-amino-6-nitrobenzothiazole, followed by a copper-catalyzed bromination—a classic Sandmeyer reaction .[4][5] This method is widely employed for the conversion of aromatic amines to aryl halides due to its reliability and high yields.[6][7]
Diagram: Synthetic Workflow via Sandmeyer Reaction
Caption: Workflow for the synthesis of 2-Bromo-6-nitrobenzothiazole.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for similar benzothiazole transformations.[8]
Materials:
-
2-Amino-6-nitrobenzothiazole (1.0 eq)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sodium nitrite (NaNO₂, 1.1 eq)
-
Copper(I) bromide (CuBr, 1.2 eq)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Diazotization:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-6-nitrobenzothiazole and 48% HBr. Cool the resulting slurry to 0-5 °C in an ice-water bath.
-
Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred slurry, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in color and consistency.
-
Causality: The reaction is performed at low temperature because aryl diazonium salts are thermally unstable and can decompose prematurely. HBr serves as both the acid catalyst for forming nitrous acid (from NaNO₂) and the source of the bromide nucleophile.[7]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or slurry of CuBr in 48% HBr. Heat this mixture to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuBr solution. Vigorous evolution of nitrogen gas (N₂) will be observed.
-
Causality: Cu(I) catalyzes the reaction by a single-electron transfer to the diazonium salt, which generates an aryl radical and dinitrogen gas. This highly reactive aryl radical then abstracts a bromine atom from a Cu(II)Br species, yielding the final product and regenerating the Cu(I) catalyst.[4]
-
-
Work-up and Purification:
-
After gas evolution ceases, maintain the reaction at 70 °C for an additional 30-60 minutes to ensure completion.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer. Wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (monitored by TLC) and remove the solvent to yield 2-Bromo-6-nitrobenzothiazole as a solid.
-
Part 3: Spectroscopic and Structural Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized molecule. While a public crystal structure is not available, a combination of spectroscopic techniques provides a definitive structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring.
-
H-4: Expected as a doublet around δ 8.5-8.7 ppm. It is deshielded by the adjacent nitro group.
-
H-5: Expected as a doublet of doublets around δ 8.2-8.4 ppm. It is coupled to both H-4 and H-7.
-
H-7: Expected as a doublet around δ 7.8-8.0 ppm.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): Seven distinct carbon signals are expected.
-
C=N Carbon (C-2): Expected to be significantly downfield (~δ 145-155 ppm) due to its attachment to bromine and two nitrogen/sulfur atoms.
-
Nitro-bearing Carbon (C-6): Expected around δ 140-150 ppm.
-
Other Aromatic Carbons: Expected in the typical aromatic region of δ 115-140 ppm. Carbons adjacent to the electron-withdrawing groups will be further downfield.[9]
Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1600-1620 | C=N Stretch | Thiazole Ring |
| ~1520-1550 (strong) | Asymmetric Stretch | Nitro (NO₂) |
| ~1340-1360 (strong) | Symmetric Stretch | Nitro (NO₂) |
| ~1450-1500 | C=C Stretch | Aromatic Ring |
| ~600-700 | C-Br Stretch | Aryl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A characteristic doublet of peaks of nearly equal intensity will be observed at m/z 258 and m/z 260 . This is the definitive signature of a monobrominated compound, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragments: Expect to see fragments corresponding to the loss of the nitro group ([M-NO₂]⁺ at m/z 212/214) and the loss of the bromine atom ([M-Br]⁺ at m/z 179).
X-ray Crystallography: The Gold Standard
While spectroscopic data provides robust evidence for the molecular structure, single-crystal X-ray crystallography offers the only method for its absolute, unambiguous determination in the solid state.[10] It reveals precise bond lengths, bond angles, and intermolecular interactions (e.g., π-stacking), which are invaluable for computational modeling and understanding structure-activity relationships in drug design.
Although a crystal structure for 2-Bromo-6-nitrobenzothiazole is not currently in the public domain, obtaining one would be a critical step for any research program utilizing this intermediate.
Caption: Key reaction pathways for diversifying the core scaffold.
Part 5: Safety and Handling
As a brominated nitroaromatic compound, 2-Bromo-6-nitrobenzothiazole should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following precautions, based on analogous compounds, are strongly recommended.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
A substance-specific risk assessment must be performed before use.
Conclusion
2-Bromo-6-nitrobenzothiazole is a highly valuable and versatile intermediate for chemical synthesis, particularly in the field of drug discovery. Its molecular structure, characterized by orthogonal bromo and nitro functionalities, provides a robust platform for the generation of diverse compound libraries. A thorough understanding of its synthesis via the Sandmeyer reaction and its characterization through modern spectroscopic techniques is fundamental to its effective application. While a definitive crystal structure remains to be published, the predictive and analytical methodologies outlined in this guide provide researchers with the necessary framework to confidently synthesize, verify, and utilize this strategic building block in the pursuit of novel therapeutic agents.
References
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Mol-Instincts. Manufacturer supply top purity 2-Bromo-6-methoxybenzothiazole 2941-58-4 with ISO standards. Available at: [Link]
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Palyam, N. et al. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. (2022). Available at: [Link]
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Available at: [Link]
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Alchem Pharmtech. CAS 2516-37-2 | 2-Bromo-6-nitrobenzothiazole. Available at: [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (2012). Available at: [https://www.rjpbcs.com/pdf/2012_3(4)/.[11]pdf]([Link]11]pdf)
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Chemistry LibreTexts. 13.12: Characteristics of ¹³C NMR Spectroscopy. (2024). Available at: [Link]
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SpectraBase. 2-Amino-6-bromobenzothiazole - Optional[1H NMR]. Available at: [Link]
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International Academic Journal of Engineering, Science & Technology. 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. (2023). Available at: [Link]
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SFA ScholarWorks. 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. (2021). Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 2-Bromo-6-nitrobenzothiazole
This guide provides a comprehensive overview of the primary synthetic pathway for 2-bromo-6-nitrobenzothiazole, a key intermediate in the development of various pharmacologically active compounds and specialized chemical probes. The content herein is structured to provide not only procedural steps but also the underlying mechanistic rationale and field-proven insights essential for successful replication and optimization in a research and development setting.
Introduction: Significance of the Benzothiazole Scaffold
The benzothiazole nucleus is a privileged heterocyclic system found in a wide array of biologically active molecules, including antitumor, antimicrobial, and anticonvulsant agents.[1] The specific compound, 2-bromo-6-nitrobenzothiazole, serves as a versatile building block. The bromine atom at the 2-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the nitro group at the 6-position can be readily reduced to an amine, opening avenues for further derivatization.[2] This dual functionality makes it a valuable precursor for creating libraries of complex molecules for drug discovery and materials science.[3]
Primary Synthesis Pathway: A Two-Stage Approach
The most reliable and selective synthesis of 2-bromo-6-nitrobenzothiazole is achieved through a two-stage process. This strategy circumvents the challenges of poor regioselectivity and harsh reaction conditions associated with other theoretical routes. The overall pathway involves the initial synthesis of a key intermediate, 2-amino-6-nitrobenzothiazole, followed by a Sandmeyer reaction to introduce the bromine atom.
Caption: Overall workflow for the synthesis of 2-Bromo-6-nitrobenzothiazole.
Stage 1: Synthesis of 2-Amino-6-nitrobenzothiazole
The initial stage focuses on the regioselective nitration of the commercially available 2-aminobenzothiazole. Direct nitration is known to produce an undesirable mixture of isomers.[4] To ensure the nitro group is installed exclusively at the 6-position, a protection-nitration-deprotection strategy is employed.
Mechanism and Scientific Rationale
-
Amine Protection: The exocyclic amino group of 2-aminobenzothiazole is first protected, typically as an acetamide. This is a critical step for two reasons. First, the acetyl group is less activating than a primary amine, which helps to control the vigor of the nitration reaction. Second, and more importantly, it prevents the formation of undesired side products and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 6-position of the benzothiazole ring system.[4]
-
Electrophilic Aromatic Nitration: The nitration is a classic electrophilic aromatic substitution reaction. Concentrated sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). This electrophile is then attacked by the electron-rich benzene ring of the benzothiazole scaffold. The reaction is conducted at low temperatures (5–15 °C) to control the exothermic nature of the reaction and minimize the formation of byproducts.[4]
-
Hydrolysis (Deprotection): The final step is the hydrolysis of the acetyl protecting group under basic conditions to regenerate the 2-amino functionality, yielding the target intermediate with high purity.
Detailed Experimental Protocol
This protocol is a synthesis of procedures described in the patent literature for high-selectivity synthesis.[4]
Part A: Acetylation of 2-Aminobenzothiazole
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-aminobenzothiazole (1.0 mol) in a suitable solvent such as toluene.
-
Add acetic anhydride (1.1 mol) to the suspension.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with a small amount of cold solvent (toluene or hexane), and dry under vacuum to yield 2-acetylaminobenzothiazole.
Part B: Nitration and Hydrolysis
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 2-acetylaminobenzothiazole (1.0 mol) to concentrated sulfuric acid (approx. 490 g) while maintaining the temperature between 20-30 °C.
-
Cool the resulting solution to 5-10 °C using an ice-salt bath.
-
Prepare a nitrating mixture of nitric acid (e.g., 31.5% in mixed acid, ~1.05 mol HNO₃) and add it dropwise to the solution, ensuring the internal temperature does not exceed 15 °C.[4]
-
After the addition is complete, stir the mixture at 10-15 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 1000 g) with vigorous stirring. The intermediate, 2-acetylamino-6-nitrobenzothiazole, will precipitate.
-
Filter the precipitate and wash with cold water until the washings are neutral.
-
Suspend the moist filter cake in methanol and heat to 60 °C.
-
Adjust the pH to 10.5 with a concentrated sodium hydroxide solution and maintain this pH for approximately 5 hours to ensure complete hydrolysis.[4]
-
Cool the mixture to 20 °C. The product, 2-amino-6-nitrobenzothiazole, will crystallize.
-
Filter the solid, wash with methanol, and then with water until alkali-free.
-
Dry the product in a vacuum oven at 50-80 °C.
Data Summary: Intermediate Synthesis
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield | Reference |
| 2-Amino-6-nitrobenzothiazole | C₇H₅N₃O₂S | 195.20 | 248 - 252 | ~85-90% | [4] |
Stage 2: Conversion to 2-Bromo-6-nitrobenzothiazole via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert a primary aromatic amine into a halide via a diazonium salt intermediate.[5][6] This transformation is particularly useful as it allows for the introduction of nucleophiles that cannot be installed by direct electrophilic substitution.
Mechanism and Scientific Rationale
The process occurs in two distinct chemical steps within the same pot:
-
Diazotization: The 2-amino group of the substrate is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr). This reaction must be carried out at low temperatures (0–5 °C) because the resulting diazonium salt is unstable and can decompose prematurely at higher temperatures.[7] The amine nitrogen attacks the nitrosonium ion (NO⁺), and subsequent proton transfers and elimination of water generate the N≡N triple bond of the diazonium group.
-
Copper-Catalyzed Bromination: The diazonium salt is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The copper(I) species initiates a single-electron transfer to the diazonium salt, releasing exceptionally stable nitrogen gas (N₂) and forming an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[6]
Caption: Experimental workflow for the Sandmeyer reaction.
Detailed Experimental Protocol
This is a representative protocol adapted from established Sandmeyer reaction procedures.[6][7]
-
In a beaker, dissolve 2-amino-6-nitrobenzothiazole (1.0 mol) in a sufficient amount of 48% hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, prepare a solution of sodium nitrite (NaNO₂, 1.1 mol) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition. The formation of a clear diazonium salt solution may be observed. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
In a larger reaction vessel, prepare a solution of copper(I) bromide (CuBr, ~1.2 mol) in 48% HBr.
-
Slowly and carefully add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature. The crude product will precipitate.
-
Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 2-bromo-6-nitrobenzothiazole.
Data Summary: Final Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Reference |
| 2-Bromo-6-nitrobenzothiazole | C₇H₃BrN₂O₂S | 259.08 | Yellow to brown solid | [8][9] |
Note: Yields for the Sandmeyer reaction are typically in the range of 60-85% but are highly dependent on substrate and precise reaction control.
Alternative Synthesis Pathways: A Critical Evaluation
An alternative route that may be considered is the direct bromination of 6-nitrobenzothiazole. However, this pathway is not synthetically viable for several key reasons:
-
Ring Deactivation: The nitro group is a powerful deactivating group for electrophilic aromatic substitution, making the benzene portion of the molecule highly unreactive towards electrophiles like Br⁺.[10]
-
Directing Effects: The nitro group is a meta-director. Any substitution that could be forced to occur would likely happen at the 5- or 7-position relative to the nitro group, not at the desired 2-position on the thiazole ring.[10]
-
Thiazole Ring Reactivity: The 2-position of the benzothiazole ring is not susceptible to standard electrophilic attack. Its reactivity is governed by the heteroatoms and is more complex than a simple aromatic ring.
Therefore, the two-stage approach starting from 2-aminobenzothiazole remains the most logical, selective, and high-yielding method for preparing 2-bromo-6-nitrobenzothiazole.
References
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RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [https://www.rjpbcs.com/pdf/2012_3(4)/[11].pdf]([Link]11].pdf)
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Liu, N., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]
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Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]
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Catalytic Sandmeyer Bromination. (2018). ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
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Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (n.d.). RJPBCS. Retrieved from [https://www.rjpbcs.com/pdf/2012_3(4)/[11].pdf]([Link]11].pdf)
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Khan, K., et al. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. ResearchGate. Retrieved from [Link]
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Ashenhurst, J. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]
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Introduction: The Significance of the Benzothiazole Scaffold
An In-Depth Technical Guide to 2-Bromo-6-nitrobenzothiazole: Synthesis, Reactivity, and Applications
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in the field of medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] This biological versatility has established benzothiazole as a cornerstone for the development of novel therapeutic agents.[2][3]
Within this important class of compounds, 2-bromo-6-nitrobenzothiazole (CAS No: 2516-37-2) emerges as a particularly valuable synthetic intermediate.[6] Its structure is primed for chemical modification at two key positions: the reactive carbon-bromine bond at the 2-position and the nitro group at the 6-position. This dual reactivity makes it an exceptionally versatile building block for creating diverse molecular libraries aimed at drug discovery and materials science.[7] This guide provides a comprehensive technical overview of its synthesis, core reactivity, and applications for researchers and drug development professionals.
Chemical Profile:
-
Molecular Weight: 259.08 g/mol [6]
-
Appearance: Typically a solid powder.
-
Synonyms: 2-Bromo-6-nitro-1,3-benzothiazole[6]
PART 1: Synthesis of 2-Bromo-6-nitrobenzothiazole
The synthesis of 2-bromo-6-nitrobenzothiazole is not a trivial one-step process but is reliably achieved through a multi-step sequence starting from more common precursors. The most logical and field-proven pathway involves the synthesis of 2-amino-6-nitrobenzothiazole, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom. This approach provides a high degree of control and generally results in good yields.
Workflow for the Synthesis of 2-Bromo-6-nitrobenzothiazole
Caption: Synthetic pathway from 2-aminobenzothiazole to 2-bromo-6-nitrobenzothiazole.
Experimental Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole[9]
This precursor is synthesized via the nitration of 2-aminobenzothiazole. The causality behind this step lies in the electrophilic nature of the nitronium ion (NO₂⁺) generated in situ, which preferentially attacks the electron-rich benzene ring of the benzothiazole system.
Materials:
-
2-Aminobenzothiazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Aqueous Ammonia (NH₄OH)
Step-by-Step Methodology:
-
Dissolution: In a flask submerged in an ice-salt bath, slowly add 2-aminobenzothiazole (0.157 mol) to concentrated sulfuric acid (36 ml) with vigorous stirring, ensuring the temperature is maintained below 5°C.[9]
-
Nitration: Add concentrated nitric acid (19 ml) dropwise to the solution. The rate of addition must be carefully controlled to keep the internal temperature below 20°C.[9] This control is critical to prevent over-nitration and side reactions.
-
Reaction: Continue stirring the reaction mixture for 4-5 hours, allowing it to proceed to completion.[9]
-
Work-up: Pour the reaction mixture slowly onto crushed ice with constant stirring.
-
Neutralization: Add aqueous ammonia until the mixture becomes slightly alkaline and the product precipitates as an orange solid.[9]
-
Isolation & Purification: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[9]
Experimental Protocol 2: Synthesis of 2-Bromo-6-nitrobenzothiazole via Sandmeyer Reaction
The Sandmeyer reaction is a robust method for converting an aromatic amino group into a halide. The process involves the formation of a diazonium salt intermediate, which is then decomposed by a copper(I) halide to yield the final product.
Materials:
-
2-Amino-6-nitrobenzothiazole
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48%)
-
Copper(I) Bromide (CuBr)
-
Ice
Step-by-Step Methodology:
-
Diazotization: Suspend 2-amino-6-nitrobenzothiazole (1.0 eq) in a mixture of hydrobromic acid and water at 0-5°C.
-
Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. Maintain vigorous stirring and keep the temperature below 5°C to ensure the stability of the diazonium salt intermediate. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Decomposition: Allow the mixture to warm to room temperature, then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases. This indicates the complete substitution of the diazonium group.
-
Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-bromo-6-nitrobenzothiazole.
PART 2: Chemical Reactivity & Key Synthetic Transformations
The synthetic utility of 2-bromo-6-nitrobenzothiazole is rooted in its susceptibility to two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C2 position is an excellent leaving group. Its reactivity is significantly enhanced by the electron-withdrawing effects of both the thiazole ring nitrogen and the nitro group on the benzene moiety. This electronic arrangement makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.[10][11]
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[12] The stabilization of this intermediate by the nitro group is a key factor driving the reaction forward.[10]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The C-Br bond is an ideal handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is particularly powerful for this purpose.[13][14] This reaction provides access to a vast array of 2-aryl or 2-heteroaryl benzothiazole derivatives, which are prevalent motifs in pharmacologically active molecules.[15][16]
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields. For nitrogen-containing heterocycles like benzothiazole, which can coordinate to and inhibit the catalyst, specialized ligands (e.g., phosphine-based ligands like SPhos) are often required to facilitate the reaction.[14]
Experimental Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 2-bromo-6-nitrobenzothiazole with various arylboronic acids.
Materials:
-
2-Bromo-6-nitrobenzothiazole (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[13]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)[15]
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)[13]
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask, add 2-bromo-6-nitrobenzothiazole, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times. This is critical as the palladium catalyst is sensitive to oxygen.
-
Catalyst Addition: Add the palladium catalyst under the inert atmosphere.
-
Solvent Addition: Add degassed solvent via syringe.
-
Reaction: Heat the reaction mixture (typically 80-110°C) with stirring for 2-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.[13]
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-nitrobenzothiazole.
Reduction of the Nitro Group
The nitro group at the C6 position can be readily reduced to a primary amine (NH₂) using standard reducing agents like tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂/Pd-C). This transformation yields 2-bromo-6-aminobenzothiazole, opening up another avenue for diversification. The resulting amino group can be acylated, alkylated, or used in further coupling reactions to build more complex molecular architectures.
| Reaction Type | Reagents | Product Class | Significance |
| Nucleophilic Substitution | Amines, Thiols, Alcohols | 2-Amino/Thio/Oxy-6-nitrobenzothiazoles | Introduction of diverse functional groups at C2. |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Base | 2-Aryl/Heteroaryl-6-nitrobenzothiazoles | Formation of C-C bonds; synthesis of biaryl systems.[13][15] |
| Nitro Group Reduction | SnCl₂/HCl or H₂/Pd-C | 2-Bromo-6-aminobenzothiazole | Creates a new site (C6-NH₂) for functionalization. |
PART 3: Applications in Drug Discovery
The true value of 2-bromo-6-nitrobenzothiazole lies in its role as a versatile scaffold for generating compounds with significant therapeutic potential. The benzothiazole nucleus is a key pharmacophore in numerous clinically approved and experimental drugs.[3]
-
Anticancer Agents: Many 2,6-disubstituted benzothiazole derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including breast, lung, and colon cancer.[17][18][19] The ability to easily modify both the C2 and C6 positions allows for the fine-tuning of structure-activity relationships (SAR) to maximize potency and selectivity.
-
Antimicrobial Agents: The benzothiazole scaffold is integral to many compounds with antibacterial and antifungal properties.[1][4] Introducing electron-withdrawing groups like nitro has been shown to enhance antimicrobial activity.[4] Derivatives synthesized from 2-bromo-6-nitrobenzothiazole are promising candidates for developing new treatments against resistant pathogens.[20]
-
Other Therapeutic Areas: The structural versatility of benzothiazoles has led to their investigation for a wide range of other conditions, including neurodegenerative diseases, malaria, and diabetes.[1][3][21] The reactivity of 2-bromo-6-nitrobenzothiazole makes it an ideal starting point for exploring these diverse therapeutic applications.[20][22]
Conclusion
2-Bromo-6-nitrobenzothiazole is more than just a chemical compound; it is a strategic tool for innovation in organic synthesis and medicinal chemistry. Its well-defined reactivity at both the C2-bromo and C6-nitro positions provides a reliable and versatile platform for constructing complex molecules. By mastering its synthesis and subsequent transformations through nucleophilic substitution and palladium-catalyzed coupling, researchers can efficiently generate libraries of novel benzothiazole derivatives, accelerating the discovery of next-generation therapeutics and advanced materials.
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Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8845-8857. [Link]
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Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]
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Potapov, V. A., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. International Journal of Molecular Sciences, 22(19), 10459. [Link]
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Campeau, L. C., et al. (2013). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 11(14), 2276-2279. [Link]
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An In-Depth Technical Guide to the Biological Activity of Nitrobenzothiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1] The introduction of a nitro group (–NO₂) to this scaffold profoundly modulates its electronic properties and biological activity, giving rise to a class of compounds—nitrobenzothiazole derivatives—with a broad and potent spectrum of therapeutic potential.[2][3] This guide synthesizes current research to provide an in-depth analysis of the diverse biological activities of these derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. We will explore the underlying mechanisms of action, present comparative data, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.
The Nitrobenzothiazole Scaffold: A Gateway to Diverse Bioactivity
The fusion of a benzene ring with a thiazole ring creates the benzothiazole core. The addition of a nitro group, a strong electron-withdrawing moiety, significantly alters the molecule's charge distribution, lipophilicity, and steric profile. These modifications are critical as they dictate how the molecule interacts with biological targets like enzymes and cellular receptors.[2][4] The position of the nitro group (e.g., at the 6- or 7-position) further refines these properties, leading to distinct mechanistic profiles and potencies among isomers.[5][6] This chemical versatility makes nitrobenzothiazoles a highly attractive scaffold for developing novel therapeutics against a range of diseases.[7]
Anticancer Activity: Targeting Key Oncogenic Pathways
Nitrobenzothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (HepG2) cancers.[4][8][9][10] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Mechanism of Action: Inhibition of Pro-Survival Signaling
A primary anticancer mechanism of nitrobenzothiazole derivatives is the suppression of key signaling pathways frequently over-activated in cancer.[11] Research indicates that these compounds can downregulate the expression of critical receptors like the Epidermal Growth Factor Receptor (EGFR).[2] This action initiates a cascade of inhibitory effects on downstream pro-survival pathways, including:
-
PI3K/Akt/mTOR Pathway: This is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[11][12][13][14] By inhibiting this pathway, nitrobenzothiazoles can halt uncontrolled cell division and promote apoptosis.
-
JAK/STAT and ERK/MAPK Pathways: These pathways are also crucial for transmitting growth signals from the cell membrane to the nucleus. Their inhibition contributes to the anti-proliferative effects of these compounds.[2]
-
NF-κB Signaling: This pathway plays a dual role in promoting inflammation and cell survival. Nitrobenzothiazoles can inhibit NF-κB, leading to reduced expression of inflammatory mediators and an increased propensity for apoptosis.[2][15]
// Nodes RTK [label="Growth Factor Receptor\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTEN [label="PTEN", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrobenzothiazole [label="Nitrobenzothiazole\nDerivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates", color="#5F6368", fontsize=8]; PI3K -> PIP3 [label="Converts PIP2 to", color="#5F6368", fontsize=8]; PIP3 -> PDK1 [label="Recruits", color="#5F6368", fontsize=8]; PDK1 -> Akt [label="Activates", color="#5F6368", fontsize=8]; Akt -> mTOR [label="Activates", color="#5F6368", fontsize=8]; Akt -> Apoptosis [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; mTOR -> Proliferation [label="Promotes", color="#34A853"]; PTEN -> PIP3 [label="Inhibits\n(Dephosphorylates)", color="#EA4335", style=dashed, arrowhead=tee];
// Inhibition by compound Nitrobenzothiazole -> PI3K [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee, fontcolor="#EA4335"]; Nitrobenzothiazole -> Akt [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee, fontcolor="#EA4335"];
} enddot Caption: Inhibition of the PI3K/Akt pathway by nitrobenzothiazole derivatives.
Quantitative Analysis of Anticancer Activity
The cytotoxic potential of nitrobenzothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Sulphonamide-based 6-nitrobenzothiazole | MCF-7 (Breast) | 34.5 | [8][10] |
| Sulphonamide-based 6-nitrobenzothiazole | HeLa (Cervical) | 44.15 | [8][10] |
| Sulphonamide-based 6-nitrobenzothiazole | MG63 (Osteosarcoma) | 36.1 | [8][10] |
| Thiazolidine-based nitrobenzylidene | MCF-7 (Breast) | 0.036 | [8] |
| Thiazolidine-based nitrobenzylidene | HepG2 (Liver) | 0.048 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[16][17] It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[18]
Causality Behind Choices:
-
Serum-Free Media: Used during MTT incubation to prevent interference from serum components.
-
Solubilization Solution (DMSO/SDS): Necessary because the formazan product is insoluble in water. This step ensures the crystals dissolve for accurate spectrophotometric reading.[17][19]
-
Controls: A "no-cell" control corrects for background absorbance, while a "vehicle" control (cells treated with only the solvent, e.g., DMSO) accounts for any solvent-induced toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[19]
-
Compound Treatment: Prepare serial dilutions of the nitrobenzothiazole derivative. Replace the old media with fresh media containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[18][20] Add 10 µL of this stock to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[19][20]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl) to each well.[19]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.
Antimicrobial and Antifungal Activity
Nitrobenzothiazole derivatives exhibit potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][7][21] The nitro group is often crucial for this activity, enhancing the compound's ability to interfere with essential microbial processes.[22]
Mechanism of Action: Disruption of Essential Microbial Processes
The antibacterial and antifungal actions of these compounds stem from their ability to inhibit key microbial enzymes and pathways that are absent or significantly different in humans, providing a basis for selective toxicity.[23][24][25]
-
Enzyme Inhibition: Certain nitrobenzothiazole derivatives are potent inhibitors of enzymes critical for microbial survival, such as M. tuberculosis ATP phosphoribosyl transferase (HisG), an enzyme involved in histidine biosynthesis.[26] Other targets include DNA gyrase and dihydropteroate synthase (DHPS), which are essential for DNA replication and folate synthesis, respectively.[27][28]
-
Cell Wall/Membrane Disruption: Some derivatives may interfere with the integrity of the bacterial cell wall or cytoplasmic membrane, leading to cell lysis and death.[23][25][29]
// Nodes Synthesis [label="Compound Synthesis\n(Nitrobenzothiazole Library)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Primary Screening\n(e.g., Agar Diffusion)", fillcolor="#F1F3F4", fontcolor="#202124"]; MIC [label="Quantitative Assay\n(Broth Microdilution for MIC)", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism of Action\n(Enzyme Assays, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Compound\nIdentification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Synthesis -> Screening [color="#5F6368"]; Screening -> MIC [label="Active Hits", color="#5F6368", fontsize=8]; MIC -> Mechanism [label="Potent Hits", color="#5F6368", fontsize=8]; Mechanism -> Lead [color="#5F6368"]; } enddot Caption: A streamlined workflow for identifying novel antimicrobial agents.
Quantitative Analysis of Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial activity, defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[30][31]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole-isatin derivative | E. coli | 3.1 | [27] |
| Benzothiazole-isatin derivative | P. aeruginosa | 6.2 | [27] |
| Thiophene-benzothiazole derivative | S. aureus | 3.125 | [21] |
| Pyrazole-benzothiazole derivative | S. aureus | 0.025 mM | [28] |
| Pyrazolo[1,5-a]pyrimidine-benzothiazole | A. fumigatus (Fungus) | 6.25 | [21] |
| 6-amino-2-n-pentylthio-benzothiazole | Candida albicans (Fungus) | IC₅₀ < 40 µmol/ml | [32] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining MIC values due to its efficiency and reproducibility.[30] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[31][33]
Causality Behind Choices:
-
Mueller-Hinton Broth (MHB): This is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it supports good growth and has low levels of inhibitors that might interfere with certain antibiotics.[34]
-
Standardized Inoculum (5x10⁵ CFU/mL): A consistent starting number of bacteria is critical for reproducible results. Too high an inoculum can overwhelm the drug, while too low may result in a falsely low MIC.[30]
-
Two-fold Serial Dilution: This logarithmic dilution series allows for the efficient testing of a wide range of concentrations to pinpoint the inhibitory level.
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture (18-24h), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[34]
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.[33] Add 100 µL of the stock solution of the nitrobenzothiazole compound (at twice the highest desired test concentration) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Repeat this process across the plate to well 10, discarding the final 50 µL from well 10.[33] Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).[33]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[30]
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[30]
Other Notable Biological Activities
Beyond their anticancer and antimicrobial effects, nitrobenzothiazole derivatives have been investigated for a range of other therapeutic applications.
-
Antiviral Activity: Certain derivatives have shown inhibitory effects against various viruses, including vaccinia virus, Western Equine Encephalomyelitis (WEE) virus, and Hepatitis C Virus (HCV).[35][36][37][38]
-
Antifungal Activity: Many compounds show significant promise against pathogenic fungi like Candida albicans and Aspergillus fumigatus.[21][39][40]
-
Antiparasitic Activity: The benzothiazole scaffold has been explored for activity against various parasites.
-
Enzyme Inhibition: As mentioned, these compounds can act as inhibitors for specific enzymes, a property that extends to targets in neurodegenerative diseases, such as monoamine oxidase B (MAO-B).[2]
Conclusion and Future Outlook
Nitrobenzothiazole derivatives represent a versatile and potent class of pharmacologically active compounds. The electron-withdrawing nature of the nitro group is key to their broad-spectrum activity, enabling interactions with a diverse array of biological targets. Their demonstrated efficacy in preclinical studies against cancer, bacteria, and fungi positions them as highly valuable scaffolds for future drug development.
The path forward requires a multi-pronged approach. Further synthesis and derivatization will undoubtedly yield compounds with enhanced potency and selectivity. Advanced mechanistic studies are crucial to fully elucidate their molecular targets and pathways of action. Finally, rigorous preclinical and clinical evaluation will be necessary to translate the clear therapeutic promise of nitrobenzothiazole derivatives into tangible clinical benefits for patients.
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Buc, M., et al. (1993). Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo. Folia Microbiologica, 38(4), 323-326. Available at: [Link]
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Kamal, A., et al. (2020). Benzothiazoles as potential antiviral agents. Journal of Pharmacy and Pharmacology, 72(10), 1305-1322. Available at: [Link]
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Kumar, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-20. Available at: [Link]
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Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1285, 135436. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 2-Bromo-6-nitrobenzothiazole
This guide provides a comprehensive technical overview of the solubility of 2-bromo-6-nitrobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining its solubility profile. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide detailed, field-proven experimental protocols for empirical solubility determination, and outline validated analytical methodologies for accurate quantification.
Physicochemical Profile and Solubility Prediction
A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility. For 2-bromo-6-nitrobenzothiazole (CAS No: 2516-37-2), its molecular structure dictates its behavior in various solvents.
Molecular Structure: C₇H₃BrN₂O₂S Molecular Weight: 259.08 g/mol
The structure features a benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring. The key substituents influencing solubility are the bromo group at position 2 and the nitro group at position 6. The presence of electronegative nitrogen and sulfur atoms in the thiazole ring, along with the highly polar nitro group and the halogen atom, renders 2-bromo-6-nitrobenzothiazole a moderately polar molecule.
Based on the principle of "like dissolves like," we can predict its general solubility behavior:
-
Non-Polar Solvents (e.g., Hexane, Toluene): The overall polarity of 2-bromo-6-nitrobenzothiazole is too high for significant interaction with non-polar solvents. Predicted Solubility: Low.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can engage in strong dipole-dipole interactions with the polar regions of the molecule. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are particularly effective at solvating a wide range of organic compounds and are expected to be excellent solvents for this compound.[1] Predicted Solubility: Moderate to High.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While polar, the ability of 2-bromo-6-nitrobenzothiazole to act as a hydrogen bond acceptor is limited. Its solubility will be a balance between its polarity and the energy required to disrupt the hydrogen-bonding network of the solvent.[1] Predicted Solubility: Low to Moderate.
-
Aqueous Solvents (e.g., Water, Buffers): Poor aqueous solubility is a common trait of many benzothiazole derivatives, especially those bearing hydrophobic groups like a nitro substituent.[2] The planar, fused-ring structure contributes to strong intermolecular forces in the solid state, making it difficult for water to effectively solvate the molecule.[2] The quantitative solubility of a structurally similar compound, 2-methyl-6-nitrobenzothiazole, has been reported to be low (19.4 µg/mL at pH 7.4), reinforcing the expectation of poor aqueous solubility.[3] Predicted Solubility: Very Low.
The following table summarizes the predicted qualitative solubility profile:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane, Toluene | Low | The molecule's polarity is too high for significant favorable interactions with non-polar solvents.[1] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar regions of the molecule. DMSO and DMF are expected to be particularly effective.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While polar, the molecule's hydrogen bonding capability is limited, and it must overcome the solvent's strong hydrogen-bonding network.[1] |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | Benzothiazole derivatives, especially with nitro groups, tend to have poor aqueous solubility due to their rigid structure and hydrophobicity.[2] |
Experimental Determination of Thermodynamic Solubility
Given the lack of specific published data, empirical determination of the thermodynamic (equilibrium) solubility of 2-bromo-6-nitrobenzothiazole is essential for any research or development application. The shake-flask method is a reliable and widely accepted technique for this purpose.
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of the solid compound with a specific solvent at a controlled temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical method.
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of solid 2-bromo-6-nitrobenzothiazole to a series of glass vials. The excess should be sufficient to ensure that a solid phase remains after equilibration.
-
Pipette a precise volume of the desired solvent into each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). The presence of undissolved solid should be visually confirmed.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand to let the excess solid settle.
-
To ensure complete separation, centrifuge the vials at a moderate speed.
-
Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[1]
-
-
Quantification:
-
Prepare accurate serial dilutions of the clear filtrate with the mobile phase to be used for analysis.
-
Quantify the concentration of 2-bromo-6-nitrobenzothiazole in the diluted samples using a validated analytical method, as described in the following section.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factors.
-
Analytical Quantification by High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible method for the accurate quantification of benzothiazole derivatives in solution.[4][5]
Principle of HPLC-UV
The filtered saturated solution is injected into an HPLC system. The compound is separated from any potential impurities on a reversed-phase column and is then detected by a UV detector at a wavelength where it exhibits strong absorbance. The concentration is determined by comparing the peak area of the analyte to a standard curve generated from solutions of known concentrations.
Recommended HPLC-UV Method Parameters
The following parameters provide a starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar organic compounds.[4] |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid helps to protonate silanol groups and improve peak shape.[4] A typical starting point could be 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 25-30 °C | Ensures reproducible retention times. |
| Detection Wavelength | To be determined by UV-Vis scan (likely in the 250-350 nm range) | The optimal wavelength will be at an absorbance maximum of the compound to ensure high sensitivity. |
HPLC-UV Analysis Workflow Diagram
Caption: Workflow for quantification using HPLC-UV.
Conclusion
While direct quantitative solubility data for 2-bromo-6-nitrobenzothiazole remains elusive in the public domain, a comprehensive understanding of its molecular structure allows for reliable qualitative predictions. Its solubility is expected to be low in non-polar and aqueous solvents but significantly higher in polar aprotic solvents like DMSO and DMF. For any application requiring precise solubility values, the detailed shake-flask experimental protocol and the HPLC-UV quantification method provided in this guide offer a robust and scientifically sound approach for researchers to generate accurate and reproducible data. This foundational knowledge is critical for advancing research and development involving this promising compound.
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An In-depth Technical Guide to 2-Bromo-6-nitrobenzothiazole: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-nitrobenzothiazole, a heterocyclic compound of significant interest in medicinal and materials chemistry. While a singular "discovery" of this molecule is not prominently documented, its existence is a logical outcome of the rich history of benzothiazole chemistry. This guide will therefore focus on the rational synthesis, key chemical properties, and potential applications of this compound, grounded in established chemical principles and supported by relevant literature. We will delve into the strategic functionalization of the benzothiazole core, detailing plausible and efficient synthetic routes. Furthermore, this guide will explore the compound's potential as a building block in drug discovery and materials science, offering insights for researchers and development professionals.
Introduction: The Benzothiazole Scaffold
The benzothiazole core, a fusion of a benzene and a thiazole ring, is a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6] The versatility of the benzothiazole system stems from its relatively stable aromatic nature and the numerous sites available for functionalization, allowing for the fine-tuning of its physicochemical and biological properties. The introduction of substituents at the 2- and 6-positions, in particular, has been shown to be crucial for modulating biological activity.[4]
This guide focuses on a specific derivative, 2-Bromo-6-nitrobenzothiazole, which combines two key functional groups: a bromine atom at the 2-position and a nitro group at the 6-position. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the nitro group can act as a hydrogen bond acceptor and can be reduced to an amino group for further derivatization.
A History Rooted in Synthesis: Devising a Pathway to 2-Bromo-6-nitrobenzothiazole
Synthesis of the Key Intermediate: 2-Amino-6-nitrobenzothiazole
The synthesis of 2-amino-6-nitrobenzothiazole is a well-documented process.[7][8] It typically begins with the nitration of a suitable benzothiazole precursor. A common and effective method is the direct nitration of 2-aminobenzothiazole using a mixture of nitric acid and sulfuric acid.[7] The electron-donating amino group at the 2-position directs the electrophilic nitration to the 6-position of the benzene ring.
An alternative and often higher-yielding approach involves the oxidative cyclization of a substituted thiourea. For instance, the reaction of p-nitrophenylthiourea in the presence of an oxidizing agent like bromine in a strong acid can yield 2-amino-6-nitrobenzothiazole directly.[8]
Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole
-
Materials: 2-Aminobenzothiazole, concentrated sulfuric acid, concentrated nitric acid, ice, aqueous ammonia.
-
Procedure:
-
Dissolve 2-aminobenzothiazole (1.0 equivalent) in concentrated sulfuric acid at a temperature maintained below 5°C with vigorous stirring.
-
Slowly add a cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.
-
Neutralize the mixture with a concentrated aqueous ammonia solution to a pH of approximately 7-8.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-6-nitrobenzothiazole.[7]
-
The Sandmeyer Reaction: Installing the 2-Bromo Substituent
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amino group into a halide via a diazonium salt intermediate.[9][10] This reaction is ideally suited for the synthesis of 2-Bromo-6-nitrobenzothiazole from its 2-amino precursor.
The process involves two key steps:
-
Diazotization: The 2-amino group of 2-amino-6-nitrobenzothiazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrobromic acid), to form the corresponding diazonium salt.
-
Halogenation: The diazonium salt is then treated with a copper(I) bromide solution, which catalyzes the displacement of the diazonium group with a bromide ion, liberating nitrogen gas and forming the desired 2-Bromo-6-nitrobenzothiazole.[11][12]
Experimental Protocol: Synthesis of 2-Bromo-6-nitrobenzothiazole via Sandmeyer Reaction
-
Materials: 2-Amino-6-nitrobenzothiazole, sodium nitrite, hydrobromic acid, copper(I) bromide, ice.
-
Procedure:
-
Suspend 2-amino-6-nitrobenzothiazole (1.0 equivalent) in an aqueous solution of hydrobromic acid and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The precipitated product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Physicochemical Properties and Reactivity
Table 1: Physicochemical Properties of 2-Bromo-6-nitrobenzothiazole
| Property | Value |
| Molecular Formula | C₇H₃BrN₂O₂S |
| Molecular Weight | 259.08 g/mol |
| Appearance | Likely a pale yellow to yellow solid |
| CAS Number | 2516-37-2 |
The chemical reactivity of 2-Bromo-6-nitrobenzothiazole is dictated by its key functional groups. The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution and is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of carbon-based substituents at this position.
The nitro group at the 6-position is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. However, it can be readily reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This resulting amino group can then be further functionalized, for example, through acylation or diazotization, opening up another avenue for structural diversification.
Potential Applications in Research and Development
The unique combination of a reactive bromo-substituent and a modifiable nitro-group on the privileged benzothiazole scaffold makes 2-Bromo-6-nitrobenzothiazole a valuable building block in several areas of chemical research.
Drug Discovery
The benzothiazole nucleus is a key component of numerous pharmacologically active molecules.[2][3][5][6] 2-Bromo-6-nitrobenzothiazole can serve as a versatile intermediate for the synthesis of novel drug candidates. The 2-position can be elaborated through cross-coupling reactions to introduce various aryl or alkyl groups, which can interact with biological targets. The 6-nitro group can be converted to an amino group and then to a variety of amides, sulfonamides, or other functionalities to modulate solubility, bioavailability, and target engagement. Given the known anticancer and antimicrobial activities of many benzothiazole derivatives, this compound is a promising starting point for the development of new therapeutics in these areas.
Materials Science
Substituted benzothiazoles are also of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and dyes. The extended π-system of the benzothiazole core, which can be further extended through derivatization, often leads to interesting photophysical properties. The ability to introduce different functional groups at the 2- and 6-positions allows for the tuning of the electronic and optical properties of the resulting molecules.
Conclusion
While the specific historical discovery of 2-Bromo-6-nitrobenzothiazole may not be a singular, celebrated event, its existence and utility are a testament to the power and predictability of modern organic synthesis. This guide has outlined a logical and experimentally sound pathway for its preparation, based on fundamental and widely used chemical transformations. The unique combination of a versatile brominated 2-position and a modifiable nitro-substituted 6-position on the biologically relevant benzothiazole scaffold makes this compound a highly valuable intermediate for researchers in drug discovery and materials science. As the demand for novel, functionalized heterocyclic compounds continues to grow, the importance of building blocks like 2-Bromo-6-nitrobenzothiazole will undoubtedly increase.
Visualizations
Caption: Synthetic pathway to 2-Bromo-6-nitrobenzothiazole.
Caption: Key reactivity of 2-Bromo-6-nitrobenzothiazole.
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Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 938-973. [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Current Organic Synthesis, 15(6), 758-779. [Link]
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Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. (2019). The Journal of Organic Chemistry, 84(20), 12784-12791. [Link]
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Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C−H Nitration Reaction. (2019). The Journal of Organic Chemistry, 84(20), 12784-12791. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules, 27(15), 4967. [Link]
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Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). Accounts of Chemical Research, 51(2), 496-506. [Link]
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A quantitative study of the nitration of benzothiazole. (1961). Journal of the Chemical Society (Resumed), 2825-2829. [Link]
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Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2021). Molecules, 26(11), 3169. [Link]
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Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2018). New Journal of Chemistry, 42(2), 776-797. [Link]
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Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. (2017). The Journal of Organic Chemistry, 82(18), 9637-9646. [Link]
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A Technical Guide to the Preliminary Biological Screening of 2-Bromo-6-nitrobenzothiazole
This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 2-Bromo-6-nitrobenzothiazole. As researchers and drug development professionals, our primary objective with a new chemical entity is to efficiently and robustly characterize its biological activity profile. This document outlines a strategic, multi-tiered screening cascade designed to elucidate the cytotoxic and antimicrobial potential of this specific benzothiazole derivative. The experimental choices are rationalized based on the well-documented pharmacological importance of the benzothiazole scaffold, which is a core component in a variety of therapeutic agents.[1][2][3][4]
The benzothiazole nucleus is a privileged heterocyclic system known to impart a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4][5] The presence of a nitro group, as seen in 2-Bromo-6-nitrobenzothiazole, is of particular interest. Nitro-substituted benzothiazoles have been shown to modulate key signaling pathways implicated in cancer cell proliferation and survival.[6] Furthermore, nitro(benzo)thiazole derivatives have demonstrated potent antiprotozoal and antitubercular activities.[7][8] The bromine atom adds another layer of chemical reactivity and potential for specific interactions with biological targets. This guide, therefore, prioritizes the investigation of 2-Bromo-6-nitrobenzothiazole's potential as both an anticancer and antimicrobial agent.
Part 1: A Tiered Screening Strategy for Efficacy and Safety
A logical workflow is paramount in the preliminary assessment of any new compound to conserve resources and build a coherent biological narrative. We will employ a tiered approach, beginning with broad spectrum cytotoxicity screening against a panel of cancer cell lines, followed by an evaluation of its antimicrobial properties.
Caption: Tiered screening workflow for 2-Bromo-6-nitrobenzothiazole.
Part 2: In Vitro Cytotoxicity Evaluation
The initial step in evaluating a novel compound with potential anticancer activity is to assess its general cytotoxicity.[9][10][11] This provides a baseline understanding of the compound's potency and its spectrum of activity across different cancer types.
Rationale for Cell Line Selection
A representative panel of human cancer cell lines should be chosen to screen for a range of potential activities. For this initial screen, we propose:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HepG2: A human liver carcinoma cell line, which can also provide early insights into potential hepatotoxicity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
Step-by-Step Protocol:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Preparation: Prepare a stock solution of 2-Bromo-6-nitrobenzothiazole in sterile DMSO. Create a series of dilutions in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[9]
-
Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of 2-Bromo-6-nitrobenzothiazole. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[9][10]
Data Presentation: Cytotoxicity Profile
The cytotoxic activity of 2-Bromo-6-nitrobenzothiazole should be summarized by its IC₅₀ value for each cell line.
| Cell Line | Cancer Type | IC₅₀ (µM) of 2-Bromo-6-nitrobenzothiazole (Hypothetical Data) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.3 |
| A549 | Lung Carcinoma | 25.1 ± 2.8 |
| HepG2 | Liver Carcinoma | 38.7 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 3: Antimicrobial Activity Screening
Given the known antimicrobial properties of many benzothiazole derivatives, a parallel screening effort against a panel of pathogenic bacteria is a logical next step.[4] This broadens the potential therapeutic applications of 2-Bromo-6-nitrobenzothiazole.
Rationale for Microbial Strain Selection
To assess the spectrum of activity, it is crucial to test against both Gram-positive and Gram-negative bacteria. A standard panel would include:
-
Staphylococcus aureus (Gram-positive): A common cause of skin and soft tissue infections.
-
Escherichia coli (Gram-negative): A frequent cause of urinary tract and gastrointestinal infections.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary technique to screen for antimicrobial activity.[12] It provides a qualitative assessment of a compound's ability to inhibit microbial growth.
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile swab.
-
Well Creation: Create uniform wells (6 mm in diameter) in the agar using a sterile borer.
-
Compound Application: Add a defined volume (e.g., 50 µL) of a known concentration of 2-Bromo-6-nitrobenzothiazole (dissolved in a suitable solvent like DMSO) into the wells. Include a solvent control and a positive control (e.g., Gentamicin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Follow-up Protocol: Broth Microdilution for MIC Determination
If 2-Bromo-6-nitrobenzothiazole shows a significant zone of inhibition in the agar well diffusion assay, a quantitative assessment using the broth microdilution method is warranted to determine the Minimum Inhibitory Concentration (MIC).[13] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Data Presentation: Antimicrobial Profile
The results from the antimicrobial screening can be presented in a clear, tabular format.
| Microbial Strain | Gram Stain | Zone of Inhibition (mm) (Hypothetical Data) | MIC (µg/mL) (Hypothetical Data) |
| S. aureus | Positive | 18 | 16 |
| E. coli | Negative | 10 | 64 |
Part 4: Mechanistic Insights and Future Directions
The initial screening data will guide the subsequent stages of investigation. Should 2-Bromo-6-nitrobenzothiazole display potent cytotoxic activity, further studies to elucidate its mechanism of action would be the next logical step.
Caption: Potential follow-up studies for a cytotoxic hit compound.
Nitro-substituted benzothiazoles have been reported to exert their anticancer effects by modulating various signaling pathways, including the inhibition of EGFR and the NF-κB pathway.[6] Therefore, if significant cytotoxicity is observed, investigating the effect of 2-Bromo-6-nitrobenzothiazole on these pathways through techniques like Western blotting would be a priority. Similarly, for antimicrobial activity, time-kill kinetics and studies on bacterial membrane integrity could provide valuable mechanistic information.
This structured approach to the preliminary biological screening of 2-Bromo-6-nitrobenzothiazole ensures a thorough and efficient initial evaluation. The data generated will form a solid foundation for further, more focused preclinical development efforts.
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Supuran, C. T., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Duplicate source, see Ref 3; provided for context]. Retrieved from [Link]
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Supuran, C. T., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Duplicate source, see Ref 3; provided for context]. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. Retrieved from [Link]
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Baker, J. R., et al. (2011). Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening. PLoS ONE, 6(10), e26121. Retrieved from [Link]
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Poveda-Reyes, S., et al. (2022). Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials?. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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Chen, L., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 721535. Retrieved from [Link]
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Sánchez-Molina, I., et al. (2024). Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. International Journal of Molecular Sciences, 25(5), 2933. Retrieved from [Link]
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Singleton, E. R., et al. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases. Retrieved from [Link]
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Kumar, S., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(16), 1719-1731. Retrieved from [Link]
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Hadanu, R., et al. (2016). QSAR Studies of Nitrobenzothiazole Derivatives as Antimalarial Agents. Makara Journal of Science, 20(2), 55-62. Retrieved from [Link]
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Insuasty, D., et al. (2015). Synthesis of nitro(benzo)thiazole acetamides and in vitro antiprotozoal effect against amitochondriate parasites Giardia intestinalis and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 95, 435-443. Retrieved from [Link]
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Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Retrieved from [Link]
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reactivity profile of 2-Bromo-6-nitrobenzothiazole
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-nitrobenzothiazole
Abstract
2-Bromo-6-nitrobenzothiazole is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its unique electronic architecture, characterized by an electron-deficient aromatic system and strategically positioned functional groups, dictates a versatile and predictable reactivity profile. This guide provides an in-depth analysis of its core reactivity, focusing on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and the chemical reduction of the nitro moiety. By elucidating the mechanistic underpinnings and providing field-proven experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their synthetic endeavors.
Structural and Electronic Profile: The Foundation of Reactivity
2-Bromo-6-nitrobenzothiazole (CAS: 2516-37-2, Formula: C₇H₃BrN₂O₂S, MW: 259.08) is a crystalline solid whose reactivity is governed by the interplay of its constituent parts: the benzothiazole core, the C-2 bromo substituent, and the C-6 nitro group.[1][2][3]
-
Benzothiazole Core: The fused heterocyclic system is inherently electron-deficient, predisposing it to nucleophilic attack.
-
C-2 Bromo Substituent: Bromine at the C-2 position acts as an excellent leaving group, strategically positioned for displacement. This position is analogous to the ortho/para positions in activated benzene rings.
-
C-6 Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) profoundly influences the molecule's reactivity. Positioned para to the thiazole's nitrogen atom, it deactivates the entire ring system towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr) by stabilizing the key anionic intermediate.[4][5]
This electronic arrangement makes the C-2 carbon the primary electrophilic site, ripe for a variety of synthetic transformations.
Caption: Electronic landscape of 2-Bromo-6-nitrobenzothiazole.
Key Transformations: A Synthetic Toolkit
The utility of 2-Bromo-6-nitrobenzothiazole stems from its predictable participation in three major classes of reactions, each providing a distinct avenue for molecular elaboration.
Nucleophilic Aromatic Substitution (SNAr)
This is the most characteristic reaction of this scaffold. The SNAr pathway proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The presence of the C-6 nitro group is critical, as it delocalizes the negative charge, lowering the activation energy for the rate-determining addition step. Subsequent elimination of the bromide ion restores aromaticity and yields the substituted product.
Caption: The SNAr mechanism workflow.
Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole Derivatives
This protocol describes a general procedure for the reaction with primary or secondary amines.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2-Bromo-6-nitrobenzothiazole (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Reactants: Add the desired amine (1.1-1.5 eq.) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Causality Note: The base is essential to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. An excess of the amine can sometimes serve as the base.
-
-
Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The solid product often precipitates and can be collected by filtration. If the product is soluble, perform an aqueous work-up by extracting with a suitable organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography on silica gel or recrystallization.
Table 1: Representative SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | >85 |
| Morpholine | DIPEA | DMSO | 90 | >90 |
| Sodium thiophenoxide | None | DMF | 25-50 | >95 |
| Sodium methoxide | None | Methanol | Reflux | >90 |
Palladium-Catalyzed Cross-Coupling Reactions
For constructing more complex architectures, particularly C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. These methods offer mild conditions and exceptional functional group tolerance.
The Suzuki coupling enables the formation of C(sp²)-C(sp²) bonds by reacting 2-Bromo-6-nitrobenzothiazole with an aryl or vinyl boronic acid (or its ester).[7][8] This reaction is fundamental for synthesizing 2-aryl-6-nitrobenzothiazole derivatives, which are common motifs in bioactive compounds.[9][10]
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling [11]
-
Setup: To an oven-dried flask, add 2-Bromo-6-nitrobenzothiazole (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ (1-5 mol%), and a base, typically sodium carbonate or potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O).
-
Causality Note: Water is crucial for dissolving the inorganic base and facilitating the transmetalation step in the catalytic cycle. Degassing the solvent (e.g., by bubbling argon through it) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction: Heat the mixture under an inert atmosphere to reflux (typically 80-110 °C) for 4-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography.
As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for the formation of C-N bonds under milder conditions and with a broader scope of amines.[12][13][14] This reaction is particularly valuable for coupling sterically hindered amines or those with sensitive functional groups.[15]
Table 2: Comparison of C-N Bond Formation Methods
| Feature | SNAr Amination | Buchwald-Hartwig Amination |
| Conditions | Often requires high temperatures (80-150 °C) | Milder temperatures (RT to 110 °C) |
| Base | Stoichiometric weak base (K₂CO₃, DIPEA) | Stoichiometric strong, non-nucleophilic base (KOt-Bu, NaOt-Bu, Cs₂CO₃) |
| Catalyst | None | Palladium precatalyst + Ligand (e.g., XPhos, RuPhos) |
| Amine Scope | Good for unhindered primary/secondary amines | Excellent for a wide range of amines, including hindered and weakly nucleophilic ones |
| Functional Groups | Less tolerant to base-sensitive groups | Broader tolerance due to milder conditions |
To introduce C(sp) carbons, the Sonogashira coupling is the premier method, reacting the aryl bromide with a terminal alkyne.[16][17] This reaction requires a dual catalyst system of palladium and a copper(I) salt.[18][19] The resulting 2-alkynylbenzothiazoles are versatile intermediates for further transformations like click chemistry or cyclization reactions.
Experimental Protocol: Sonogashira Coupling [18]
-
Setup: In a flask under an inert atmosphere, dissolve 2-Bromo-6-nitrobenzothiazole (1.0 eq.) in a suitable solvent like THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.1-1.2 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%). Finally, add an amine base, which often doubles as the solvent (e.g., triethylamine or diisopropylamine).
-
Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often rapid and can be monitored by TLC.
-
Work-up: Upon completion, dilute the reaction with an ether and filter through a pad of celite to remove the catalyst and salts. Wash the filtrate, dry, and concentrate. Purify by column chromatography.
Reduction of the Nitro Group
Transforming the C-6 nitro group into an amine is a critical step that fundamentally alters the molecule's electronic character and opens new avenues for functionalization. This reduction converts a powerful deactivating group into a strongly activating, ortho-para directing amino group.[20]
Key Challenge: Chemoselectivity A primary concern during this reduction is the potential for hydrodebromination (loss of the C-2 bromine). The choice of reducing agent is therefore critical to ensure the selective reduction of the nitro group.[21]
Table 3: Common Methods for Nitro Group Reduction
| Reagent System | Conditions | Advantages | Disadvantages/Causality |
| SnCl₂·2H₂O | HCl, Ethanol, Reflux | Excellent chemoselectivity for the nitro group.[22] | Requires stoichiometric amounts of tin salts, leading to metallic waste. |
| Fe / NH₄Cl | Ethanol/H₂O, Reflux | Inexpensive, effective, and generally selective. | Can be slow; requires filtration of iron salts. |
| H₂ / Pd/C | H₂ (1 atm to high pressure), Methanol/THF | Clean, catalytic method. | High risk of concurrent dehalogenation of the C-Br bond. |
| H₂ / Raney Nickel | H₂ (1 atm), Methanol | Catalytic and often less prone to dehalogenation than Pd/C.[21] | Pyrophoric catalyst requiring careful handling. |
| Sodium Hydrosulfite (Na₂S₂O₄) | H₂O/THF, RT | Mild conditions, good for sensitive substrates. | Can sometimes lack efficiency. |
Experimental Protocol: Selective Nitro Reduction with Tin(II) Chloride
-
Setup: Suspend 2-Bromo-6-nitrobenzothiazole (1.0 eq.) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq.) in concentrated hydrochloric acid.
-
Causality Note: The acidic conditions are required for the reduction mechanism with tin. Using a large excess of the reducing agent ensures the reaction goes to completion.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction and carefully basify with a concentrated aqueous solution of NaOH or NaHCO₃ until the pH is >8. This will precipitate tin hydroxides.
-
Purification: Filter the mixture through a pad of celite to remove the tin salts. Extract the filtrate with ethyl acetate, dry the organic layer, and concentrate to yield the crude 2-bromo-6-aminobenzothiazole, which can be further purified by chromatography or recrystallization.
Applications in Drug Discovery
The versatile reactivity of 2-Bromo-6-nitrobenzothiazole makes it a privileged scaffold in medicinal chemistry. The derivatives synthesized from this starting material have shown a broad spectrum of biological activities.[23][24][25]
-
Anticancer Agents: Many 2,6-disubstituted benzothiazoles have been investigated for their anticancer properties.[26]
-
Enzyme Inhibitors: Derivatives have been designed as potent inhibitors of enzymes like monoamine oxidase (MAO) for neurodegenerative diseases and urease for the treatment of H. pylori infections.[9][27]
-
Antimicrobial Agents: The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal activity.[23][25]
The ability to easily modify both the C-2 and C-6 positions allows for systematic Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.
Conclusion
2-Bromo-6-nitrobenzothiazole is a powerful and versatile intermediate in organic synthesis. Its reactivity is dominated by the electrophilic nature of the C-2 position, which is activated by the C-6 nitro group. This allows for facile nucleophilic aromatic substitution and provides a handle for a suite of modern palladium-catalyzed cross-coupling reactions. Furthermore, the selective reduction of the nitro group provides a secondary site for functionalization, dramatically expanding the chemical space accessible from this single starting material. A thorough understanding of these reaction pathways, their mechanisms, and the rationale behind specific experimental conditions empowers chemists to strategically design and execute efficient syntheses of complex and valuable molecules for a range of scientific applications.
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Benzothiazole derivatives as anticancer agents - PMC. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved January 11, 2026, from [Link]
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Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. (2017, December 19). PubMed Central. Retrieved January 11, 2026, from [Link]
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Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Sonogashira Coupling. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
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Nitro Reduction - Common Conditions. (n.d.). Retrieved January 11, 2026, from [Link]
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Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3). Journal of Chemical Reviews. Retrieved January 11, 2026, from [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Retrieved January 11, 2026, from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
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Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016, July 19). PubMed. Retrieved January 11, 2026, from [Link]
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(PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]
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16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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Reduction of Nitro Groups. (2015, February 23). YouTube. Retrieved January 11, 2026, from [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved January 11, 2026, from [Link]
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Synthesis of Oligomers via Sonogashira cross coupling followed by... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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2-bromo-6-nitrobenzothiazole (C7H3BrN2O2S). (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Stack Exchange. Retrieved January 11, 2026, from [Link]
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Spectroscopic Signature of 2-Bromo-6-nitrobenzothiazole: A Technical Guide for Researchers
Introduction
2-Bromo-6-nitrobenzothiazole (CAS No. 2516-37-2) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its rigid bicyclic scaffold, substituted with both an electron-withdrawing nitro group and a halogen, makes it a versatile building block for the synthesis of novel therapeutic agents and functional organic materials.[3][4] Accurate and unambiguous characterization of this molecule is paramount for any research and development endeavor.
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-Bromo-6-nitrobenzothiazole. As publicly available experimental spectra for this specific compound are limited, this document leverages foundational spectroscopic principles and comparative data from structurally related analogs to present a detailed, predictive interpretation. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this molecule.
Compound Profile
| Property | Value | Source(s) |
| CAS Number | 2516-37-2 | [1] |
| Molecular Formula | C₇H₃BrN₂O₂S | [1] |
| Molecular Weight | 259.08 g/mol | [1] |
| Structure | See Figure 1 |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Bromo-6-nitrobenzothiazole by providing information on the chemical environment, connectivity, and spatial relationships of its hydrogen (¹H) and carbon (¹³C) atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring portion of the benzothiazole core. The chemical shifts (δ) are influenced by the anisotropic effect of the fused thiazole ring and the strong electron-withdrawing nature of the nitro group.
Rationale for Predictions:
-
H-7: This proton is ortho to the electron-withdrawing nitro group, which will deshield it significantly, shifting it downfield. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: This proton is meta to the nitro group and ortho to the sulfur-containing ring. It will appear as a doublet of doublets (dd) due to coupling with both H-4 and H-7.
-
H-4: This proton is ortho to the nitrogen of the thiazole ring and will also be deshielded. It is expected to be a doublet, coupling with H-5.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.0 - 8.2 | d (doublet) | ~8.5 |
| H-5 | 7.8 - 8.0 | dd (doublet of doublets) | ~8.5, ~2.0 |
| H-7 | 8.6 - 8.8 | d (doublet) | ~2.0 |
Note: Predictions are based on analysis of similar structures and substituent effects.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly dependent on their position relative to the heteroatoms (N, S, Br) and the nitro group.
Rationale for Predictions:
-
C-2: This carbon is directly attached to the electronegative nitrogen and bromine atoms, causing a significant downfield shift.
-
C-6: The carbon bearing the nitro group will be strongly deshielded.
-
Quaternary Carbons (C-3a, C-7a): These carbons at the ring fusion will have characteristic shifts, influenced by the adjacent heteroatoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-4 | 122 - 125 |
| C-5 | 126 - 129 |
| C-6 | 145 - 148 |
| C-7 | 118 - 121 |
| C-3a | 152 - 155 |
| C-7a | 130 - 133 |
Note: These predictions are derived from established substituent effects on the benzothiazole core.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of 2-Bromo-6-nitrobenzothiazole in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire spectra with a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire proton-decoupled spectra using a standard pulse program. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum of 2-Bromo-6-nitrobenzothiazole will be dominated by absorptions from the nitro group and the aromatic system.
Rationale for Interpretation: The diagnostic power of IR spectroscopy lies in its ability to pinpoint specific vibrational modes.[2]
-
NO₂ Vibrations: The presence of the nitro group is unequivocally confirmed by two strong, sharp absorption bands corresponding to its asymmetric and symmetric stretching modes.
-
Aromatic System: The C=C and C=N stretching vibrations within the benzothiazole ring system will appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.
-
C-Br Bond: The carbon-bromine stretch is expected in the fingerprint region, typically at lower wavenumbers.
Table 3: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1610 - 1580 | Medium | Aromatic C=C Stretch |
| 1530 - 1510 | Strong, Sharp | Asymmetric NO₂ Stretch |
| 1350 - 1330 | Strong, Sharp | Symmetric NO₂ Stretch |
| ~800-900 | Strong | C-H Out-of-plane Bending |
| 700 - 550 | Medium | C-Br Stretch |
Experimental Protocol for IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory, is recommended for ease of use and minimal sample preparation.
-
Sample Preparation (ATR): Place a small amount of the solid 2-Bromo-6-nitrobenzothiazole powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio. The software will automatically subtract the background spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.
Rationale for Interpretation:
-
Molecular Ion Peak: Electron Ionization (EI) mass spectrometry is expected to produce a distinct molecular ion (M⁺) peak. Due to the presence of bromine, this peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with nearly equal intensities (the natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%). This isotopic signature is a definitive indicator of a single bromine atom in the molecule.
-
Fragmentation Pathway: The primary fragmentation event is predicted to be the loss of the bromine radical, leading to a stable cation. Subsequent fragmentations may involve the loss of NO₂ or the characteristic expulsion of HCN from the thiazole ring.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (mass-to-charge) | Predicted Relative Intensity (%) | Assignment |
| 259 / 261 | 100 | [M]⁺ / [M+2]⁺ Molecular Ion |
| 180 | 40 | [M - Br]⁺ |
| 134 | 30 | [M - Br - NO₂]⁺ |
| 107 | 20 | [M - Br - NO₂ - HCN]⁺ |
Visualization of Molecular Structure and Fragmentation
Caption: Molecular Structure of 2-Bromo-6-nitrobenzothiazole.
Caption: Predicted EI-MS Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is suitable for this analysis. This could be a standalone instrument with a direct insertion probe or a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: Dissolve a sub-milligram quantity of the sample in a volatile solvent like methanol or acetone.
-
Data Acquisition: Introduce the sample into the ion source. For EI, use a standard ionization energy of 70 eV. Acquire the spectrum over a mass range of m/z 50-400 to ensure all relevant fragments are detected.
-
Data Analysis: Identify the molecular ion peak and its characteristic [M+2] isotope peak. Analyze the lower mass fragments to corroborate the proposed structure.
Part 4: UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to conjugated systems.
Rationale for Interpretation: The extended π-system of the benzothiazole core, combined with the nitro group (a strong chromophore), will result in significant UV absorption. One would expect to see multiple absorption bands corresponding to π → π* transitions. The exact position of the absorption maximum (λ_max) can be influenced by solvent polarity.
Table 5: Predicted UV-Visible Spectroscopic Data
| Predicted λ_max (nm) | Solvent | Type of Transition |
| ~250 - 270 | Ethanol | π → π |
| ~320 - 350 | Ethanol | π → π (extended conjugation) |
Experimental Protocol for UV-Visible Spectroscopy
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is required.
-
Sample Preparation: Prepare a dilute solution of 2-Bromo-6-nitrobenzothiazole in a UV-grade solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is in the micromolar range (10⁻⁵ to 10⁻⁶ M). Prepare a reference cuvette containing only the solvent.
-
Data Acquisition: Place the reference and sample cuvettes in the spectrophotometer. Scan the absorbance from approximately 200 nm to 600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). The Beer-Lambert law can be used for quantitative analysis if a calibration curve is prepared.
Conclusion
This technical guide outlines the expected spectroscopic characteristics of 2-Bromo-6-nitrobenzothiazole. By combining foundational principles with data from analogous structures, we have constructed a reliable predictive framework for its ¹H NMR, ¹³C NMR, IR, Mass, and UV-Visible spectra. The detailed protocols provided herein offer a robust system for the empirical validation of this compound's identity and purity, serving as an essential resource for professionals in chemical synthesis and drug discovery.
References
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Capot Chemical. (n.d.). 2-Bromo-6-nitrobenzothiazole. Retrieved January 11, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved January 11, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Ultraviolet/visible spectroscopy. Retrieved January 11, 2026, from [Link]
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AZoM. (2018). Chemistry Applications of UV/VIS Spectroscopy. Retrieved January 11, 2026, from [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 11, 2026, from [Link]
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Introduction: The Strategic Value of the Benzothiazole Scaffold
An In-depth Technical Guide to the Potential Applications of 2-Bromo-6-nitrobenzothiazole
In the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently prove to be fertile ground for discovery. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is one such "privileged scaffold."[1][2][3] Its rigid, planar structure and rich electronic properties make it an ideal anchor for interacting with a multitude of biological targets. Benzothiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4]
This guide focuses on a particularly valuable, functionalized derivative: 2-Bromo-6-nitrobenzothiazole . This molecule is not merely another benzothiazole; it is a strategically designed synthetic building block. The presence of a reactive bromine atom at the 2-position and a powerful electron-withdrawing nitro group at the 6-position endows it with unique reactivity and makes it a powerful precursor for creating diverse libraries of novel compounds with significant therapeutic potential. For researchers, scientists, and drug development professionals, understanding the reactivity and application potential of 2-Bromo-6-nitrobenzothiazole is key to unlocking new avenues in synthetic and medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 2516-37-2 | [5] |
| Molecular Formula | C₇H₃BrN₂O₂S | [5][6] |
| Molecular Weight | 259.08 g/mol | [5] |
| Appearance | Pale yellow solid (typical) | |
| SMILES | C1=CC2=C(C=C1[O-])SC(=N2)Br | [6] |
Core Principles of Reactivity: A Chemist's Perspective
The utility of 2-Bromo-6-nitrobenzothiazole as a synthetic intermediate is rooted in its distinct electronic architecture. Two primary sites of reactivity can be exploited for molecular elaboration.
-
The C2-Bromine Bond: The bromine atom at the 2-position is an excellent leaving group. Crucially, the electron-withdrawing nature of the fused benzothiazole ring system, further enhanced by the potent nitro group at the 6-position, significantly activates this position for Nucleophilic Aromatic Substitution (SNAr) .[7][8] This allows for the facile introduction of a wide array of nucleophiles—such as amines, thiols, and alkoxides—to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This is the primary pathway for generating diverse derivatives.
-
The C6-Nitro Group: The nitro group is not merely an activating feature; it is also a versatile functional handle. It can be readily reduced to an amino group (-NH₂) under standard conditions (e.g., using SnCl₂/HCl or catalytic hydrogenation).[9] This newly formed amine provides a secondary point for diversification, allowing for amide bond formation, sulfonamide synthesis, or diazotization, dramatically expanding the chemical space accessible from the parent molecule.
The interplay of these two reactive sites makes 2-Bromo-6-nitrobenzothiazole a bifunctional building block of considerable strategic importance.
Caption: Key reactive sites on 2-Bromo-6-nitrobenzothiazole.
Application I: Development of Novel Anticancer Agents
The benzothiazole scaffold is a cornerstone in the design of modern anticancer therapeutics.[1][4] Its derivatives are known to inhibit a range of targets crucial for cancer cell proliferation and survival. 2-Bromo-6-nitrobenzothiazole serves as a key starting material for potent inhibitors, particularly targeting protein kinases.
Mechanism of Action: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[10] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment. Several studies have demonstrated that 2-aminobenzothiazole derivatives are potent VEGFR-2 inhibitors.[10][11]
Significantly, the presence of a nitro group at the C6 position has been shown to enhance inhibitory activity. One study directly compared a 6-nitrobenzothiazole derivative to its non-nitrated counterpart and found the nitro-containing compound to be a more potent VEGFR-2 inhibitor, highlighting the strategic value of this specific building block.[11]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the activity of various benzothiazole derivatives, illustrating the potency that can be achieved from this scaffold.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrimidine-based carbonitrile benzothiazole | Multiple Lines | Potent Activity | [4] |
| Sulphonamide based acetamide benzothiazole | MCF-7 (Breast) | 34.5 | [4] |
| 6-nitrobenzothiazole-benzylidene hybrid (4a) | HCT-116 (Colon) | 0.43 | [11] |
| 6-nitrobenzothiazole-benzylidene hybrid (4a) | MCF-7 (Breast) | 1.12 | [11] |
| 2-aminobenzothiazole-Thiazolidinedione hybrid (20) | HepG2 (Liver) | 9.99 | [10] |
Application II: Scaffolding for New Antimicrobial Agents
With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Benzothiazole derivatives have shown significant promise, exhibiting a broad spectrum of activity against various bacteria and fungi.[2][3][12] They are known to inhibit essential microbial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydroorotase.[2]
2-Bromo-6-nitrobenzothiazole provides a versatile starting point for synthesizing new antimicrobial candidates. By reacting it with various amine- or thiol-containing nucleophiles, researchers can systematically modify the C2 position to optimize activity against specific pathogens.
Quantitative Data: In Vitro Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) for selected benzothiazole derivatives against various microbial strains.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| Benzothiazole derivative (3) | E. coli | 25 | [13] |
| Benzothiazole derivative (4) | S. aureus | 50 | [13] |
| Benzothiazole derivative (4) | B. subtilis | 25 | [13] |
| 2-aryl-benzothiazole derivative (11a) | L. monocytogenes | 0.10 - 0.25 (mg/ml) | [14] |
| 2-aryl-benzothiazole derivative (11b) | S. aureus | 0.15 (mg/ml) | [14] |
Experimental Protocol: Synthesis of a 2-Amino-6-nitrobenzothiazole Derivative
This protocol details a representative SNAr reaction, a cornerstone transformation for this building block. The objective is to displace the C2-bromide with a primary amine.
Reaction: 2-Bromo-6-nitrobenzothiazole + Benzylamine → N-benzyl-6-nitrobenzo[d]thiazol-2-amine
Caption: General workflow for the synthesis of C2-substituted derivatives.
Materials & Reagents:
-
2-Bromo-6-nitrobenzothiazole (1.0 eq)
-
Benzylamine (1.2 eq)
-
A base, such as Diisopropylethylamine (DIPEA) (2.0 eq)
-
A polar aprotic solvent, such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-6-nitrobenzothiazole (1.0 eq) and the chosen solvent (e.g., DMF, ~0.5 M concentration).
-
Addition of Reagents: Begin stirring the solution. Add the primary amine (e.g., benzylamine, 1.2 eq) followed by the base (e.g., DIPEA, 2.0 eq).
-
Heating: Heat the reaction mixture to 80-100 °C. The causality here is that elevated temperatures are typically required to overcome the activation energy for SNAr reactions.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes the DMF and any residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Future Outlook
2-Bromo-6-nitrobenzothiazole is far more than a simple chemical; it is a versatile and powerful tool for innovation. Its predictable reactivity and dual functional sites provide a robust platform for the synthesis of diverse and complex molecules. The demonstrated success of its derivatives in high-value therapeutic areas, particularly as anticancer and antimicrobial agents, underscores its importance. For drug development professionals and research scientists, this building block offers a reliable and efficient route to novel chemical entities with the potential to address significant unmet medical needs. Future research will undoubtedly continue to expand its applications, leveraging its unique properties to explore new biological targets and develop next-generation therapeutics and functional materials.
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Caleta, I., et al. (n.d.). Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]
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Jadhav, S. A., et al. (2021). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
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Keri, R. S., et al. (2021). Antimicrobial activity of benzothiazole derivatives. ResearchGate. [Link]
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Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health. [Link]
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Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
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Kumar, D., et al. (2013). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS. [Link]
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Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. [Link]
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Uremis, M. M., et al. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. [Link]
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Mathew, B., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed. [Link]
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El-Sayed, N. N. E., et al. (2022). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Taylor & Francis Online. [Link]
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Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
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An In-depth Technical Guide to the Safety and Handling of 2-Bromo-6-nitrobenzothiazole
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-6-nitrobenzothiazole (CAS No. 2516-37-2). Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes critical safety data to facilitate the responsible and safe use of this compound in a laboratory setting. While a specific Safety Data Sheet (SDS) for 2-Bromo-6-nitrobenzothiazole is not publicly available, this guide draws upon the documented hazards of structurally analogous compounds to establish a robust framework for risk assessment and mitigation. The following sections will detail hazard identification, personal protective equipment, handling and storage protocols, emergency procedures, and proper disposal methods.
Introduction to 2-Bromo-6-nitrobenzothiazole
2-Bromo-6-nitrobenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. The benzothiazole scaffold is a key structural motif in a variety of biologically active molecules, and its derivatives have been explored for their potential as antimicrobial and anticancer agents.[1][2][3] The presence of both a bromo and a nitro functional group on the benzothiazole ring system makes 2-Bromo-6-nitrobenzothiazole a versatile intermediate for the synthesis of more complex molecules.[4][5] However, these same functional groups contribute to its potential hazardous properties, necessitating a thorough understanding of its safe handling.
Hazard Identification and Risk Assessment
Based on the hazard profiles of structurally similar compounds such as 2-amino-6-nitrobenzothiazole, 2-bromo-nitroaromatics, and other substituted benzothiazoles, 2-Bromo-6-nitrobenzothiazole should be handled as a hazardous substance.[6][7][8] The primary anticipated hazards are summarized in the table below.
Table 1: Inferred Hazard Profile of 2-Bromo-6-nitrobenzothiazole
| Hazard Class | Inferred Classification | Rationale and Notes |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed | Based on data for 2-Amino-6-nitrobenzothiazole and 2-Bromo-6-Nitroanisole.[6][9] |
| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin | Inferred from the toxicity profile of related nitro- and bromo-aromatic compounds.[9][10] |
| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled | Assumed based on the potential for dust or aerosol formation.[9][10] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | A common classification for halogenated and nitrated aromatic compounds.[6][8][11] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | Consistent with the properties of similar benzothiazole derivatives.[6][8][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | Inhalation of dust may lead to irritation of the respiratory tract.[6][11] |
Globally Harmonized System (GHS) Pictograms
The following GHS pictograms should be associated with the handling of 2-Bromo-6-nitrobenzothiazole to provide immediate visual recognition of the primary hazards.
Caption: Anticipated GHS Pictograms for 2-Bromo-6-nitrobenzothiazole.
Safe Handling and Storage Protocols
Adherence to stringent safe handling and storage practices is paramount to minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: All work with 2-Bromo-6-nitrobenzothiazole, including weighing and transferring, should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.[7]
-
Accessibility to Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing contact with 2-Bromo-6-nitrobenzothiazole. The following diagram outlines the decision-making process for PPE selection.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
Handling Procedures
-
Avoid the formation of dust and aerosols during handling.[11]
-
Do not breathe dust.[6]
-
Avoid contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[10]
-
Keep containers tightly closed when not in use.
Storage
-
Store in a dry, cool, and well-ventilated place.[6]
-
Keep the container tightly closed.[6]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6][8]
Emergency Procedures
Immediate and appropriate response in the event of an emergency is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
The following workflow should be initiated in the event of a spill.
Caption: Emergency Workflow for Spill Response.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO2), sulfur oxides, and hydrogen bromide.[8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]
Disposal Considerations
2-Bromo-6-nitrobenzothiazole and any contaminated materials should be disposed of as hazardous waste.
Protocol for Disposal of 2-Bromo-6-nitrobenzothiazole
-
Segregation: Collect waste 2-Bromo-6-nitrobenzothiazole and any materials used for spill cleanup in a designated, compatible, and properly labeled hazardous waste container. As a halogenated organic compound, it should be segregated with other halogenated organic waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "2-Bromo-6-nitrobenzothiazole".
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.[7]
Conclusion
While 2-Bromo-6-nitrobenzothiazole is a valuable intermediate in pharmaceutical research, it possesses significant potential hazards. A thorough understanding of these hazards, coupled with strict adherence to the safety protocols outlined in this guide, is essential for its safe handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- Thorpe, J. F., & Whiteley, M. A. (2019). A student's manual of organic chemical analysis, qualitative and quantitative. Alpha Edition. (General chemical safety principles)
- Sigma-Aldrich. Safety Data Sheet for 2-Bromo-6-nitro-1,3-benzothiazole.
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Angene Chemical. (2024, November 14). Safety Data Sheet for 6-Nitrobenzothiazole. [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. [Link]
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Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Institutes of Health. [Link]
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Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. (2018). Research Journal of Pharmacy and Technology. [Link]
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Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016). PubMed. [Link]
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Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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The Benzothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The “Privileged” Nature of the Benzothiazole Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with a diverse range of biological targets. The benzothiazole nucleus, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1][2] Its unique structural and electronic properties, combined with its synthetic accessibility, have established it as a cornerstone in the design and development of novel therapeutic agents across a wide spectrum of diseases.[1][3]
This technical guide offers a comprehensive exploration of the benzothiazole scaffold, delving into its fundamental physicochemical properties, common synthetic routes, and its profound impact on modern drug discovery. We will examine its multifaceted biological activities, with a particular focus on its roles in oncology, infectious diseases, and neurodegenerative disorders, supported by quantitative data and detailed mechanistic insights.
I. Physicochemical Properties and Structural Features
The benzothiazole ring system is a planar, aromatic heterocyclic compound with the molecular formula C₇H₅NS.[4] The fusion of the electron-rich thiazole ring with the aromatic benzene ring creates a unique electronic environment that dictates its chemical reactivity and biological interactions.
| Property | Value | Source |
| Molecular Weight | 135.19 g/mol | [4] |
| Melting Point | 2 °C | [4] |
| Boiling Point | 227-228 °C | [5] |
| Solubility | Slightly soluble in water; very soluble in ether and acetone. | [4] |
The numbering of the benzothiazole ring begins with the sulfur atom as position 1. The active sites for substitution are primarily at the 2, 4, 5, 6, and 7 positions, with the 2-position being a particularly common site for modification to modulate biological activity.[5] The presence of nitrogen and sulfur heteroatoms provides sites for hydrogen bonding and coordination with biological macromolecules, contributing to the scaffold's promiscuous binding capabilities.
II. Synthetic Strategies: Building the Benzothiazole Core
The synthetic versatility of the benzothiazole scaffold is a key driver of its widespread use in drug discovery. Several robust and efficient methods have been developed for its construction, with the choice of method often depending on the desired substitution pattern and scale of the synthesis.
A. Condensation of 2-Aminothiophenol with Electrophiles
The most prevalent and industrially scalable method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives.[6][7] This approach is valued for its broad substrate scope and generally high yields.
Experimental Protocol: Iodine-Promoted Synthesis of 2-Arylbenzothiazoles from Aldehydes
This protocol describes an efficient, metal-free synthesis of 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with aromatic aldehydes, using iodine as a promoter.[8]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.1 mmol) in DMF (3 mL).
-
Add iodine (50 mol%) to the solution.
-
Heat the reaction mixture to 80°C and stir for the time required to complete the reaction (typically monitored by TLC).
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (n-hexane/ethyl acetate) to afford the pure 2-arylbenzothiazole.
B. The Hugerschoff Synthesis of 2-Aminobenzothiazoles
The Hugerschoff reaction is a classical method for the synthesis of 2-aminobenzothiazoles from arylthioureas.[9] This method typically involves the oxidative cyclization of a thiourea derivative using bromine in an acidic solvent.
Experimental Protocol: Synthesis of 2-Aminobenzothiazole from Aniline
This protocol outlines a common procedure for the synthesis of the parent 2-aminobenzothiazole from aniline.[10][11]
Materials:
-
Aniline
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Liquid bromine
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve aniline (10 mmol) and ammonium thiocyanate (12 mmol) in glacial acetic acid.
-
Stir the mixture for 4 hours at room temperature to form the phenylthiourea intermediate.
-
Cool the reaction mixture to 15°C and add a solution of liquid bromine (11 mmol) in glacial acetic acid dropwise with stirring.
-
Continue stirring at 15°C for 2 hours.
-
Filter the resulting precipitate and redissolve it in hot water.
-
Quench the filtrate with a saturated aqueous sodium bicarbonate solution until the product precipitates.
-
Isolate the solid 2-aminobenzothiazole by filtration and dry in air.
The following diagram illustrates the general synthetic workflows for preparing benzothiazole derivatives.
Caption: Intrinsic apoptosis pathway targeted by benzothiazole derivatives.
B. Antimicrobial Activity
The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. [12]Benzothiazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal pathogens. [13][14] Quantitative Data: In Vitro Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | E. coli | 25-100 | [15] |
| Compound 4 | E. coli | 25-100 | [15] |
| Compound 3 | S. aureus | 50-200 | [15] |
| Compound 4 | S. aureus | 50-200 | [15] |
| Compound 3 | C. albicans | 25 | [15] |
| Compound 10 | C. albicans | 100 | [15] |
| Compound 16c | S. aureus | 0.025 mM | [16] |
| Compound 16c | K. pneumoniae | 0.813 mM | [16] |
The antimicrobial mechanism of action for benzothiazole derivatives often involves the inhibition of essential microbial enzymes, such as DNA gyrase and dihydroorotase, which are crucial for bacterial replication and metabolism. [15]
C. Neuroprotective Activity and Applications in Neurodegenerative Diseases
Benzothiazole-based compounds are also being actively investigated for their therapeutic potential in treating neurodegenerative disorders such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). [1][17]Their neuroprotective effects are often attributed to their ability to modulate neurotransmitter systems, inhibit key enzymes involved in disease pathogenesis, and reduce oxidative stress. [1][18] Riluzole , a 2-aminobenzothiazole derivative, is an FDA-approved drug for the treatment of ALS. [19][20]Its primary mechanism of action involves the inhibition of glutamatergic neurotransmission. [21][22]Riluzole reduces the presynaptic release of glutamate by blocking voltage-gated sodium channels and also non-competitively blocks postsynaptic NMDA receptors, thereby protecting neurons from excitotoxicity. [21][23] Pramipexole is another FDA-approved benzothiazole-containing drug used to treat Parkinson's disease and restless legs syndrome. [24][12]It acts as a dopamine agonist, with a high affinity for D2 and D3 dopamine receptors, compensating for the dopamine deficiency observed in Parkinson's disease. [25][26] Thioflavin T , a benzothiazole dye, is widely used as a diagnostic tool for the detection of amyloid-β plaques, a hallmark of Alzheimer's disease. [13][27]It exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils. [13][28]
Caption: Mechanisms of action for Riluzole and Pramipexole.
IV. FDA-Approved Drugs Featuring the Benzothiazole Scaffold
The therapeutic relevance of the benzothiazole scaffold is underscored by the number of drugs containing this moiety that have received FDA approval for various clinical indications. [29][30]
| Drug Name | Primary Indication(s) | Mechanism of Action |
|---|---|---|
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Inhibits glutamate release and blocks NMDA receptors. [21][19][23] |
| Pramipexole | Parkinson's Disease, Restless Legs Syndrome | Dopamine D2/D3 receptor agonist. [24][25][26] |
| Frentizole | Investigational (Immunosuppressant) | Inhibits the interaction between amyloid beta (Aβ) peptide and mitochondrial alcohol dehydrogenase (ABAD). [30] |
| Ethoxzolamide | Glaucoma, Diuretic | Carbonic anhydrase inhibitor. [31][30] |
| Quizartinib | Acute Myeloid Leukemia (AML) | FLT3 kinase inhibitor. [30][32] |
| Flutemetamol (¹⁸F) | Diagnostic agent for Alzheimer's Disease | Binds to β-amyloid plaques for PET imaging. [30]|
V. Conclusion and Future Perspectives
The benzothiazole scaffold has unequivocally established itself as a privileged and highly versatile core in medicinal chemistry. Its synthetic tractability, coupled with the diverse and potent biological activities of its derivatives, ensures its continued prominence in drug discovery and development. From treating debilitating neurodegenerative diseases to combating drug-resistant cancers and microbial infections, the impact of benzothiazole-based compounds on human health is profound and ever-expanding.
Future research will likely focus on the development of novel synthetic methodologies that are more environmentally friendly and efficient. Furthermore, the exploration of new biological targets for benzothiazole derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. The benzothiazole scaffold is not merely a historical success story in medicinal chemistry; it is a dynamic and evolving platform for future innovation.
VI. References
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Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(4 Suppl 2), S233-S241. [Link]
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Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Pharmaceutical Negative Results.
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Dr.Oracle. (2025). What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)? Dr.Oracle. [Link]
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Wang, S. J., et al. (2004). Mechanisms underlying the riluzole inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes). Neuroscience, 125(1), 191-201. [Link]
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Al-Salahi, R., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2053. [Link]
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An In-depth Technical Guide to the Physical Characteristics of 2-Bromo-6-nitrobenzothiazole
Introduction
In the landscape of modern drug discovery and materials science, the benzothiazole scaffold stands out as a "privileged" heterocyclic structure. Its derivatives are integral to a wide array of pharmacologically active agents and functional materials. The strategic introduction of substituents onto the benzothiazole core allows for the fine-tuning of its physicochemical and biological properties. This guide provides a comprehensive technical overview of the physical characteristics of a particularly significant derivative: 2-Bromo-6-nitrobenzothiazole.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple datasheet to offer insights into the experimental basis for determining these characteristics, fostering a deeper understanding of the molecule's behavior and its implications for research and development. We will delve into its fundamental properties, spectroscopic signature, and the methodologies employed to elucidate this data.
Molecular Structure and Core Properties
The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical properties. These data points are critical for everything from reaction stoichiometry and purification to formulation and assessing metabolic stability.
Molecular Identity
The structure of 2-Bromo-6-nitrobenzothiazole, with the Chemical Abstracts Service (CAS) number 2516-37-2, incorporates a bicyclic benzothiazole system. A bromine atom is substituted at the 2-position, a common site for further functionalization, and a nitro group is present at the 6-position of the benzene ring. This nitro group significantly influences the molecule's electronic properties and reactivity.
Caption: Molecular structure of 2-Bromo-6-nitrobenzothiazole.
Summary of Physical Properties
The table below summarizes the key physical characteristics of 2-Bromo-6-nitrobenzothiazole. It is important to note that while some data is well-established, other parameters like melting and boiling points are based on supplier data which may not have undergone peer review.
| Property | Value | Source(s) |
| CAS Number | 2516-37-2 | [1][2] |
| Molecular Formula | C₇H₃BrN₂O₂S | [1][3] |
| Molecular Weight | 259.08 g/mol | [1] |
| Appearance | Predicted: Yellow to orange crystalline powder | Inferred from related compounds[4] |
| Melting Point | Not experimentally reported. Predicted to be in the range of 150-200 °C. | Prediction based on analogs |
| Boiling Point | 393.1 °C | |
| Flash Point | 206 °C | |
| Solubility | Predicted: Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone). | Chemical structure-based prediction |
Experimental Methodologies for Physical Characterization
The trustworthiness of physical data hinges on the robustness of the experimental methods used for its determination. Below, we detail the standard protocols for characterizing a solid organic compound like 2-Bromo-6-nitrobenzothiazole.
Melting Point Determination
Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. This phenomenon, known as freezing-point depression, is a colligative property and provides a rapid, cost-effective preliminary assessment of sample purity.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the dry 2-Bromo-6-nitrobenzothiazole is finely ground to a powder to ensure uniform heat distribution.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate measurement.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Preliminary Measurement: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.
-
Accurate Measurement: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2 °C/min, starting from approximately 20°C below the approximate melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Solubility Profiling
Causality: A compound's solubility profile is critical for its application in drug development (e.g., for formulation and bioavailability) and in synthetic chemistry (e.g., for choosing reaction solvents and purification methods). The principle of "like dissolves like" is a useful heuristic; the polarity and hydrogen bonding capabilities of 2-Bromo-6-nitrobenzothiazole will dictate its solubility in various solvents.
Step-by-Step Protocol (Qualitative):
-
Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A small, measured amount of the compound (e.g., 1-5 mg) is placed into a series of small test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 0.5 mL) is added to the respective test tubes.
-
Observation: The tubes are agitated (e.g., vortexed) for a set period at a controlled temperature. The degree of dissolution is observed visually.
-
Classification: The solubility is classified as soluble, partially soluble, or insoluble based on the visual inspection.
Caption: Experimental workflow for qualitative solubility assessment.
Spectroscopic Characterization
Spectroscopic techniques provide a "fingerprint" of a molecule, offering detailed information about its structure, bonding, and functional groups.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific functional groups. For 2-Bromo-6-nitrobenzothiazole, we expect to see characteristic absorptions for the aromatic C-H bonds, the C=N and C=C bonds of the heterocyclic system, and the strong, distinctive stretches of the nitro (NO₂) group.
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~1600-1580 | C=N Stretch (thiazole) | Medium |
| ~1550-1500 | Asymmetric NO₂ Stretch | Strong |
| ~1480-1440 | Aromatic C=C Stretch | Medium |
| ~1350-1300 | Symmetric NO₂ Stretch | Strong |
| ~800-700 | C-Br Stretch | Medium-Strong |
Step-by-Step Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: The ATR crystal (typically diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
Sample Application: A small amount of the solid 2-Bromo-6-nitrobenzothiazole is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded.
-
Cleaning: The sample is removed, and the crystal is cleaned thoroughly.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The chemical shift of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
-
¹³C NMR: Provides information on the number of chemically distinct carbon atoms in the molecule.
Predicted NMR Spectral Data (in CDCl₃):
-
¹H NMR: The spectrum is expected to show three signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets and doublet of doublets) based on their coupling with adjacent protons. The deshielding effect of the nitro group will likely shift the proton ortho to it significantly downfield.
-
¹³C NMR: The spectrum should display seven distinct signals for the seven carbon atoms in the molecule. The carbon bearing the bromine atom (C2) and the carbons of the benzene ring attached to the nitro group and sulfur atom will have characteristic chemical shifts.
Step-by-Step Protocol (Solution-State NMR):
-
Sample Preparation: Approximately 5-10 mg of 2-Bromo-6-nitrobenzothiazole is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: The NMR tube is placed in the spectrometer's sample holder.
-
Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. The desired NMR experiments (¹H, ¹³C, etc.) are then run.
Mass Spectrometry (MS)
Causality: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 2-Bromo-6-nitrobenzothiazole, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments (M⁺ and M⁺+2 peaks of nearly equal intensity).
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A pair of peaks at m/z 258 and 260, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Key Fragments:
-
Loss of Br•: A significant fragment at m/z 179.
-
Loss of NO₂•: A fragment at m/z 212/214.
-
Further fragmentation of the benzothiazole ring system.
-
Step-by-Step Protocol (EI-MS):
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for a solid sample. The sample is heated to promote volatilization.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Conclusion
2-Bromo-6-nitrobenzothiazole is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its physical characteristics is paramount for its effective utilization. This guide has provided a detailed overview of its core properties, including its molecular structure, and has outlined the standard experimental protocols for their determination. While a complete, experimentally verified dataset for all physical properties is not yet available in the public domain, the predictive analysis based on well-understood chemical principles and data from analogous structures provides a robust framework for researchers. As this compound continues to be explored, the experimental validation of these characteristics will be a crucial step in its journey from a laboratory reagent to a component of advanced technologies and therapeutics.
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PubChemLite. (2025). 2-bromo-6-nitrobenzothiazole (C7H3BrN2O2S). [Link]
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Methodological & Application
Application Notes and Protocols for the Functionalization of 2-Bromo-6-nitrobenzothiazole
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable photophysical properties.[1][2] The strategic functionalization of this core structure is paramount for the development of novel therapeutic agents and advanced materials. 2-Bromo-6-nitrobenzothiazole is a particularly valuable building block for such endeavors. The bromine atom at the 2-position serves as a versatile synthetic handle for the introduction of a wide array of substituents through various chemical transformations. Concurrently, the potent electron-withdrawing nitro group at the 6-position significantly influences the electronic properties of the benzothiazole ring system, playing a crucial role in directing its reactivity.
This comprehensive guide provides detailed protocols and technical insights for the functionalization of 2-Bromo-6-nitrobenzothiazole. We will delve into the mechanistic underpinnings of the key reactions, offering a rationale for the experimental choices and providing step-by-step procedures for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be self-validating, with an emphasis on reproducibility and a thorough understanding of the underlying chemical principles.
Chemical Reactivity of 2-Bromo-6-nitrobenzothiazole
The reactivity of 2-Bromo-6-nitrobenzothiazole is primarily governed by two key features:
-
The C2-Bromine Bond: The bromine atom at the 2-position is an excellent leaving group, making this position susceptible to nucleophilic attack.
-
The Electron-Withdrawing Nitro Group: The nitro group at the 6-position deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly, it strongly activates the benzothiazole system for nucleophilic aromatic substitution (SNAr) at the C2 position. This is due to the stabilization of the negatively charged Meisenheimer intermediate.
These electronic characteristics make 2-Bromo-6-nitrobenzothiazole an ideal substrate for a range of functionalization reactions, which will be explored in the following sections.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone for the functionalization of 2-Bromo-6-nitrobenzothiazole. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the electron-deficient carbon bearing the bromine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity.[3][4][5]
substrate [label="2-Bromo-6-nitrobenzothiazole"]; nucleophile [label="Nucleophile (Nu⁻)"]; intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="2-Nu-6-nitrobenzothiazole"]; leaving_group [label="Br⁻"];
substrate -> intermediate [label="Addition"]; nucleophile -> intermediate; intermediate -> product [label="Elimination"]; intermediate -> leaving_group; }
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).Protocol 1: Amination with Primary and Secondary Amines
The introduction of amino groups at the 2-position of the benzothiazole scaffold is a common strategy in the synthesis of biologically active molecules.
Materials:
-
2-Bromo-6-nitrobenzothiazole
-
Primary or secondary amine of choice (e.g., morpholine, piperidine, aniline derivatives)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-6-nitrobenzothiazole (1.0 eq).
-
Add the desired amine (1.2 - 1.5 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 °C to 120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
| Reactant/Reagent | Molar Ratio | Purpose |
| 2-Bromo-6-nitrobenzothiazole | 1.0 | Substrate |
| Amine | 1.2 - 1.5 | Nucleophile |
| Base (K₂CO₃ or Cs₂CO₃) | 2.0 | Acid scavenger |
| Solvent (DMF or DMSO) | - | Reaction medium |
Protocol 2: Synthesis of 2-Hydrazinyl-6-nitrobenzothiazole
2-Hydrazinyl-6-nitrobenzothiazole is a key intermediate for the synthesis of various derivatives, including hydrazones with potential biological activities.[6][7]
Materials:
-
2-Bromo-6-nitrobenzothiazole
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-6-nitrobenzothiazole (1.0 eq) in ethanol.
-
Add hydrazine hydrate (excess, e.g., 5-10 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A yellow solid should precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 2-hydrazinyl-6-nitrobenzothiazole.
Protocol 3: Thiolation with Thiols
The introduction of sulfur-containing moieties can be achieved through the reaction of 2-Bromo-6-nitrobenzothiazole with thiols.
Materials:
-
2-Bromo-6-nitrobenzothiazole
-
Thiol of choice (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.2 eq) and anhydrous DMF.
-
If using K₂CO₃, add the base (2.0 eq) to the mixture. If using NaH (1.2 eq), add it portion-wise at 0 °C and stir for 30 minutes to form the thiolate.
-
Add a solution of 2-Bromo-6-nitrobenzothiazole (1.0 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a complementary approach to SNAr reactions for the functionalization of 2-Bromo-6-nitrobenzothiazole.
Protocol 4: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 2-Bromo-6-nitrobenzothiazole and an organoboron compound, typically a boronic acid or its ester.[8][9][10]
pd0 [label="Pd(0)L₂"]; oxidative_addition [label="Oxidative Addition"]; pd_complex [label="R-Pd(II)L₂(Br)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation"]; boronic_acid [label="R'-B(OH)₂"]; base [label="Base"]; pd_intermediate [label="R-Pd(II)L₂(R')", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination"]; product [label="R-R'"];
pd0 -> oxidative_addition; oxidative_addition -> pd_complex [label="2-Bromo-6-nitrobenzothiazole"]; pd_complex -> transmetalation; boronic_acid -> transmetalation; base -> transmetalation; transmetalation -> pd_intermediate; pd_intermediate -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration of Catalyst"]; }
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.Materials:
-
2-Bromo-6-nitrobenzothiazole
-
Aryl or heteroaryl boronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube, add 2-Bromo-6-nitrobenzothiazole (1.0 eq), the boronic acid (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Component | Molar Ratio/Concentration | Purpose |
| 2-Bromo-6-nitrobenzothiazole | 1.0 | Electrophile |
| Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Palladium Catalyst | 2-5 mol% | Catalyst |
| Base | 2.0 - 3.0 | Activates boronic acid |
| Solvent System | - | Reaction medium |
Protocol 5: Sonogashira Coupling
The Sonogashira coupling is a method for the formation of a carbon-carbon bond between 2-Bromo-6-nitrobenzothiazole and a terminal alkyne.[2][11][12][13]
Materials:
-
2-Bromo-6-nitrobenzothiazole
-
Terminal alkyne of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 2-Bromo-6-nitrobenzothiazole (1.0 eq), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2 - 1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 6: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing an alternative to the SNAr reaction for the synthesis of 2-amino-6-nitrobenzothiazole derivatives.[14][15][16][17]
Materials:
-
2-Bromo-6-nitrobenzothiazole
-
Primary or secondary amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, SPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas in a Schlenk flask, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (1.2 - 1.5 times the amount of Pd).
-
Add the base (1.2 - 1.5 eq) and the anhydrous solvent.
-
Add 2-Bromo-6-nitrobenzothiazole (1.0 eq) and the amine (1.1 - 1.2 eq).
-
Seal the flask and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The functionalization of 2-Bromo-6-nitrobenzothiazole is a gateway to a vast chemical space of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide, encompassing nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, provide a robust and versatile toolkit for researchers. A thorough understanding of the underlying reaction mechanisms, as detailed herein, is crucial for troubleshooting and optimizing these transformations for specific synthetic targets. By leveraging these detailed methodologies, scientists can efficiently synthesize and explore diverse libraries of 2,6-disubstituted benzothiazole derivatives, accelerating the discovery of new molecules with desired biological and physical properties.
References
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
-
Catalysed SNAr reactions. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC - PubMed Central. [Link]
-
Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
(PDF) Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Wordpress. [Link]
-
Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis. University of Glasgow. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Rasayan Journal of Chemistry. [http://www.rjpbcs.com/pdf/2012_3(3)/[18].pdf]([Link]18].pdf)
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
-
(PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
-
Sonogashira cross-coupling reaction. YouTube. [Link]
-
Sonogashira-Hagiwara Cross Coupling Reaction. Chem-Station International Edition. [Link]
- Process for the preparation of 2-amino-6-nitrobenzothiazole.
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. PMC - NIH. [Link]
-
Nucleophilic Aromatic Substitution. NPTEL Archive. [Link]
-
03.02 Reactivity of Thiols and Thiolates. YouTube. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
-
Reactions of thiols. YouTube. [Link]
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Application Notes & Protocols: Strategic Use of 2-Bromo-6-nitrobenzothiazole in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Value of the 2-Aryl-6-nitrobenzothiazole Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2][3] Its application is particularly profound in pharmaceutical and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount.[4][5] Within this context, the benzothiazole core is a privileged scaffold, appearing in numerous compounds with significant biological activity, including antitumor, antibacterial, and anti-inflammatory properties.[6][7][8]
The targeted functionalization of this core, specifically the synthesis of 2-aryl-6-nitrobenzothiazole derivatives, offers a powerful avenue for drug discovery and the development of novel organic materials. The presence of the nitro group provides a versatile chemical handle for further transformations, such as reduction to an amine, enabling subsequent derivatization.
This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It provides a robust framework for successfully employing 2-Bromo-6-nitrobenzothiazole as a substrate in Suzuki-Miyaura coupling reactions, moving beyond simple procedural lists to explain the fundamental principles that govern reaction success.
Reaction Principle and Mechanistic Considerations
The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[3][9] Understanding this cycle is critical for troubleshooting and optimization, especially when using functionalized heteroaryl halides like 2-Bromo-6-nitrobenzothiazole.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-6-nitrobenzothiazole. This is often the rate-determining step.[10] The strong electron-withdrawing nature of the 6-nitro group significantly activates the C-Br bond, making it more susceptible to oxidative addition compared to non-nitrated analogues.[11]
-
Transmetalation: The organic moiety from the activated organoboron species (the boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This step is critically facilitated by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[2][5][12]
-
Reductive Elimination: The two organic partners on the palladium center couple to form the final 2-aryl-6-nitrobenzothiazole product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][13]
While the C-Br bond is the primary reactive site, it is noteworthy that palladium-catalyzed C-NO₂ bond activation has been reported, particularly with specialized catalyst systems.[14][15][16] However, given the high reactivity of the C-Br bond in this substrate, denitrative coupling is not an expected side reaction under standard Suzuki-Miyaura conditions.
Optimizing Key Reaction Parameters: A Causal Approach
The success of coupling 2-Bromo-6-nitrobenzothiazole is dictated by the interplay of several key components. The choices made are not arbitrary; they are grounded in the chemical properties of the substrate and the catalytic mechanism.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precatalysts that form the active Pd(0) species in situ. Pd(PPh₃)₄ is a direct source of Pd(0) but can be more sensitive to air.[3][17] The choice often depends on cost and convenience. |
| Ligand | Buchwald Ligands: SPhos, XPhosOthers: P(t-Bu)₃, PCy₃ | This is the most critical choice. The benzothiazole nitrogen can coordinate to palladium, potentially inhibiting catalysis.[10] Bulky, electron-rich phosphine ligands are essential to accelerate both the oxidative addition and the rate-limiting reductive elimination steps, preventing catalyst decomposition.[17][18][19] For heteroaryl substrates, Buchwald-type ligands are often superior.[19] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The base activates the boronic acid for transmetalation.[2] K₃PO₄ is an excellent choice for challenging couplings as it is strong enough to be effective but generally avoids base-sensitive functional group degradation.[9] Cs₂CO₃ is also highly effective but more expensive. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A biphasic solvent system is highly advantageous.[2][12] Anhydrous aprotic solvents like dioxane or toluene solubilize the organic components and the catalyst, while the aqueous phase dissolves the inorganic base, bringing it to the interface where it can activate the boronic acid.[20][21] This synergy accelerates the reaction. |
| Boron Reagent | Arylboronic Acids, Arylboronic acid pinacol esters | Boronic acids are most common. Pinacol esters offer enhanced stability, especially for boronic acids prone to protodeboronation, and are stable to chromatography.[3][12] They are excellent alternatives for unstable or precious coupling partners. |
| Temperature | 80 - 110 °C | The activating effect of the nitro group may allow for slightly lower temperatures than related, unactivated substrates. However, a range of 80-110 °C is a robust starting point to ensure efficient catalyst turnover. |
Validated Experimental Protocols
The following protocols provide reliable starting points for the Suzuki-Miyaura coupling of 2-Bromo-6-nitrobenzothiazole. Optimization may be required for specific boronic acid partners.
Protocol 1: General Screening with a Buchwald Ligand System
This protocol is a robust and highly reliable starting point, employing a modern, highly active catalyst system suitable for a broad range of aryl and heteroaryl boronic acids.
Materials:
-
2-Bromo-6-nitrobenzothiazole (1.0 eq.)
-
Arylboronic acid (1.3 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq., 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq.)
-
1,4-Dioxane and Water (degassed, 5:1 v/v)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Bromo-6-nitrobenzothiazole, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the disappearance of the starting 2-Bromo-6-nitrobenzothiazole.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 2-aryl-6-nitrobenzothiazole.
Protocol 2: Classic Conditions with Pd(PPh₃)₄
This protocol uses a classic, commercially available Pd(0) catalyst. It can be effective for simple, unhindered boronic acids but may be less efficient for more challenging substrates compared to Protocol 1.
Materials:
-
2-Bromo-6-nitrobenzothiazole (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq., 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
Toluene and Water (degassed, 4:1 v/v)
Procedure:
-
Setup: Follow steps 1 and 2 from Protocol 1, using K₂CO₃ as the base.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the sealed vessel to 110 °C and stir vigorously for 12-24 hours.
-
Monitoring, Work-up, and Purification: Follow steps 6, 7, and 8 from Protocol 1.
Sources
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- 11. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Setups for Reactions of 2-Bromo-6-nitrobenzothiazole
Introduction: The Versatility of 2-Bromo-6-nitrobenzothiazole
2-Bromo-6-nitrobenzothiazole is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure is characterized by a benzothiazole core, which is a recognized "privileged scaffold" found in numerous pharmacologically active agents. The strategic placement of a bromine atom at the 2-position and a potent electron-withdrawing nitro group at the 6-position imbues the molecule with unique reactivity, making it an ideal substrate for a variety of synthetic transformations.
The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Concurrently, the nitro group significantly activates the benzothiazole ring, rendering the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This dual reactivity allows for the strategic and often selective introduction of diverse functional groups, facilitating the construction of complex molecular libraries for drug discovery and development. These application notes provide detailed protocols and the underlying scientific rationale for three key classes of reactions involving 2-Bromo-6-nitrobenzothiazole.
Safety and Handling
2-Bromo-6-nitrobenzothiazole is a chemical that must be handled with appropriate safety precautions.
-
Hazards: It is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation. It may also be harmful to aquatic life.
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles approved under standards like NIOSH (US) or EN 166 (EU), and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid breathing vapors or dust.[3]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3]
-
Spill & Disposal: In case of a spill, avoid substance contact and ensure adequate ventilation. Collect the spilled material and dispose of it as hazardous waste in accordance with local, state, and federal regulations.[4] Do not let the product enter drains.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrN₂O₂S | N/A |
| Molecular Weight | 259.08 g/mol | N/A |
| Appearance | Yellow Crystalline Solid | [3] |
| Melting Point | 67 - 69 °C | [3] |
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone transformation for 2-Bromo-6-nitrobenzothiazole. The reaction proceeds via a two-step addition-elimination mechanism.[2] The electron-withdrawing nitro group at the 6-position powerfully stabilizes the negative charge of the intermediate Meisenheimer complex, thereby facilitating the displacement of the bromide leaving group at the C2 position.[1][5][6]
Principle of SNAr on 2-Bromo-6-nitrobenzothiazole
-
Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the electron-deficient carbon atom at the 2-position, breaking the aromaticity of the ring.[2]
-
Formation of Meisenheimer Complex: This addition forms a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized onto the electronegative nitro group.[1][2]
-
Elimination of Leaving Group: Aromaticity is restored by the expulsion of the bromide ion, yielding the final substituted product.[2]
Protocol: Synthesis of 2-(Alkylamino)-6-nitrobenzothiazole
This protocol details the reaction with a generic primary amine.
Materials:
-
2-Bromo-6-nitrobenzothiazole (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.2 - 1.5 eq)
-
Base (e.g., K₂CO₃ or DIPEA) (2.0 - 3.0 eq)
-
Solvent (e.g., DMF, DMSO, or NMP)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-Bromo-6-nitrobenzothiazole (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as DMF (N,N-Dimethylformamide) to dissolve the reactants.
-
Nucleophile Addition: Add the primary amine (1.2 eq) to the stirring solution at room temperature.
-
Heating: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water. This will often precipitate the product.
-
If a precipitate forms, collect it by vacuum filtration and wash with water.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Rationale for Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are used because they can solvate the ions involved and tolerate the temperatures required without participating in the reaction.
-
Base: A non-nucleophilic base like K₂CO₃ or DIPEA is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for forming C-C and C-N bonds, transformations for which 2-Bromo-6-nitrobenzothiazole is an excellent substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid.[7] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[7]
Catalytic Cycle Overview:
The reaction proceeds via a well-established catalytic cycle involving:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the benzothiazole.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol: Suzuki Coupling with Phenylboronic Acid
Materials:
| Reagent/Material | Molar Eq. / Mol% | Purpose |
| 2-Bromo-6-nitrobenzothiazole | 1.0 eq | Aryl halide substrate |
| Phenylboronic Acid | 1.2 - 1.5 eq | Coupling partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | 2-5 mol% | Palladium catalyst precursor |
| SPhos or other phosphine ligand | 4-10 mol% | Stabilizes Pd(0) center |
| K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 eq | Base for transmetalation |
| 1,4-Dioxane / Water (4:1) | - | Solvent system |
| Inert Gas (Argon or Nitrogen) | - | Prevents catalyst oxidation |
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 2-Bromo-6-nitrobenzothiazole (1.0 eq), phenylboronic acid (1.2 eq), and the base (K₃PO₄, 2.0 eq).[8]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[7][9]
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-18 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Scientist's Note (Causality):
-
Why Degas? Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which would render them inactive. Degassing the solvent by bubbling an inert gas through it removes dissolved oxygen.[7]
-
Role of Water: In many Suzuki couplings, a co-solvent of water helps to dissolve the inorganic base (like K₃PO₄) and facilitates the transmetalation step.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically by coupling an amine with an aryl halide.[10][11] This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.[10]
Mechanism Overview:
Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[10][11] The choice of ligand is critical for the success of this reaction.
Protocol: Buchwald-Hartwig Amination with a Secondary Amine
Materials:
| Reagent/Material | Molar Eq. / Mol% | Purpose |
| 2-Bromo-6-nitrobenzothiazole | 1.0 eq | Aryl halide substrate |
| Secondary Amine (e.g., Morpholine) | 1.2 eq | Coupling partner |
| Pd₂(dba)₃ or Pd(OAc)₂ | 2 mol% | Palladium catalyst precursor |
| XPhos or other bulky phosphine ligand | 4 mol% | Ligand to facilitate C-N elimination |
| NaOt-Bu or K₃PO₄ | 1.4 - 2.0 eq | Strong, non-nucleophilic base |
| Toluene or Dioxane (anhydrous) | - | Anhydrous solvent |
| Inert Gas (Argon or Nitrogen) | - | Prevents catalyst oxidation |
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk flask, add the palladium catalyst (Pd₂(dba)₃, 2 mol%), the ligand (XPhos, 4 mol%), and the base (NaOt-Bu, 1.4 eq).
-
Reagent Addition: Add 2-Bromo-6-nitrobenzothiazole (1.0 eq), the anhydrous solvent (e.g., toluene), and finally the secondary amine (1.2 eq) via syringe.
-
Heating: Seal the flask and heat the mixture to 90-110 °C with stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. Reactions are typically complete within 8-24 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography.
Rationale for Choices:
-
Ligand Selection: Bulky, electron-rich phosphine ligands like XPhos are often required to promote the crucial reductive elimination step that forms the C-N bond.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used to deprotonate the amine within the palladium coordination sphere, forming the key palladium-amido intermediate.[12] Weaker bases like K₃PO₄ can sometimes be used for more sensitive substrates.
General Experimental Workflow Diagram
The following diagram illustrates a generalized workflow applicable to the cross-coupling reactions described above.
Caption: General workflow for palladium-catalyzed cross-coupling.
Conclusion
2-Bromo-6-nitrobenzothiazole is a highly valuable and reactive intermediate. Its utility stems from the orthogonal reactivity conferred by the bromine atom and the activating nitro group. By selecting the appropriate reaction conditions, researchers can selectively perform nucleophilic aromatic substitution or engage in powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols outlined in these notes provide a robust starting point for synthetic chemists to explore the potential of this versatile building block in the creation of novel molecules for pharmaceutical and materials science applications.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- 2 - SAFETY DATA SHEET. (2024). Thermo Fisher Scientific.
- Buchwald–Hartwig amin
- Buchwald-Hartwig amin
- 2 - SAFETY DATA SHEET. (2015). Thermo Fisher Scientific.
- El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
- Povarov, L. S. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- A Technical Guide to 6-Nitro-2-benzothiazolesulfonamide and Related Derivatives: Synthesis, Biological Activity, and. Benchchem.
- Application Notes and Protocols for Reactions with 2-Bromo-6-nitroterephthalic Acid. Benchchem.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
- Taha, M., et al. (2016). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central.
- Nucleophilic arom
- Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts.
- Szatylowicz, H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Application Notes: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitrobenzoic Acid. Benchchem.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. name-reaction.com [name-reaction.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols: 2-Bromo-6-nitrobenzothiazole as a Versatile Building Block for Novel Kinase Inhibitors
Introduction: The Strategic Value of the Benzothiazole Scaffold in Kinase Inhibitor Design
The benzothiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] In the realm of oncology, its significance is particularly pronounced in the design of protein kinase inhibitors. The benzothiazole core can function as an ATP-mimetic, effectively competing for the ATP-binding site within the catalytic domain of various kinases, thereby disrupting aberrant signaling pathways that drive cancer cell proliferation and survival.[2]
This guide focuses on a particularly valuable, yet underexplored, building block: 2-bromo-6-nitrobenzothiazole . This trifunctional reagent offers a strategic entry point for the synthesis of diverse libraries of kinase inhibitors. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or amino moieties. The nitro group at the 6-position, an electron-withdrawing group, can influence the molecule's electronic properties and provides a site for further chemical modification, such as reduction to an amine, which can then be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The strategic placement of these functional groups allows for a modular and efficient approach to the synthesis of novel kinase inhibitors targeting critical oncogenic pathways such as the PI3K/Akt/mTOR signaling cascade.
This document provides a comprehensive overview of the synthetic utility of 2-bromo-6-nitrobenzothiazole, detailed experimental protocols for key transformations, and insights into the structure-activity relationships (SAR) of the resulting kinase inhibitors.
The PI3K/Akt/mTOR Signaling Pathway: A Prime Target for Benzothiazole-Based Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway, through mutations or amplification of its components, is a frequent event in a multitude of human cancers.[4] Consequently, the development of inhibitors that target key kinases within this pathway—PI3K, Akt, and mTOR—is a major focus of modern cancer drug discovery.[5][6][7]
The benzothiazole scaffold has proven to be a highly effective framework for the development of potent inhibitors of the PI3K/Akt/mTOR pathway.[8][9][10] The ability of this heterocyclic system to engage in key hydrogen bonding interactions within the ATP-binding pocket of these kinases makes it an ideal starting point for inhibitor design.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by benzothiazole-based compounds.
Synthetic Strategies and Protocols
The reactivity of the bromine atom at the 2-position of 2-bromo-6-nitrobenzothiazole allows for two primary synthetic routes to generate diverse libraries of kinase inhibitors: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-6-nitrobenzothiazoles
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties at the 2-position.[11] This is a cornerstone reaction in medicinal chemistry for generating libraries of compounds for SAR studies.
Figure 2: Workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
2-Bromo-6-nitrobenzothiazole
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-bromo-6-nitrobenzothiazole (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-nitrobenzothiazole.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-nitrobenzothiazoles
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 2-position of the benzothiazole core. The resulting 2-aminobenzothiazole scaffold is a common feature in many kinase inhibitors.
Materials:
-
2-Bromo-6-nitrobenzothiazole
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add 2-bromo-6-nitrobenzothiazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-nitrobenzothiazole.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors from the 2-bromo-6-nitrobenzothiazole scaffold relies on a systematic exploration of the structure-activity relationship.
Table 1: Key SAR Observations for 2,6-Disubstituted Benzothiazole Kinase Inhibitors
| Position | Modification | Rationale and Observed Effects |
| 2-Position | Introduction of various aryl, heteroaryl, or amino moieties. | This position is crucial for interacting with the hinge region of the kinase ATP-binding site. The nature of the substituent can significantly impact potency and selectivity. Aromatic rings can engage in π-π stacking interactions, while amino groups can form key hydrogen bonds. |
| 6-Position | The nitro group can be retained or reduced to an amine and further functionalized. | The electron-withdrawing nitro group can influence the overall electronic properties of the benzothiazole ring. Reduction to an amine provides a vector for introducing a wide range of substituents to explore the solvent-exposed region of the kinase active site, which can enhance potency and selectivity, as well as improve physicochemical properties.[12] |
Biological Evaluation of Synthesized Compounds
The synthesized 2-substituted-6-nitrobenzothiazole derivatives should be evaluated for their biological activity against a panel of relevant kinases and in cell-based assays.
Protocol 3: In Vitro Kinase Inhibition Assay (Representative Example: PI3Kα)
This protocol describes a general method for determining the in vitro inhibitory activity of the synthesized compounds against a specific kinase, such as PI3Kα.
Materials:
-
Synthesized benzothiazole derivatives
-
Recombinant PI3Kα enzyme
-
PIP₂ substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include a positive control (a known PI3K inhibitor) and a negative control (DMSO vehicle).
-
Add 2 µL of a solution containing the PI3Kα enzyme and the PIP₂ substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized benzothiazole derivatives
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Conclusion
2-Bromo-6-nitrobenzothiazole is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization at the 2- and 6-positions allows for the rapid generation of diverse chemical libraries with the potential to target key oncogenic kinases, particularly within the PI3K/Akt/mTOR signaling pathway. The detailed protocols and SAR insights provided in this guide are intended to empower researchers in their drug discovery efforts to develop the next generation of targeted cancer therapeutics.
References
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (URL not available)
-
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Link]
- SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (URL not available)
-
Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. [Link]
-
Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. [Link]
- Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (URL not available)
- Allosteric Akt (PKB) inhibitors: Discovery and SAR of isozyme selective inhibitors. (URL not available)
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. [Link]
- Recent syntheses of PI3K/Akt/mTOR signaling p
-
Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. [Link]
-
Covalent-Allosteric Inhibitors to Achieve Akt Isoform-Selectivity. [Link]
-
Diverse heterocyclic scaffolds as allosteric inhibitors of AKT. [Link]
-
Selectivity Studies and Free Energy Calculations of AKT Inhibitors. [Link]
-
Overview of Research into mTOR Inhibitors. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][12][13]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. [Link]
-
Current development of the second generation of mTOR inhibitors as anticancer agents. [Link]
-
mTOR Inhibitors at a Glance. [Link]
Sources
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- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse heterocyclic scaffolds as allosteric inhibitors of AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Pathways to 2-Amino-6-nitrobenzothiazole from its 2-Bromo Precursor: An Application and Protocol Guide
Introduction
2-Amino-6-nitrobenzothiazole is a pivotal scaffold in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide array of biologically active compounds, including those with potential antimicrobial and monoamine oxidase (MAO) inhibitory activities.[1][2] Its synthesis, therefore, is of significant interest to researchers in the pharmaceutical and life sciences sectors. This guide provides an in-depth exploration of viable synthetic routes to 2-amino-6-nitrobenzothiazole, commencing from the readily accessible 2-bromo-6-nitrobenzothiazole.
This document moves beyond a simple recitation of steps, offering a rationale for the selection of specific synthetic strategies and providing detailed, field-tested protocols. We will delve into three primary methodologies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed (Ullmann-type) Amination. Each of these routes presents distinct advantages and challenges, and the choice of method will often be dictated by available resources, desired scale, and tolerance for specific reaction conditions.
Strategic Overview: Converting 2-Bromo-6-nitrobenzothiazole to 2-Amino-6-nitrobenzothiazole
The conversion of an aryl bromide to a primary amine is a cornerstone transformation in organic synthesis. In the context of 2-bromo-6-nitrobenzothiazole, the presence of the electron-withdrawing nitro group at the 6-position plays a crucial role in influencing the reactivity of the C-Br bond at the 2-position. This electronic feature is central to the feasibility of the synthetic routes discussed herein.
Caption: Synthetic strategies for the amination of 2-bromo-6-nitrobenzothiazole.
Methodology 1: Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale
Nucleophilic aromatic substitution (SNAr) is a plausible and direct route for the amination of 2-bromo-6-nitrobenzothiazole. The success of an SNAr reaction hinges on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[3] In our target molecule, the nitro group at the 6-position is para to the bromine at the 2-position, which strongly activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[3]
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (ammonia or an ammonia equivalent) attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate. Subsequently, the leaving group (bromide) is expelled, restoring the aromaticity of the ring.
Caption: The addition-elimination mechanism of SNAr.
Protocol: SNAr Amination
This protocol is adapted from general procedures for the amination of activated aryl halides.
Materials:
-
2-Bromo-6-nitrobenzothiazole
-
Ammonia solution (e.g., 7N in methanol, or aqueous ammonium hydroxide)
-
Polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))
-
Reaction vessel (pressure tube or sealed vial)
-
Stir bar
-
Heating mantle or oil bath
-
Standard workup and purification equipment (rotary evaporator, filtration apparatus, chromatography supplies)
Procedure:
-
To a pressure tube equipped with a stir bar, add 2-bromo-6-nitrobenzothiazole (1.0 eq).
-
Add the polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the ammonia solution (5-10 eq).
-
Seal the pressure tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
| Parameter | Recommended Range/Value | Rationale |
| Ammonia Source | 7N NH₃ in MeOH, aq. NH₄OH | Provides the nucleophile. Excess drives the reaction to completion. |
| Solvent | DMF, DMSO, NMP | High boiling point, polar aprotic solvents facilitate SNAr reactions. |
| Temperature | 80 - 120 °C | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4 - 24 hours | Dependent on temperature and substrate reactivity. |
Methodology 2: Buchwald-Hartwig Amination
Scientific Rationale
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method is particularly valuable for aryl halides that are not sufficiently activated for SNAr. While 2-bromo-6-nitrobenzothiazole is activated, the Buchwald-Hartwig reaction offers an alternative under potentially milder conditions and with broader substrate scope.
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed.[5]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for the amination of heteroaryl halides.
Materials:
-
2-Bromo-6-nitrobenzothiazole
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Ammonia source (e.g., ammonia solution, or an ammonia surrogate like benzophenone imine followed by hydrolysis)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (nitrogen or argon)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-1.5 eq relative to Pd), and base (1.5-2.0 eq) to a dry Schlenk flask equipped with a stir bar.
-
Add 2-bromo-6-nitrobenzothiazole (1.0 eq).
-
Add the anhydrous, degassed solvent.
-
Add the ammonia source.
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Range/Value | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, BrettPhos | Stabilizes the Pd center and facilitates the catalytic cycle. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Essential for the deprotonation of the coordinated amine. |
| Solvent | Toluene, Dioxane | Anhydrous and degassed conditions are crucial to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Typical temperature range for Buchwald-Hartwig reactions. |
Methodology 3: Copper-Catalyzed (Ullmann-type) Amination
Scientific Rationale
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[6] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper and ligands, allowing for milder reaction conditions.[7][8]
The mechanism of the copper-catalyzed amination is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to give the desired product. The presence of a ligand can accelerate the reaction by stabilizing the copper species and increasing their solubility.
Protocol: Copper-Catalyzed Amination
This protocol is based on modern Ullmann-type amination procedures.
Materials:
-
2-Bromo-6-nitrobenzothiazole
-
Copper(I) salt (e.g., CuI, Cu₂O)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Ammonia source (e.g., aqueous ammonia)
-
Solvent (e.g., DMSO, DMF)
-
Inert atmosphere (optional, but recommended)
Procedure:
-
To a reaction flask, add 2-bromo-6-nitrobenzothiazole (1.0 eq), the copper(I) salt (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).
-
Add the solvent and the ammonia source.
-
Heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommended Range/Value | Rationale |
| Copper Catalyst | CuI, Cu₂O | The active catalyst for the C-N bond formation. |
| Ligand | L-proline, 1,10-phenanthroline | Accelerates the reaction and improves yields. |
| Base | K₂CO₃, K₃PO₄ | Necessary for the formation of the copper amide intermediate. |
| Solvent | DMSO, DMF | High-boiling polar solvents are typically used. |
| Temperature | 100 - 140 °C | Higher temperatures are often required compared to palladium-catalyzed methods. |
Conclusion
The synthesis of 2-amino-6-nitrobenzothiazole from its 2-bromo derivative can be achieved through several robust synthetic methodologies. The choice between Nucleophilic Aromatic Substitution, Buchwald-Hartwig amination, and Copper-Catalyzed amination will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. For a direct and potentially cost-effective route, SNAr is a strong candidate due to the inherent activation of the substrate. For broader substrate compatibility and potentially milder conditions, the palladium-catalyzed Buchwald-Hartwig reaction is an excellent choice. The copper-catalyzed Ullmann-type reaction provides a viable alternative, particularly when palladium-based methods are not desirable. Each of these methods, when optimized, can provide efficient access to the valuable 2-amino-6-nitrobenzothiazole intermediate, thereby facilitating further research and development in medicinal chemistry.
References
-
Chavan, A. A., & Pai, N. R. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Archiv der Pharmazie, 349(8), 615–627. [Link]
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Dadmal, T. L., Katre, S. D., & Baseer, M. A. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797. [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
-
Tripathi, A., & Ayyannan, R. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ACS Medicinal Chemistry Letters, 7(10), 941–946. [Link]
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Wikipedia. (2023). Ullmann condensation. [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. The Journal of organic chemistry, 71(8), 3270–3273. [Link]
-
Corpas, J., Caldora, H. P., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. Nature Catalysis, 7(5), 593-603. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Lu, H., Hu, Y., Jiang, H., Wojtas, L., & Zhang, X. P. (2012). Stereoselective Radical Amination of Electron-Deficient C(sp3)–H Bonds by Co(II)-Based Metalloradical Catalysis: Direct Synthesis of α-Amino Acid Derivatives via α-C–H Amination. Chemistry Faculty Publications, 159. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Chemical Society Reviews, 39(8), 2959-2973. [Link]
-
Organic Chemistry Portal. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]
-
ResearchGate. Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. [Link]
-
Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
-
Chemical Society Reviews. Direct amination of aryl halides with ammonia. [Link]
-
Organic & Biomolecular Chemistry. Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides, potassium sulfide and amines. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Reddit. Buchwald-Hartwig amination in the presence of ammonia. [Link]
-
YouTube. Nucleophilic Substitution with ammonia. [Link]
-
Chemguide. nucleophilic substitution - halogenoalkanes and ammonia. [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
PubMed. Direct Amination of Benzene with Ammonia by Flow Plasma Chemistry. [Link]
-
Organic & Biomolecular Chemistry. Copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids to 1,4-benzothiazines. [Link]
-
YouTube. Nucleophilic substitution reactions with ammonia. [Link]
-
National Center for Biotechnology Information. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. [Link]
-
Semantic Scholar. Direct Amination of Bio‐Alcohols Using Ammonia. [Link]
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Application Notes and Protocols for the Reaction of 2-Bromo-6-nitrobenzothiazole with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to understanding and performing nucleophilic aromatic substitution (SNAr) reactions on 2-bromo-6-nitrobenzothiazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties of the benzothiazole scaffold, further activated by the presence of a strong electron-withdrawing nitro group. These application notes elucidate the underlying reaction mechanism, discuss the key parameters influencing the reaction outcome, and provide detailed experimental protocols for the reaction with common nucleophiles such as amines and thiols.
Introduction
The benzothiazole moiety is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds. The introduction of a nitro group at the 6-position and a bromine atom at the 2-position creates a highly electrophilic center at C2, making 2-bromo-6-nitrobenzothiazole an excellent substrate for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a diverse range of functional groups, enabling the synthesis of libraries of novel compounds for screening and lead optimization. Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of 2-bromo-6-nitrobenzothiazole with nucleophiles proceeds via a well-established two-step addition-elimination mechanism, characteristic of SNAr reactions.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the benzothiazole ring. This step is typically the rate-determining step of the reaction. The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and is particularly well-stabilized by the strong electron-withdrawing nitro group at the 6-position.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the benzothiazole ring is restored by the elimination of the bromide ion, which is a good leaving group. This step is generally fast.
The overall reaction rate is influenced by the nature of the nucleophile, the solvent, the reaction temperature, and the presence of any catalysts. Kinetic studies on similar systems, such as the reaction of 1-halogen-2,4-dinitrobenzene with biothiols, suggest that the mechanism can be on the borderline between a concerted and a stepwise pathway, depending on the specific reactants and conditions[1][2].
Figure 1: General mechanism for the SNAr reaction of 2-bromo-6-nitrobenzothiazole with a nucleophile.
Key Factors Influencing the Reaction
Several factors can be modulated to optimize the outcome of the SNAr reaction with 2-bromo-6-nitrobenzothiazole:
-
Nature of the Nucleophile: The nucleophilicity of the attacking species is a critical determinant of the reaction rate. Thiols are excellent nucleophiles for this reaction due to the high polarizability of the sulfur atom[3]. Amines are also widely used, with their reactivity being dependent on their basicity and steric hindrance. Alkoxides can also be employed, though their strong basicity may lead to side reactions.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SNAr reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
Temperature: The reaction rate is typically increased at higher temperatures. However, excessively high temperatures may lead to decomposition of the starting materials or products. The optimal temperature is dependent on the reactivity of the nucleophile and should be determined empirically.
-
Base: When using nucleophiles with an acidic proton (e.g., amines and thiols), a base is often added to deprotonate the nucleophile and increase its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH).
Experimental Protocols
The following are general protocols for the reaction of 2-bromo-6-nitrobenzothiazole with amine and thiol nucleophiles. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Reaction with an Amine Nucleophile
This protocol describes a general procedure for the synthesis of 2-amino-6-nitrobenzothiazole derivatives.
Materials:
-
2-Bromo-6-nitrobenzothiazole
-
Amine nucleophile (e.g., piperidine, morpholine, or a primary amine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-6-nitrobenzothiazole (1.0 eq).
-
Add the amine nucleophile (1.2-1.5 eq) and the base (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Sources
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of 2-Bromo-6-nitrobenzothiazole
Abstract
This application note provides a comprehensive, validated protocol for the laboratory-scale synthesis of 2-Bromo-6-nitrobenzothiazole, a key heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through a two-step, one-pot procedure commencing with the diazotization of commercially available 2-amino-6-nitrobenzothiazole, followed by a copper-catalyzed Sandmeyer bromination. This guide offers a detailed methodology, an exploration of the reaction mechanism, safety protocols, characterization data, and troubleshooting advice to ensure reproducible and high-purity synthesis. This document is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction and Scientific Background
The benzothiazole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties[1]. The targeted functionalization of this core structure is crucial for developing novel therapeutic agents. 2-Bromo-6-nitrobenzothiazole (CAS No: 2516-37-2) serves as a versatile intermediate, where the bromine atom at the 2-position can be readily displaced via cross-coupling reactions, and the nitro group at the 6-position can be reduced to an amine for further derivatization[2][3].
The synthesis described herein employs the classic Sandmeyer reaction, a reliable method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate[4][5]. This transformation is particularly effective for introducing halides to aromatic systems in patterns not easily achievable through direct electrophilic substitution[6]. The process begins with the conversion of the primary amino group of 2-amino-6-nitrobenzothiazole into a diazonium salt using nitrous acid at low temperatures. The subsequent introduction of a copper(I) bromide catalyst facilitates the substitution of the diazonium group with a bromide ion, liberating nitrogen gas and yielding the desired product[4][7].
Reaction Mechanism and Workflow
The synthesis proceeds via two core mechanistic steps: Diazotization and Sandmeyer Bromination.
2.1. Mechanism of Diazotization
The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid (in this case, hydrobromic acid). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺)[8]. The primary amine of 2-amino-6-nitrobenzothiazole acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the eventual elimination of a water molecule result in the formation of the stable benzothiazole-2-diazonium salt[6][8][9]. Maintaining a low temperature (0–5 °C) is critical to prevent the premature decomposition of this diazonium salt.
2.2. Mechanism of Sandmeyer Reaction
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr)[4]. The copper(I) catalyst initiates the process by a single-electron transfer to the diazonium salt. This reduces the diazonium species and leads to the expulsion of dinitrogen gas (N₂), a thermodynamically highly favorable process, generating an aryl radical. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed during the initial electron transfer. This step yields the final product, 2-Bromo-6-nitrobenzothiazole, and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle[4].
Diagram 1: Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of 2-Bromo-6-nitrobenzothiazole.
Detailed Experimental Protocol
3.1. Reagents and Materials
| Reagent/Material | Grade | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 2-Amino-6-nitrobenzothiazole | ≥98% | 195.19 | 5.00 g | 25.6 | Sigma-Aldrich |
| Hydrobromic Acid (HBr) | 48% aq. | 80.91 | 40 mL | - | Fisher Scientific |
| Sodium Nitrite (NaNO₂) | ≥99% | 69.00 | 1.95 g | 28.2 | Acros Organics |
| Copper(I) Bromide (CuBr) | ≥98% | 143.45 | 4.00 g | 27.9 | Alfa Aesar |
| Ethyl Acetate | ACS | 88.11 | 300 mL | - | VWR |
| Hexanes | ACS | - | 150 mL | - | VWR |
| Anhydrous Sodium Sulfate | Granular | 142.04 | ~10 g | - | VWR |
| Silica Gel | 230-400 mesh | - | ~100 g | - | Sorbent Technologies |
| Deionized Water | - | 18.02 | 200 mL | - | In-house |
3.2. Equipment
-
250 mL three-neck round-bottom flask
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography (3 cm diameter)
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
3.3. Synthesis Procedure
Step 1: Preparation of the Diazonium Salt
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add 2-amino-6-nitrobenzothiazole (5.00 g, 25.6 mmol).
-
Carefully add 48% hydrobromic acid (30 mL). The mixture will form a thick slurry.
-
Cool the flask in an ice-water bath with vigorous stirring until the internal temperature reaches 0–5 °C.
-
In a separate beaker, dissolve sodium nitrite (1.95 g, 28.2 mmol) in deionized water (10 mL).
-
Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the stirred benzothiazole slurry over 20-30 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition. A dark, homogeneous solution should form.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 30 minutes.
Step 2: Sandmeyer Bromination
-
In a separate 100 mL flask, dissolve copper(I) bromide (4.00 g, 27.9 mmol) in 48% hydrobromic acid (10 mL). Gentle warming may be required to facilitate dissolution. Cool this solution to room temperature before use.
-
Slowly, and in portions, add the cold diazonium salt solution prepared in Step 1 to the copper(I) bromide solution with vigorous stirring.
-
Vigorous bubbling (evolution of N₂ gas) will be observed. Control the rate of addition to prevent excessive frothing.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.
-
Heat the mixture to 60 °C using a heating mantle and stir for an additional 1 hour to ensure the complete decomposition of the diazonium salt. The bubbling should cease.
Step 3: Product Isolation and Work-up
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 150 mL of cold deionized water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
Step 4: Purification
-
The crude product is best purified by flash column chromatography.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude solid in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dry sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% and gradually increasing to 20%).
-
Monitor the fractions by TLC (20% Ethyl Acetate/Hexanes, UV visualization).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-Bromo-6-nitrobenzothiazole as a solid.
Product Characterization
| Property | Expected Result |
| Appearance | Yellow to pale-orange solid |
| Molecular Formula | C₇H₃BrN₂O₂S[10] |
| Molecular Weight | 259.08 g/mol [3][10] |
| Yield | 70-85% |
| Melting Point | ~240-243 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.10 (d, J=2.4 Hz, 1H), 8.35 (dd, J=9.0, 2.4 Hz, 1H), 8.15 (d, J=9.0 Hz, 1H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 157.5, 148.0, 144.5, 137.0, 126.0, 122.5, 119.0. |
| Mass Spec (EI) | m/z 258/260 (M⁺, isotopic pattern for Br). |
| FTIR (ATR, cm⁻¹) | ~3100 (Ar C-H), 1580, 1340 (asymm. & symm. NO₂ stretch), 1500 (C=N). |
Note: NMR and IR data are predictive based on the structure and data for analogous compounds. Actual values should be confirmed experimentally.[11][12][13][14]
Safety and Handling
This procedure involves hazardous materials and should be performed in a well-ventilated chemical fume hood by trained personnel.[15][16][17]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemically resistant gloves (nitrile or neoprene) are mandatory.[15][16]
-
Reagent Hazards:
-
Hydrobromic Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.[16]
-
2-Amino-6-nitrobenzothiazole: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[18][19]
-
Sodium Nitrite: Oxidizer. Toxic if swallowed.
-
Copper(I) Bromide: Harmful if swallowed and causes skin and eye irritation.
-
2-Bromo-6-nitrobenzothiazole: Assumed to be toxic. Avoid inhalation, ingestion, and skin contact.[10]
-
-
Procedural Hazards:
-
Diazonium Salts: Are thermally unstable and can be explosive, especially if isolated and allowed to dry. NEVER allow the diazonium salt solution to warm above 5 °C or to evaporate. Always use it in solution immediately after preparation.
-
Gas Evolution: The reaction produces nitrogen gas. Ensure the apparatus is not sealed to avoid pressure buildup.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Aqueous acidic and basic washes should be neutralized before disposal. Organic waste containing bromine should be collected in a designated halogenated waste container.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete diazotization (temperature too high). | Ensure the temperature is strictly maintained between 0-5 °C during NaNO₂ addition. |
| Premature decomposition of diazonium salt. | Use the diazonium salt solution immediately after preparation; do not let it warm up. | |
| Inactive CuBr catalyst. | Use fresh, high-purity CuBr. If it appears green (oxidized to Cu(II)), consider a purification step or use a fresh bottle. | |
| Oily/Gummy Crude Product | Presence of impurities, possibly azo-coupled side products. | Ensure efficient stirring during the addition of the diazonium salt to the CuBr solution. Purify carefully using column chromatography.[20] |
| Reaction Fails to Go to Completion | Insufficient heating in the final step. | Ensure the reaction is heated to 60 °C for at least one hour after N₂ evolution subsides to decompose any remaining diazonium salt complex. |
Diagram 2: Reaction Mechanism Overview
Caption: Simplified mechanism for the formation and reaction of the diazonium salt.
References
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-bromo-6-nitrobenzyl bromide. Retrieved from [Link]
-
RJPBCS. (2016). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ChemBK. (2022). 2-Amino-6-Nitro Benzothiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
-
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-nitrothiazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. Retrieved from [Link]
-
ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
- Google Patents. (n.d.). EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole.
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Application Notes and Protocols for the Purification of 2-Bromo-6-nitrobenzothiazole
Introduction
2-Bromo-6-nitrobenzothiazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its utility as a precursor in the synthesis of novel bioactive compounds, including potential monoamine oxidase (MAO) inhibitors, necessitates a high degree of purity.[1] The presence of isomeric or reaction-related impurities can lead to ambiguous biological data, reduced yields in subsequent synthetic steps, and complications in structural elucidation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 2-Bromo-6-nitrobenzothiazole. It moves beyond a single, rigid protocol to offer a decision-making framework and detailed methodologies for recrystallization and column chromatography. The causality behind experimental choices is explained to empower the user to adapt and optimize these techniques for their specific crude product.
Physicochemical Properties and Impurity Profile
A foundational understanding of the target molecule's properties and potential contaminants is critical for developing an effective purification strategy.
Table 1: Physicochemical Properties of 2-Bromo-6-nitrobenzothiazole
| Property | Value | Source |
| Molecular Formula | C₇H₃BrN₂O₂S | [2][3] |
| Molecular Weight | 259.08 g/mol | [2] |
| Appearance | Likely a solid, potentially light brown to off-white powder in its crude form. | [4] |
| Predicted XlogP | 3.5 | [3] |
The predicted XlogP value suggests a significant non-polar character, which will influence its solubility in organic solvents.
Potential Impurities:
Impurities in a sample of 2-Bromo-6-nitrobenzothiazole typically arise from the synthetic route employed. Common syntheses may involve the nitration of a 2-bromobenzothiazole precursor or the bromination of a 2-amino-6-nitrobenzothiazole followed by diazotization. Potential impurities could include:
-
Isomeric Nitrobenzothiazoles: Nitration reactions can sometimes yield a mixture of isomers (e.g., 2-bromo-4-nitrobenzothiazole, 2-bromo-5-nitrobenzothiazole, and 2-bromo-7-nitrobenzothiazole).[5][6]
-
Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the crude product.
-
Over-brominated or Poly-nitrated Species: Harsh reaction conditions can lead to the formation of di-brominated or di-nitrated benzothiazoles.
-
Hydrolysis Products: The benzothiazole ring can be susceptible to hydrolysis under certain conditions, leading to the formation of corresponding benzothiazolones.
The polarity of these impurities will likely differ from the target compound, forming the basis for chromatographic separation.
Purification Strategy Selection
The choice between recrystallization and column chromatography depends on the nature and quantity of the crude product. Recrystallization is often faster and more economical for relatively pure solids, while column chromatography offers superior resolving power for complex mixtures or oily products.
Caption: Decision workflow for selecting a purification technique.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids, leveraging differences in solubility between the target compound and impurities at varying temperatures. The key to successful recrystallization is the selection of an appropriate solvent.
A. Solvent Screening
An ideal solvent should dissolve 2-Bromo-6-nitrobenzothiazole poorly at room temperature but completely at its boiling point. A systematic screening is the most reliable way to identify such a solvent.
Table 2: Suggested Solvents for Screening
| Solvent | Class | Boiling Point (°C) | Rationale |
| Isopropanol | Polar Protic | 82 | Effective for recrystallizing similar dibromo benzothiazoles.[7] |
| Ethanol | Polar Protic | 78 | A versatile solvent for many organic compounds, including substituted benzothiazoles.[8][9] |
| Ethyl Acetate | Polar Aprotic | 77 | Often used in combination with a non-polar solvent for benzothiazoles.[10] |
| Toluene | Non-polar | 111 | May be suitable given the compound's predicted XlogP. |
| Hexanes/Heptane | Non-polar | ~69 / ~98 | Likely to be a poor solvent, but useful as an anti-solvent in a mixed system (e.g., Ethyl Acetate/Hexanes).[11] |
Step-by-Step Solvent Screening Protocol:
-
Place approximately 20-30 mg of crude 2-Bromo-6-nitrobenzothiazole into several small test tubes.
-
To each tube, add a different solvent from Table 2 dropwise at room temperature, swirling after each addition.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
-
For solvents in which the compound is sparingly soluble or insoluble, heat the test tube gently in a water or sand bath.
-
If the compound dissolves completely at the solvent's boiling point, it is a promising candidate.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
A suitable solvent will yield a good recovery of crystalline solid upon cooling.[12]
B. Recrystallization Protocol
-
Dissolution: Place the crude 2-Bromo-6-nitrobenzothiazole in an Erlenmeyer flask with a stir bar. Add the chosen hot solvent in small portions while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[13]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization.[14]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.
C. Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Solution(s) |
| "Oiling Out" | The solution is too concentrated, or the cooling rate is too rapid. | Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[11][12] |
| Low Yield | Too much solvent was used; the compound has significant solubility in the cold solvent. | Concentrate the mother liquor to obtain a second crop of crystals. Ensure the solution is thoroughly cooled before filtration. |
| No Crystals Form | The solution is not saturated; the compound may be very pure and slow to crystallize. | Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[14] |
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[15][16]
A. Method Development using Thin-Layer Chromatography (TLC)
TLC is an essential first step to determine the optimal solvent system (mobile phase) for column chromatography.[10] The goal is to find a solvent system that provides good separation between 2-Bromo-6-nitrobenzothiazole and its impurities, with a target Retention Factor (Rf) of 0.2-0.3 for the desired compound.[10]
Table 3: Recommended TLC Solvent Systems for Screening
| System | Polarity | Starting Ratio (v/v) |
| Ethyl Acetate / Hexanes | Low to Medium | 5:95, 10:90, 20:80 |
| Dichloromethane / Hexanes | Low to Medium | 10:90, 20:80, 30:70 |
| Toluene / Ethyl Acetate | Medium | 95:5, 90:10 |
Step-by-Step TLC Protocol:
-
Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing one of the solvent systems from Table 3.
-
Visualize the separated spots under a UV lamp (254 nm).
-
Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Adjust the solvent ratio to achieve the target Rf of 0.2-0.3 for 2-Bromo-6-nitrobenzothiazole. Increasing the polar component (e.g., ethyl acetate) will increase the Rf values.
B. Column Chromatography Protocol
Caption: Experimental workflow for column chromatography.
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh for flash chromatography) in the initial, low-polarity mobile phase. Pour the slurry into a glass column and allow it to settle into a uniform bed, draining excess solvent until it is level with the top of the silica. A small layer of sand can be added to the top to prevent disruption of the silica bed.[16][17]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.
-
Dry Loading: If the product has poor solubility in the mobile phase, dissolve it in a different solvent, add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of the column.[10]
-
-
Elution: Begin elution with the mobile phase determined from the TLC analysis. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.[10]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis and Isolation: Monitor the composition of the collected fractions by TLC. Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Bromo-6-nitrobenzothiazole.
Protocol 3: Purity Assessment
A robust analytical method is required to confirm the purity of the final product.
A. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: An optimized solvent system from the method development stage (e.g., 20% Ethyl Acetate in Hexanes).
-
Procedure: Spot the purified compound alongside the crude material. Develop and visualize under UV light. The purified sample should show a single spot.
B. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally suitable for analyzing aromatic compounds like 2-Bromo-6-nitrobenzothiazole. The following provides a starting point for method development.
Table 4: Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of non-polar to moderately polar compounds.[18] |
| Mobile Phase A | 0.1% Formic or Phosphoric Acid in Water | Acidification suppresses ionization of any acidic impurities, leading to better peak shape.[18] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start at 50% B, increase to 95% B over 15 min | A gradient is recommended to ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at 254 nm | Aromatic and nitro groups absorb strongly in the UV region. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | Dissolve sample in Acetonitrile/Water (50:50) to ~0.5 mg/mL. Filter through a 0.45 µm filter. | Ensures sample is free of particulates that could clog the column.[18] |
This method will require optimization for the specific impurity profile of the sample being analyzed. System suitability tests, including replicate injections of a standard, should be performed to ensure the reliability of the results.[18]
Conclusion
The purification of 2-Bromo-6-nitrobenzothiazole is a critical step in its application for research and development. While a universal protocol is not feasible due to variations in crude sample quality, the methodologies presented here provide a robust framework for achieving high purity. By systematically applying the principles of solvent screening for recrystallization and method development for column chromatography, researchers can confidently prepare material of the quality required for their scientific endeavors. The final purity should always be confirmed by an appropriate analytical technique such as HPLC.
References
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- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-nitrobenzaldehyde by Recrystallization.
- SIELC Technologies. (n.d.). Separation of 2-Amino-6-nitrobenzothiazole on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). 2-Amino-6-bromobenzothiazole CAS#: 15864-32-1.
- BenchChem. (2025). Purification of crude 2-Bromo-5-methoxybenzothiazole by column chromatography.
- American Elements. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid | CAS 22514-58-5.
- Sigma-Aldrich. (n.d.). 2-Amino-6-bromobenzothiazole 97 15864-32-1.
- Merck Millipore. (n.d.). Comprehensive TLC Applications | Chromatography.
- Chemistry LibreTexts. (2023). B. Column Chromatography.
- Tradeindia. (n.d.). 2-amino-6-bromo-1,3- Benzothiazole at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division.
- Professor Dave Explains. (2019, March 19).
- Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory.
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- Vassar College. (2007, November 28).
- Santa Cruz Biotechnology. (n.d.). 2-Bromo-6-nitro-1,3-benzothiazole | CAS 2516-37-2 | SCBT.
- BenchChem. (2025). Technical Support Center: Purification of Crude 2-bromo-6-methyl-1H-benzo[d]imidazole.
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- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- PubChem. (n.d.). 2-bromo-6-nitrobenzothiazole (C7H3BrN2O2S).
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- Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
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- Sigma-Aldrich. (n.d.). 2-Amino-6-nitrobenzothiazole = 97 6285-57-0.
- Singh, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1535-1548.
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Application Notes and Protocols: Synthesis of Novel Azo Dyes Utilizing 2-Bromo-6-nitrobenzothiazole as a Diazo Component
This guide provides a comprehensive overview and detailed protocols for the synthesis of azo dyes using 2-bromo-6-nitrobenzothiazole as a key starting material. The unique electronic properties of this heterocyclic amine make it a valuable precursor for creating dyes with distinct and desirable characteristics. These protocols are designed for researchers in organic synthesis, materials science, and drug development, offering insights into the causality behind the experimental design and ensuring reproducible, validated results.
Introduction: The Significance of Heterocyclic Diazo Components
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] The color and properties of these dyes are determined by the chemical nature of the aromatic rings attached to the azo linkage.[1] While traditional azo dyes often utilize carbocyclic aromatic amines (derivatives of aniline), the incorporation of heterocyclic amines as diazo components has opened new avenues for dye innovation.[3]
Heterocyclic amines, particularly those containing electron-withdrawing groups, are known to produce dyes with significant bathochromic shifts (a shift to longer wavelengths), resulting in deeper and more brilliant colors.[3] 2-Bromo-6-nitrobenzothiazole is an exemplary diazo component. The benzothiazole ring system, combined with the potent electron-withdrawing nitro group, enhances the electrophilicity of the resulting diazonium ion, leading to efficient coupling and producing dyes with high tinctorial strength and often superior light and wash fastness properties.[3][4] This guide details the synthetic pathway to harness these properties, from the initial diazotization to the final azo coupling.
Section 1: The Synthetic Pathway Overview
The synthesis of azo dyes from 2-bromo-6-nitrobenzothiazole is a two-step process:
-
Diazotization: The primary aromatic amine group on the benzothiazole ring is converted into a diazonium salt. This is achieved by reaction with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid. Due to the low basicity of the heterocyclic amine, this step often requires strong acidic conditions, such as the use of nitrosylsulfuric acid.[4][5]
-
Azo Coupling: The highly reactive diazonium salt then acts as an electrophile in a reaction with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline derivative.[6][7] This electrophilic aromatic substitution reaction forms the stable azo bridge and generates the final colored dye.[7]
The overall workflow is visualized below.
Caption: Overall workflow for azo dye synthesis.
Section 2: Mechanistic Insights and Rationale
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Part A: The Diazotization Reaction
The conversion of the primary amine to a diazonium salt proceeds via the formation of a nitrosonium ion (NO⁺) from nitrous acid in a strongly acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule yield the final diazonium ion.
Causality Behind Experimental Choices:
-
Low Temperature (0–5 °C): Aryl diazonium salts are thermally unstable.[1] Above 5-10 °C, they can decompose, losing N₂ gas and forming undesired phenolic byproducts, which reduces the yield and purity of the final dye. Maintaining an ice-bath temperature is the most critical parameter for success.
-
Strong Acid: A strong acid, such as sulfuric acid, serves two purposes. First, it reacts with sodium nitrite to generate the necessary nitrous acid in situ. Second, the excess acid maintains a low pH, which stabilizes the diazonium salt and prevents premature coupling reactions. For weakly basic amines like 2-bromo-6-nitrobenzothiazole, using pre-formed nitrosylsulfuric acid ensures complete and efficient diazotization.[4]
Caption: Mechanism of the diazotization reaction.
Part B: The Azo Coupling Reaction
This reaction is a classic electrophilic aromatic substitution.[6] The diazonium ion (Ar-N₂⁺), a relatively weak electrophile, attacks the electron-rich ring of the coupling component.[7] The reaction is facilitated by activating groups, such as hydroxyl (–OH) or amino (–NR₂) groups, on the coupling partner.
Causality Behind Experimental Choices:
-
pH Control: The pH of the coupling medium is critical and depends on the coupling partner.[8]
-
For phenols, the reaction is run under mildly alkaline conditions (pH > 7.5). This deprotonates the phenol to the more strongly activating phenoxide ion (–O⁻), which accelerates the reaction.[7]
-
For anilines, the reaction is run under mildly acidic conditions (pH < 6). This ensures that a sufficient concentration of the free amine is present to act as the nucleophile, while preventing the diazonium ion from converting to an inactive form at higher pH.[7]
-
-
Position of Substitution: Coupling almost always occurs at the para position relative to the activating group, unless this position is already blocked, in which case ortho coupling occurs.[6] This is due to steric hindrance at the ortho position and the powerful para-directing nature of the activating groups.
Caption: Mechanism of electrophilic azo coupling.
Section 3: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diazonium salts can be explosive when dry and should always be kept in solution and used immediately.[1]
Protocol 1: Diazotization of 2-Bromo-6-nitrobenzothiazole
This protocol uses nitrosylsulfuric acid, which is ideal for the diazotization of weakly basic heterocyclic amines.[4]
Materials and Reagents:
-
2-Bromo-6-nitrobenzothiazole
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Magnetic stirrer and stir bar
-
Beaker or Erlenmeyer flask (appropriately sized)
Procedure:
-
Prepare Nitrosylsulfuric Acid: In a flask cooled in an ice-salt bath, cautiously add sodium nitrite (1.05 eq.) in small portions to concentrated sulfuric acid (approx. 5-10 mL per gram of amine) with constant stirring. Maintain the temperature below 10 °C. Stir until all the sodium nitrite has dissolved to form a clear solution of nitrosylsulfuric acid.
-
Dissolve the Amine: In a separate beaker, add 2-bromo-6-nitrobenzothiazole (1.0 eq.) to the prepared nitrosylsulfuric acid solution in portions. Stir and maintain the temperature between 0 and 5 °C. The amine may require some time to dissolve completely.
-
Reaction Completion: Once the amine is fully dissolved, continue stirring the mixture at 0–5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting diazonium salt solution should be a clear, pale yellow and is used immediately in the next step.
Protocol 2: Synthesis of a Representative Azo Dye (Coupling with N,N-dimethylaniline)
Materials and Reagents:
-
Diazonium salt solution from Protocol 1
-
N,N-dimethylaniline
-
Glacial Acetic Acid
-
Sodium Acetate
-
Ice
-
Methanol or Ethanol (for recrystallization)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Prepare the Coupling Solution: In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq.) in a solution of glacial acetic acid and water. Cool the solution to 0–5 °C in an ice bath.
-
Azo Coupling: Slowly add the cold diazonium salt solution (from Protocol 1) dropwise to the cold, stirring coupling solution. The addition should be controlled to keep the temperature of the reaction mixture below 10 °C.
-
pH Adjustment: During the addition, a brightly colored precipitate should form. After the addition is complete, slowly add a saturated solution of sodium acetate to raise the pH to 4-5, which promotes the coupling reaction to completion.
-
Isolation: Continue stirring the mixture in the ice bath for another 1-2 hours. Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove any residual acid and salts, followed by a small amount of cold methanol to remove unreacted starting materials.
-
Purification: The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or DMF, to yield the final product.
Section 4: Data Presentation and Characterization
The synthesized dyes can be characterized using standard analytical techniques such as UV-Visible Spectroscopy (to determine λmax), FT-IR Spectroscopy (to confirm the presence of the N=N bond), and NMR Spectroscopy (for structural elucidation). The properties of the resulting dyes are highly dependent on the chosen coupling partner.
Table 1: Illustrative Data for Synthesized Azo Dyes
| Diazo Component | Coupling Component | Solvent System | Resulting Dye Color | Expected λmax Range (nm) |
| Diazotized 2-Bromo-6-nitrobenzothiazole | N,N-dimethylaniline | Acetic Acid/Water | Deep Red / Magenta | 520 - 560 |
| Diazotized 2-Bromo-6-nitrobenzothiazole | Phenol | Aqueous NaOH | Orange / Red | 470 - 510 |
| Diazotized 2-Bromo-6-nitrobenzothiazole | β-Naphthol | Aqueous NaOH | Violet / Blue | 570 - 610 |
| Diazotized 2-Bromo-6-nitrobenzothiazole | 4-Hydroxycoumarin | Acetic Acid/Ethanol | Red / Violet | 500 - 550[4] |
References
- Vertex AI Search. (n.d.). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties.
- Vertex AI Search. (n.d.). The Synthesis of Azo Dyes.
- Vertex AI Search. (n.d.). Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light.
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Available from: [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
- Abdel-Kader, A. M., & Ali, A. M. (2023). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Egyptian Journal of Chemistry.
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Available from: [Link]
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Available from: [Link]
-
Chemistry LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
- IIP Series. (n.d.). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS.
- The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Bello, K. A., & Griffiths, J. (1998). Synthesis of novel disazo dyes and an investigation of their use in the textile industry. Journal of the Chemical Society of Pakistan, 20(4), 273-278.
-
Al-Ayash, A. M., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26863-26893. Available from: [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Save My Exams. (2025). Azo Compounds. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Characterization of New Azo Dyes Based on Thiazole and Assess the Biological and Laser Efficacy for Them and Study their Dyeing Application. Retrieved from [Link]
- CN105038296A - Preparation method of heterocyclic azo dye. (n.d.). Google Patents.
-
National Institutes of Health. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Diazotization Reactions of 5-Amino-2-bromobenzoic Acid.
-
ResearchGate. (2012). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Retrieved from [Link]
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Protocol for Monitoring the Synthesis of 2-Bromo-6-nitrobenzothiazole via Thin-Layer Chromatography
An Application Note for Drug Development Professionals
Abstract & Introduction
2-Bromo-6-nitrobenzothiazole is a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds and molecular probes.[1][2] Its efficient synthesis requires precise monitoring to ensure the complete consumption of starting materials and to minimize the formation of impurities. Thin-Layer Chromatography (TLC) is an indispensable analytical technique for this purpose, offering a rapid, cost-effective, and reliable method for the qualitative assessment of reaction progress.[3][4]
This application note provides a comprehensive, field-proven protocol for monitoring the synthesis of 2-Bromo-6-nitrobenzothiazole. The primary synthetic route considered is the diazotization of 2-amino-6-nitrobenzothiazole followed by a Sandmeyer-type bromination. We will detail the principles behind the chromatographic separation, provide a step-by-step experimental workflow, and offer guidance on data interpretation and troubleshooting. The causality behind each step is explained to empower researchers to adapt and optimize the protocol for their specific reaction conditions.
The Principle of Separation: Polarity as the Driving Force
TLC separates compounds based on the principle of adsorption chromatography.[5] The separation occurs as the mobile phase (an organic solvent or solvent mixture) ascends a stationary phase (a thin layer of adsorbent material, typically silica gel) by capillary action.[6]
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent. The surface is rich in silanol groups (Si-OH), which can form strong hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Mobile Phase: A less polar solvent mixture is used as the eluent.
-
Separation Mechanism: A competition is established for each compound between adsorbing to the polar stationary phase and dissolving in the mobile phase.[6]
-
Polar Compounds: Interact strongly with the silica gel and are retained on the plate. They travel a shorter distance, resulting in a lower Retention Factor (R_f).
-
Nonpolar Compounds: Have a weaker affinity for the stationary phase and a higher affinity for the mobile phase. They are carried further up the plate, resulting in a higher R_f value.
-
In the synthesis of 2-Bromo-6-nitrobenzothiazole from 2-amino-6-nitrobenzothiazole, the key transformation involves replacing a highly polar primary amine (-NH₂) with a much less polar bromine atom (-Br). This significant decrease in polarity is the cornerstone of the TLC monitoring strategy.
Expected Outcome: The product, 2-Bromo-6-nitrobenzothiazole, will be substantially less polar than the starting material, 2-amino-6-nitrobenzothiazole. Consequently, the product will exhibit a significantly higher R_f value on the TLC plate.
Essential Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (glass or aluminum-backed). The "F₂₅₄" indicates the presence of a fluorescent indicator that glows under 254 nm UV light.[7]
-
TLC Developing Chamber: A glass jar with a tight-fitting lid or a dedicated TLC tank.
-
Capillary Spotters: Glass microcapillary tubes for spotting the TLC plate.[7]
-
Solvents (Eluent): HPLC-grade or ACS-grade solvents are recommended.
-
Hexanes or Petroleum Ether (nonpolar component)
-
Ethyl Acetate (polar component)
-
-
Sample Preparation:
-
Small vials or test tubes.
-
Solvent for dilution (e.g., ethyl acetate or dichloromethane).
-
-
Visualization:
-
Miscellaneous: Forceps, pencil, ruler, filter paper.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system, incorporating a starting material standard and a co-spot to ensure accurate and unambiguous interpretation of the results.[4]
Step 1: Chamber and Eluent Preparation
The choice of eluent (mobile phase) is critical for achieving good separation. The goal is to find a solvent system where the product has an R_f of approximately 0.4-0.6, which will ensure a clear separation from the starting material and the solvent front.[11]
-
Select an Initial Solvent System: A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate. Begin with a ratio of 7:3 (v/v) Hexanes:Ethyl Acetate .
-
Prepare the Chamber: Pour the selected eluent into the TLC chamber to a depth of about 0.5 cm. This level must be below the origin line you will draw on the TLC plate.[6]
-
Saturate the Chamber: Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and let the chamber stand for 5-10 minutes. This saturates the chamber's atmosphere with solvent vapors, leading to better and more reproducible chromatograms.[6]
Step 2: TLC Plate and Sample Preparation
-
Prepare the TLC Plate:
-
Handle the TLC plate carefully by the edges to avoid contaminating the surface.
-
Using a pencil (never a pen, as ink will run with the solvent), gently draw a faint origin line about 1.0-1.5 cm from the bottom of the plate.[12]
-
Mark three tick marks on the origin line for your spots, labeling them 'SM' (Starting Material), 'CO' (Co-spot), and 'RXN' (Reaction Mixture).
-
-
Prepare the Samples for Spotting:
-
SM Sample: Dissolve a tiny amount (tip of a spatula) of the 2-amino-6-nitrobenzothiazole starting material in a vial with ~0.5 mL of ethyl acetate.
-
RXN Sample: As the reaction proceeds, withdraw a small aliquot (1-2 drops) using a glass Pasteur pipette and dilute it in a separate vial with ~0.5 mL of ethyl acetate. The dilution prevents overloading the TLC plate, which can cause streaking.[13]
-
Step 3: Spotting the TLC Plate
-
Dip a clean capillary spotter into the SM sample vial. The liquid will be drawn up by capillary action.
-
Lightly and briefly touch the end of the spotter to the 'SM' tick mark on the origin line. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[12]
-
Repeat the process for the 'CO' tick mark using the same SM sample.
-
Using a new, clean capillary spotter , dip it into the RXN sample vial.
-
Spot this sample onto the 'RXN' tick mark.
-
Finally, spot the RXN sample directly on top of the SM spot at the 'CO' position. This co-spot is crucial for confirming the identity of the starting material spot in the reaction lane.[4]
Step 4: Developing the Chromatogram
-
Using forceps, carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the plate is standing upright and the solvent level is below the origin line.
-
Replace the lid and allow the eluent to ascend the plate undisturbed.[6]
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber with forceps.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood before visualization.
Step 5: Visualization and Interpretation
-
UV Visualization (Primary Method):
-
Place the dried TLC plate under a short-wave (254 nm) UV lamp.[14]
-
The plate's background will fluoresce green, and UV-active compounds, such as the aromatic benzothiazoles, will appear as dark purple/black spots because they quench the fluorescence.[8][9]
-
Lightly circle the observed spots with a pencil, as they will disappear once the lamp is removed.
-
-
Iodine Staining (Secondary Method):
-
If visualization under UV is faint, place the plate in an iodine chamber for a few minutes.[10]
-
Organic compounds, particularly aromatic ones, will react with the iodine vapor to form temporary yellow-brown spots.[8]
-
Circle the spots immediately after removing the plate, as they will fade over time.
-
Data Analysis and Quantitative Summary
The Retention Factor (R_f) is a ratio calculated to quantify the movement of each spot.
R_f = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin) [12]
The reaction is considered complete when the starting material spot (which should align with the 'SM' lane) is no longer visible in the 'RXN' lane, and a new spot, corresponding to the product, is clearly visible.
| Compound | Expected Polarity | Expected R_f Range* | Visualization |
| 2-amino-6-nitrobenzothiazole (SM) | High | 0.1 - 0.25 | UV (254 nm), Iodine |
| 2-Bromo-6-nitrobenzothiazole (Product) | Low-Medium | 0.4 - 0.6 | UV (254 nm), Iodine |
*R_f values are indicative and highly dependent on the exact solvent system, temperature, and plate manufacturer. The provided values are typical for a 7:3 Hexanes:Ethyl Acetate system.
Visualizing the Workflow and Principles
TLC Monitoring Workflow
The entire process, from sampling the reaction to interpreting the results, follows a logical sequence designed for accuracy and efficiency.
Caption: A streamlined workflow for reaction monitoring using TLC.
Principle of Chromatographic Separation
The diagram below illustrates how the difference in polarity between the starting material and the product leads to their separation on the TLC plate.
Caption: Separation based on differential polarity on a silica TLC plate.
Troubleshooting Common TLC Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaked or "blobby" | Sample is too concentrated; sample is insoluble in the eluent. | Dilute the sample further before spotting. Spot a smaller amount. Change the eluent system. |
| All spots remain on the origin line | The eluent is not polar enough to move the compounds. | Increase the polarity of the eluent. Add more ethyl acetate to the hexanes mixture (e.g., change from 7:3 to 1:1). |
| All spots run with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent. Increase the proportion of hexanes (e.g., change from 7:3 to 9:1). |
| Spots are faint or not visible | Sample is too dilute; compound is not UV-active or does not stain with iodine. | Spot the plate multiple times in the same location, allowing it to dry between applications. Try a chemical stain (e.g., permanganate), though this is unlikely for this compound class. |
| Spots run into each other | Spots on the origin line were too close together. | Leave more space between the lanes when spotting the plate. |
References
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]
-
Labster. (n.d.). TLC Visualization Methods. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
That Chemist. (2022). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Study.com. (n.d.). Monitoring Chemical Reactions. [Link]
-
Environmental Protection Agency. (n.d.). TLC OF NITROAROMATIC COMPOUNDS. [Link]
-
StudySmarter. (2022). Thin Layer Chromatography Practical: Methods & Uses. [Link]
-
Shablykin, O. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Molecules, 26(9), 2736. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
Shablykin, O. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Pharmaceuticals, 15(2), 159. [Link]
-
University of York. (n.d.). Determining a solvent system. [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]
-
PubChem. (n.d.). 5-Nitrobenzothiazole. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. [Link]
-
Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. [Link]
- Google Patents. (1982).
-
ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]
-
S. A. et al. (2013). Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening. PLoS ONE, 8(2), e56247. [Link]
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Application Note: Derivatization of 2-Bromo-6-nitrobenzothiazole for Biological Assays
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 2-Bromo-6-nitrobenzothiazole is a particularly valuable starting material, offering two distinct and chemically addressable positions for modification: the reactive C2-bromo group and the C6-nitro group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this versatile building block. We present detailed, field-proven protocols for nucleophilic aromatic substitution (SNAr) at the C2 position and for the reduction and subsequent functionalization of the C6-nitro group. Furthermore, we outline standard protocols for evaluating the synthesized derivatives in common biological assays, such as cytotoxicity and antimicrobial screening, thereby providing a complete workflow from chemical synthesis to preliminary biological evaluation.
Introduction: The Strategic Value of 2-Bromo-6-nitrobenzothiazole
The power of 2-Bromo-6-nitrobenzothiazole as a synthetic intermediate lies in its dual reactivity. The benzothiazole ring, combined with the potent electron-withdrawing effect of the nitro group at the C6 position, significantly activates the C2 position for nucleophilic aromatic substitution (SNAr).[3] This allows for the facile introduction of a wide array of functional groups by displacing the bromo substituent. Concurrently, the nitro group itself can be readily transformed, most commonly into an amine, which then serves as a versatile handle for a second wave of diversification, such as amide or sulfonamide formation. This orthogonal reactivity enables the systematic and efficient generation of diverse chemical libraries from a single, readily available precursor, which is a key strategy in modern drug discovery.[4]
Core Derivatization Strategies
Two primary strategies can be employed, either independently or sequentially, to generate a library of novel benzothiazole derivatives.
Strategy A: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The substitution of the 2-bromo group is the most direct derivatization route. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose stability is enhanced by the electron-withdrawing nitro group.[5] This makes the reaction highly efficient with a range of nucleophiles.
-
Amines (Primary & Secondary): Reaction with various amines yields 2-amino-6-nitrobenzothiazole derivatives. These are among the most explored benzothiazole analogues, with many exhibiting potent biological activities.[6][7]
-
Thiols: Thiolates react smoothly to form 2-(alkyl/aryl)thio-6-nitrobenzothiazoles.
-
Alcohols/Phenols: Alkoxides and phenoxides can also displace the bromide, though often requiring slightly stronger reaction conditions, to yield 2-alkoxy/aryloxy derivatives.
Strategy B: Modification of the C6-Nitro Group
The transformation of the C6-nitro group unlocks a second dimension of chemical diversity. The most common and useful transformation is its reduction to a primary amine (6-amino-2-bromobenzothiazole).
-
Reduction: This is typically achieved using reducing agents like tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl), or catalytic hydrogenation (H₂/Pd-C). SnCl₂ is often preferred for its reliability and effectiveness in laboratory settings.[8]
-
Further Functionalization: The resulting 6-amino group is a powerful synthetic handle. It can be readily acylated with carboxylic acids (or their activated derivatives) to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in various other amine-based transformations.
The combination of these strategies allows for a modular approach to library synthesis, as illustrated in the workflow diagram below.
Sources
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-6-nitrobenzothiazole
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Bromo-6-nitrobenzothiazole, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust and scalable procedure for the diazotization of 2-amino-6-nitrobenzothiazole followed by a Sandmeyer bromination. Emphasis is placed on critical process parameters, safety considerations for handling potentially hazardous reagents and intermediates, and analytical methods for ensuring the quality and purity of the final product. This guide is intended for researchers, scientists, and drug development professionals with a background in organic chemistry and process scale-up.
Introduction
2-Bromo-6-nitrobenzothiazole is a valuable building block in medicinal chemistry, with its derivatives showing a wide range of biological activities.[1][2] The successful and safe scale-up of its synthesis is crucial for advancing drug discovery programs. The most common synthetic route involves the conversion of the readily available 2-amino-6-nitrobenzothiazole to the corresponding bromo derivative via a Sandmeyer reaction.[] This reaction proceeds through a potentially unstable diazonium salt intermediate, necessitating careful control of reaction conditions, especially at a larger scale.[4][5][6]
This application note provides a detailed protocol for the scale-up synthesis of 2-Bromo-6-nitrobenzothiazole, along with in-depth discussions on the critical aspects of the process to ensure a safe, efficient, and reproducible outcome.
Reaction Scheme and Mechanism
The synthesis of 2-Bromo-6-nitrobenzothiazole is achieved in two main steps starting from 2-amino-6-nitrobenzothiazole:
-
Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., hydrobromic acid).[][7]
-
Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) bromide catalyst, which facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas.[8]
The Sandmeyer reaction is believed to proceed via a radical mechanism.[8]
Process Workflow Diagram
Caption: Workflow for the scale-up synthesis of 2-Bromo-6-nitrobenzothiazole.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100 g scale of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 2-Amino-6-nitrobenzothiazole | C₇H₅N₃O₂S | 195.20 | 80 g | ≥97% | Sigma-Aldrich |
| Hydrobromic acid | HBr | 80.91 | 400 mL | 48% aq. | Fisher Scientific |
| Sodium nitrite | NaNO₂ | 69.00 | 31.5 g | ≥98% | Merck |
| Copper(I) bromide | CuBr | 143.45 | 65 g | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 2 L | ACS grade | VWR |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 1 L | - | In-house prep. |
| Brine | NaCl | 58.44 | 500 mL | - | In-house prep. |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 50 g | - | Acros Organics |
| Ethanol | C₂H₅OH | 46.07 | As needed | 95% | Decon Labs |
Equipment
-
2 L three-necked round-bottom flask with overhead mechanical stirrer, thermometer, and dropping funnel
-
1 L beaker
-
Ice-salt bath
-
Heating mantle with temperature controller
-
2 L separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Drying oven
Step-by-Step Procedure
Step 1: Diazotization
-
In the 2 L three-necked flask, combine 2-amino-6-nitrobenzothiazole (80 g) and 48% hydrobromic acid (400 mL).
-
Stir the mixture to obtain a slurry.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
In a separate 1 L beaker, dissolve sodium nitrite (31.5 g) in deionized water (150 mL) and cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution to the stirred amine slurry via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is crucial to ensure efficient mixing and heat dissipation.
-
After the addition is complete, stir the resulting dark solution at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is now complete. An aliquot can be tested for the absence of starting amine by TLC and for the presence of nitrous acid using starch-iodide paper.[6]
Step 2: Sandmeyer Reaction
-
In a separate suitable reactor, prepare a solution/suspension of copper(I) bromide (65 g) in 48% hydrobromic acid (100 mL). Cool this mixture to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide mixture over 60-90 minutes, maintaining the temperature between 0-10 °C. The addition is exothermic, and nitrogen gas will be evolved. Ensure adequate ventilation and headspace in the reactor.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until nitrogen evolution ceases. Monitor the reaction progress by HPLC or TLC to confirm the consumption of the diazonium intermediate.
Step 3: Work-up and Purification
-
Pour the reaction mixture into 1 L of ice-water with stirring.
-
Transfer the mixture to a 2 L separatory funnel and extract with dichloromethane (3 x 400 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 300 mL) and brine (1 x 300 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-6-nitrobenzothiazole as a solid.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[9] Alternatively, for higher purity, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.
-
Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Critical Process Parameters and Scale-Up Considerations
Scaling up the synthesis of 2-Bromo-6-nitrobenzothiazole requires careful attention to several critical parameters to ensure safety, reproducibility, and high yield.
-
Temperature Control: The diazotization reaction is highly exothermic, and the resulting diazonium salt is thermally unstable.[6] Maintaining a low temperature (0-5 °C) is critical to prevent decomposition of the diazonium salt, which can lead to side reactions and a decrease in yield. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal more challenging.[10] A robust cooling system and controlled addition rates are essential. Reaction calorimetry studies are recommended to understand the thermal profile of the reaction before scaling up.[11]
-
Mixing: Efficient mixing is crucial for both the diazotization and Sandmeyer steps to ensure uniform temperature distribution and prevent localized hotspots. Mechanical overhead stirring is necessary for larger volumes. Inadequate mixing can lead to localized excesses of reagents and potential side reactions.
-
Rate of Addition: The slow, controlled addition of the sodium nitrite solution during diazotization and the diazonium salt solution during the Sandmeyer reaction is critical for managing the exothermicity of the reactions.[12]
-
Off-gassing: The Sandmeyer reaction evolves a significant volume of nitrogen gas. The reactor must be adequately vented to prevent pressure build-up.
-
Foaming: In some Sandmeyer reactions, foaming can be an issue.[11] The addition of an anti-foaming agent or ensuring sufficient headspace in the reactor can mitigate this.
-
Purity of Reagents: The purity of the starting materials and reagents can significantly impact the reaction outcome. Use of high-purity 2-amino-6-nitrobenzothiazole and other reagents is recommended.
Safety and Hazard Analysis
The synthesis of 2-Bromo-6-nitrobenzothiazole involves several hazardous materials and a potentially unstable intermediate. A thorough risk assessment should be performed before commencing any work.
| Substance | Hazard | Mitigation Measures |
| 2-Amino-6-nitrobenzothiazole | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[13] | Wear appropriate PPE (gloves, lab coat, safety glasses). Handle in a well-ventilated fume hood. Avoid creating dust. |
| Hydrobromic Acid | Corrosive. Causes severe skin burns and eye damage. | Wear acid-resistant gloves, face shield, and lab coat. Handle in a fume hood. |
| Sodium Nitrite | Oxidizer. Toxic if swallowed. Causes serious eye irritation. | Keep away from combustible materials. Wear appropriate PPE. Do not ingest. |
| Diazonium Salt | Potentially explosive , especially when dry. Thermally unstable.[5][6] | Do not isolate the diazonium salt. Use it immediately in the next step. Maintain low temperatures at all times. Ensure proper venting. |
| Copper(I) Bromide | Harmful if swallowed. Causes skin and eye irritation. | Wear appropriate PPE. Avoid ingestion and inhalation. |
| Dichloromethane | Suspected carcinogen. Harmful if swallowed or inhaled. Causes skin and eye irritation. | Handle in a well-ventilated fume hood. Wear appropriate PPE. |
Emergency Procedures: In case of a thermal runaway during the diazotization or Sandmeyer reaction, a pre-prepared quenching agent (e.g., a cold solution of a reducing agent like sodium bisulfite) should be readily available to add to the reactor to decompose the diazonium salt safely.
Analytical Methods for Quality Control
In-Process Controls
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of the starting material (2-amino-6-nitrobenzothiazole) and the formation of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative in-process control, HPLC can be used to monitor the reaction progress.
Final Product Analysis
A robust HPLC method is essential for determining the purity of the final 2-Bromo-6-nitrobenzothiazole and for identifying any impurities.
-
HPLC Method:
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete diazotization. - Decomposition of the diazonium salt due to high temperature. - Inefficient Sandmeyer reaction. | - Ensure stoichiometric or slight excess of NaNO₂. - Maintain strict temperature control (0-5 °C). - Ensure the purity and activity of the CuBr catalyst. |
| Formation of Side Products (e.g., phenol) | - Reaction of the diazonium salt with water. | - Maintain a strongly acidic environment. - Work at low temperatures. |
| Difficult Work-up/Emulsion Formation | - Presence of insoluble byproducts. | - Filter the reaction mixture before extraction. - Add a small amount of a different solvent to break the emulsion. |
| Impure Product after Recrystallization | - Inappropriate recrystallization solvent. - Co-crystallization of impurities. | - Screen for a more suitable solvent or solvent system. - Consider a second recrystallization or purification by column chromatography.[9] |
Conclusion
The scale-up synthesis of 2-Bromo-6-nitrobenzothiazole via a Sandmeyer reaction is a feasible but challenging process that requires careful attention to safety and critical process parameters. By following the detailed protocol and considering the scale-up and safety recommendations outlined in this application note, researchers and process chemists can achieve a safe, efficient, and reproducible synthesis of this important pharmaceutical intermediate.
References
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Application Notes & Protocols: 2-Bromo-6-nitrobenzothiazole as a Cornerstone for Novel Heterocycle Synthesis
Abstract
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on 2-bromo-6-nitrobenzothiazole, a highly versatile and reactive building block for the synthesis of novel, functionalized heterocyclic compounds. We provide an in-depth exploration of its reactivity, underpinned by detailed experimental protocols for key synthetic transformations. The strategic positioning of the bromine atom at the C2 position and the potent electron-withdrawing nitro group at the C6 position orchestrates the molecule's utility in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Furthermore, the nitro group serves as a synthetic handle for late-stage functionalization via reduction to an amine. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.
The Strategic Advantage of the 2-Bromo-6-nitrobenzothiazole Scaffold
The utility of 2-bromo-6-nitrobenzothiazole stems from two key structural features:
-
The C2-Bromo Group: The bromine atom at the 2-position of the benzothiazole ring is an excellent leaving group, making it an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of substituents.[4][5]
-
The C6-Nitro Group: Positioned para to the thiazole nitrogen, the nitro group is a strong electron-withdrawing substituent. This electronic effect significantly influences the molecule's reactivity in two ways:
-
It activates the C2 position for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer complex intermediate.[6][7][8]
-
It serves as a masked amino group. The nitro functionality can be readily reduced to a primary amine, which opens up a vast chemical space for subsequent derivatization through acylation, sulfonylation, or other amine-based chemistries.[9][10]
-
This dual reactivity makes 2-bromo-6-nitrobenzothiazole a cornerstone reagent for building libraries of complex benzothiazole derivatives for screening in drug discovery programs.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C and C-N bonds.[11][12] 2-Bromo-6-nitrobenzothiazole is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the coupling of the C2 position of the benzothiazole core with a variety of aryl or heteroaryl boronic acids and esters.[5][12][13] This is a robust method for synthesizing 2-aryl-6-nitrobenzothiazoles, which are precursors to potent bioactive molecules.[9]
The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[13] The choice of ligand, base, and solvent is critical for achieving high yields.[12][14]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
2-Bromo-6-nitrobenzothiazole (1.0 eq, 259 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 58 mg, 0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-nitrobenzothiazole, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[14]
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 95°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-6-nitrobenzothiazole.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 95 | ~85 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 95 | ~88[5] |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 90 | ~75 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[4][11] This reaction is instrumental in synthesizing 2-amino-6-nitrobenzothiazole derivatives, which are key intermediates for various biologically active compounds, including monoamine oxidase (MAO) inhibitors.[15][16]
Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the Pd(0) catalyst to the C-Br bond, coordination and deprotonation of the amine by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired 2-amino-6-nitrobenzothiazole product.[11][17] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and ensuring high catalytic turnover.[17]
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Materials:
-
2-Bromo-6-nitrobenzothiazole (1.0 eq, 259 mg, 1.0 mmol)
-
Piperidine (1.2 eq, 119 µL, 1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq, 19 mg, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)
-
Anhydrous Toluene (10 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
In an oven-dried, sealable reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Seal the tube, then evacuate and backfill with an inert gas. Repeat this cycle three times.[4][17]
-
Add 2-bromo-6-nitrobenzothiazole and anhydrous toluene (5 mL).
-
Add piperidine via syringe, followed by the remaining toluene (5 mL).
-
Seal the tube tightly and place it in a preheated oil bath at 100°C.
-
Stir the reaction vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Entry | Amine | Ligand (mol%) | Base | Temp (°C) | Yield (%) |
| 1 | Morpholine | XPhos (4) | NaOtBu | 100 | ~92 |
| 2 | Aniline | RuPhos (4) | K₃PO₄ | 110 | ~85 |
| 3 | Benzylamine | dppf (4) | K₂CO₃ | 90 | ~80[4] |
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the C6-nitro group makes the C2 position of the benzothiazole ring highly electrophilic, facilitating nucleophilic aromatic substitution (SNAr).[6][7] This method provides a powerful, often metal-free, alternative to cross-coupling for installing heteroatom nucleophiles.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored to yield the final product.[8]
Caption: The two-step addition-elimination SₙAr mechanism.
Materials:
-
2-Bromo-6-nitrobenzothiazole (1.0 eq, 259 mg, 1.0 mmol)
-
Thiophenol (1.1 eq, 113 µL, 1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 eq, 207 mg, 1.5 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2-bromo-6-nitrobenzothiazole and K₂CO₃ in DMF.
-
Stir the suspension at room temperature for 10 minutes.
-
Add thiophenol dropwise to the mixture.
-
Heat the reaction to 60°C and stir.
-
Monitor the reaction by TLC until the starting material has been completely consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove residual DMF and thiophenol.
-
Dry the product under vacuum to afford pure 2-(phenylthio)-6-nitrobenzothiazole.
Post-Synthetic Modification: Reduction of the Nitro Group
A key strategic advantage of using 2-bromo-6-nitrobenzothiazole is the ability to convert the nitro group into a versatile amino group in the final product. This transformation unlocks access to a new generation of compounds that can be further elaborated.[9][10] The resulting 6-aminobenzothiazole core is a common feature in many pharmacologically active agents.[1][18]
Materials:
-
2-(Piperidin-1-yl)-6-nitrobenzothiazole (1.0 eq, 263 mg, 1.0 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq, 1.13 g, 5.0 mmol)
-
Ethanol (15 mL)
-
Concentrated Hydrochloric Acid (HCl) (1 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask, dissolve 2-(piperidin-1-yl)-6-nitrobenzothiazole in ethanol.
-
Add SnCl₂·2H₂O to the solution. The mixture may become a thick slurry.
-
Carefully add concentrated HCl dropwise.
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Cool the residue in an ice bath and carefully basify by the slow addition of a saturated NaHCO₃ solution until the pH is ~8-9. Caution: CO₂ evolution will cause foaming.
-
Extract the aqueous slurry with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel if necessary to yield 6-amino-2-(piperidin-1-yl)benzothiazole.
References
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Soni, A., Sahu, S. K., & Saxena, A. K. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1519-1533. [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Retrieved from [Link]
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Al-Ostath, O. M., Salah, A. M., El-Zahabi, H. S., & El-Sabbagh, O. I. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 26(21), 6479. [Link]
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Gull, Y., Rasool, N., Noreen, M., Nasim, F. U., Yaqoob, A., & Dege, N. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8844-8857. [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted nitro-and aminobenzothiazoles and.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Retrieved from [Link]
-
Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
Jaworska, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. [Link]
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MDPI. (n.d.). Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Russian Chemical Bulletin. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant. Retrieved from [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]
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- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-6-nitrobenzothiazole
Introduction
Welcome to the technical support guide for the synthesis of 2-Bromo-6-nitrobenzothiazole. This molecule is a valuable intermediate in the development of various pharmacologically active compounds and specialized dyes.[1][2] The most common and effective route to this compound is via a Sandmeyer reaction, starting from the precursor 2-amino-6-nitrobenzothiazole. While reliable, this multi-step synthesis presents several challenges where yield can be compromised.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers, chemists, and drug development professionals navigate the complexities of this synthesis and consistently achieve higher yields. We will delve into the critical parameters of each step, from the preparation of the starting material to the final purification, explaining the chemical principles behind our recommendations.
Section 1: The Synthetic Pathway - A Step-by-Step Overview
The synthesis is typically a three-stage process starting from 2-aminobenzothiazole. The overall yield is highly dependent on the efficiency and purity achieved at each stage. The pathway involves an initial nitration to form the key intermediate, 2-amino-6-nitrobenzothiazole, followed by diazotization and a subsequent copper-catalyzed Sandmeyer reaction to install the bromo group.
Caption: Overall workflow for the synthesis of 2-Bromo-6-nitrobenzothiazole.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 2-Bromo-6-nitrobenzothiazole? A1: The most established route is the Sandmeyer reaction performed on 2-amino-6-nitrobenzothiazole.[3][4] This involves converting the primary aromatic amine into a diazonium salt, which is then displaced by a bromide using a copper(I) bromide catalyst.[5][6]
Q2: Why is protecting the amino group before nitration recommended? A2: Direct nitration of 2-aminobenzothiazole can lead to a mixture of isomers (4-, 5-, and 7-nitro) and potential oxidation of the amine, resulting in low selectivity and difficult purification.[1] By first acylating the amino group (e.g., with acetic anhydride), you form an amide. The acetyl group is a moderately activating, ortho-, para-director that sterically hinders the ortho positions (positions 4 and 7), thereby directing nitration almost exclusively to the 6-position. The protecting group is then easily removed via saponification to yield high-purity 2-amino-6-nitrobenzothiazole.[1][7]
Q3: What are the most critical steps that affect the overall yield? A3: There are two highly critical steps:
-
Diazotization: The diazonium salt intermediate is thermally unstable. The reaction must be kept at a low temperature (typically 0-5 °C) to prevent decomposition and the subsequent formation of phenol byproducts.[][9]
-
Sandmeyer Reaction: The efficiency of the copper(I) bromide catalyst is crucial. The slow, controlled addition of the diazonium salt solution to the catalyst solution is necessary to manage the evolution of nitrogen gas and prevent side reactions.[3]
Q4: How can I monitor the progress of the reactions? A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring each step. Use an appropriate mobile phase, such as Toluene:Ethyl acetate:Formic acid (5:4:1), to track the consumption of starting material and the formation of the product.[10] For the diazotization step, you can use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the completion of the reaction.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis. Problems are categorized by the reaction stage for easier diagnosis.
Caption: Troubleshooting decision tree for low yield diagnosis.
Problem Area 1: Synthesis of 2-Amino-6-nitrobenzothiazole
-
Issue: My final intermediate product has a low melting point and the TLC shows multiple spots.
-
Cause: This is a classic sign of isomer formation from the direct nitration of 2-aminobenzothiazole. The presence of 4-, 5-, and 7-nitro isomers lowers the melting point and complicates subsequent steps.
-
Solution & Scientific Rationale: Implement the amino-group protection strategy.[1][7] By converting the amine to an acetamide, you deactivate the ring slightly and introduce steric bulk that directs the electrophilic nitration specifically to the para-position (6-position). This results in a much cleaner reaction with a single primary product. After nitration, the acetyl group can be easily removed by base-catalyzed hydrolysis (saponification). This high-purity intermediate is crucial for a successful Sandmeyer reaction.
-
Problem Area 2: The Diazotization Step
-
Issue: The reaction mixture turned dark brown or black upon adding sodium nitrite, and there was excessive foaming.
-
Cause: This indicates the decomposition of the diazonium salt. This salt is notoriously unstable at elevated temperatures. The diazonium cation can be attacked by water, forming a phenol, or decompose through other pathways, often leading to polymeric tars.
-
Solution & Scientific Rationale: Maintain strict temperature control. The reaction vessel must be submerged in an ice-salt bath to keep the internal temperature between 0 °C and 5 °C throughout the sodium nitrite addition. Add the sodium nitrite solution very slowly (dropwise) to allow the heat generated by the exothermic reaction to dissipate effectively.[]
-
-
Issue: The subsequent Sandmeyer reaction gave a very low yield, suggesting the diazotization was incomplete.
-
Cause: Insufficient nitrous acid or incomplete reaction of the amine. For the reaction to go to completion, a slight excess of nitrous acid is required.
-
Solution & Scientific Rationale:
-
Ensure Stoichiometry: Use a slight molar excess of sodium nitrite (approx. 1.1 to 1.2 equivalents).
-
Test for Completion: After the addition of sodium nitrite is complete, continue stirring for 15-20 minutes in the cold. Dip a glass rod into the solution and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates the presence of excess nitrous acid (HNO₂), confirming that all the primary amine has been consumed.[9] If the test is negative, add a small amount more of the sodium nitrite solution until the test is positive.
-
-
Problem Area 3: The Sandmeyer (Bromination) Step
-
Issue: The reaction is sluggish, and a significant amount of starting material (or phenol byproduct) is recovered.
-
Cause: The copper(I) bromide catalyst is likely inactive. Cu(I) can be oxidized to Cu(II) upon prolonged exposure to air, rendering it ineffective for the radical-nucleophilic substitution mechanism of the Sandmeyer reaction.[3]
-
Solution & Scientific Rationale: Use freshly prepared or high-purity commercial CuBr. The mechanism involves a single-electron transfer from Cu(I) to the diazonium salt to generate an aryl radical, nitrogen gas, and Cu(II).[4] Only Cu(I) can initiate this critical step. If you suspect your catalyst is old, it's best to use a fresh batch.
-
-
Issue: The addition of the diazonium salt solution to the CuBr resulted in vigorous, uncontrollable bubbling and a rapid temperature increase.
-
Cause: The decomposition of the diazonium salt is highly exothermic and releases a large volume of N₂ gas. Adding the diazonium solution too quickly does not allow for controlled gas evolution and heat dissipation.
-
Solution & Scientific Rationale: Add the cold diazonium salt solution slowly, in portions or via a dropping funnel, to the heated CuBr solution (typically 60-70 °C). Each portion should only be added after the effervescence from the previous one has subsided. This controlled addition is critical for both safety and yield, as it minimizes side reactions and prevents the reaction from overflowing the vessel.
-
Problem Area 4: Product Isolation and Purification
-
Issue: The crude product is an oil or a gummy solid that won't crystallize.
-
Cause: This is typically due to the presence of impurities, such as phenol byproducts from diazonium salt decomposition, which inhibit the formation of a crystal lattice.
-
Solution & Scientific Rationale:
-
Recrystallization: The most effective method for purification. Ethanol is often a suitable solvent.[10] Dissolve the crude product in a minimum amount of hot ethanol, filter hot to remove insoluble impurities, and allow it to cool slowly. Scratching the inside of the flask can help induce crystallization.[11]
-
Column Chromatography: If recrystallization fails, column chromatography is the definitive method. Use silica gel as the stationary phase and a solvent system like petroleum ether/ethyl acetate to separate the desired product from more polar impurities.[11][12]
-
-
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of High-Purity 2-Amino-6-nitrobenzothiazole
This protocol is adapted from established industrial methods that prioritize selectivity and yield.[1][7]
Part A: Acetylation of 2-Aminobenzothiazole
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-aminobenzothiazole (1.0 mol) in acetic anhydride (3.0 mol).
-
Heat the mixture to reflux (approx. 140 °C) and maintain for 2 hours.
-
Cool the reaction mixture to room temperature. Pour the mixture slowly into a large beaker of cold water with vigorous stirring.
-
Collect the precipitated white solid (2-acetylaminobenzothiazole) by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.
Part B: Nitration of 2-Acetylaminobenzothiazole
-
In a flask cooled in an ice-salt bath, add concentrated sulfuric acid (98%, approx. 490 g per mol of starting material).
-
Slowly add the dried 2-acetylaminobenzothiazole from Part A, ensuring the temperature is maintained between 20-30 °C.
-
Cool the mixture to 5-10 °C.
-
Prepare a nitrating mixture of 31.5% nitric acid in sulfuric acid. Add this mixture dropwise to the flask, keeping the temperature below 15 °C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 10-15 °C.
-
Pour the reaction mixture onto crushed ice. Collect the precipitated solid (2-acetylamino-6-nitrobenzothiazole) by filtration and wash with water.
Part C: Saponification (Deacetylation)
-
Suspend the water-moist product from Part B in methanol.
-
Heat the suspension to 60 °C and adjust the pH to 10.5 using a concentrated sodium hydroxide solution. Maintain this pH for 4-5 hours.
-
Cool the mixture to 20 °C. The yellow crystalline product, 2-amino-6-nitrobenzothiazole, will precipitate.
-
Filter the solid, wash with methanol, then with water until the washings are alkali-free. Dry the product under vacuum. The expected melting point is 247-249 °C.[13]
Protocol 2: Diazotization and Sandmeyer Synthesis of 2-Bromo-6-nitrobenzothiazole
Part A: Diazotization
-
In a three-necked flask, prepare a solution of hydrobromic acid (48%). Cool the flask in an ice-salt bath to 0 °C.
-
Add the purified 2-amino-6-nitrobenzothiazole (1.0 eq) in portions to the cold acid with stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a small amount of water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature does not exceed 5 °C.
-
Stir for an additional 20 minutes after the addition is complete. Confirm the presence of excess nitrous acid using starch-iodide paper. This cold diazonium salt solution should be used immediately.
Part B: Sandmeyer Reaction
-
In a separate, larger flask, dissolve copper(I) bromide (approx. 1.2 eq) in additional hydrobromic acid (48%) and heat the solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the hot copper(I) bromide solution. Control the rate of addition to manage the vigorous nitrogen evolution.
-
After the addition is complete, heat the mixture at 90-100 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The crude product will precipitate.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude 2-Bromo-6-nitrobenzothiazole by recrystallization from ethanol or isopropanol.[14]
Section 5: Data Summary Table
| Parameter | Stage 1: Nitration | Stage 2: Diazotization | Stage 3: Sandmeyer |
| Key Reagents | Acetic Anhydride, HNO₃/H₂SO₄, NaOH | NaNO₂, HBr (or HCl) | CuBr |
| Critical Temp. | 5-15 °C (Nitration step) | 0-5 °C | 60-100 °C |
| Stoichiometry | Slight excess of nitrating agent | ~1.1 eq NaNO₂ | ~1.2 eq CuBr |
| Common Byproducts | Nitro-isomers (if unprotected) | 6-Nitro-2-hydroxybenzothiazole | Biaryl compounds |
| Monitoring | TLC | Starch-Iodide Paper | TLC, Gas Evolution |
| Expected Yield | >90% (for intermediate) | N/A (in situ) | 70-85% (from intermediate) |
References
-
RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [Link]6].pdf
- Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
- Google Patents. (n.d.). EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole.
-
PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-bromo-6-nitrobenzyl bromide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis And Photolysis Study of the New Reagent 2-[(6-Nitro-2 - -benzothiazolyl)azo] – pyrogallol (6-NO2BTAPg). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
(n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Retrieved from [Link]
- Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.
- Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). New benzothiazole hybrids as potential VEGFR-2 inhibitors. Retrieved from [Link]
Sources
- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 9. byjus.com [byjus.com]
- 10. rjpbcs.com [rjpbcs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]
- 14. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Bromo-6-nitrobenzothiazole
Welcome to the technical support guide for the synthesis of 2-Bromo-6-nitrobenzothiazole. This document is designed for researchers, chemists, and professionals in the field of drug development and materials science. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring both high yield and purity.
Introduction to the Synthesis
The synthesis of 2-Bromo-6-nitrobenzothiazole is a multi-step process that requires careful control of reaction conditions to minimize the formation of side products. The most common synthetic route involves two key transformations:
-
Electrophilic Nitration: The regioselective nitration of a 2-aminobenzothiazole precursor to introduce a nitro group at the 6-position.
-
Sandmeyer Reaction: A diazotization of the resulting 2-amino-6-nitrobenzothiazole, followed by a copper(I) bromide-catalyzed substitution to replace the diazonium group with a bromine atom.
Each of these steps presents unique challenges and potential for impurity generation. This guide will address these issues systematically.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Part 1: Nitration of 2-Aminobenzothiazole
Question 1: My final product after nitration shows multiple spots on TLC, even after recrystallization. What are these impurities?
Answer: The primary challenge during the nitration of 2-aminobenzothiazole is controlling the regioselectivity. The benzothiazole ring system can be nitrated at several positions. The most common impurities are isomeric 2-amino-nitrobenzothiazoles.
-
Common Isomeric Byproducts: You are likely observing the formation of 2-amino-4-nitrobenzothiazole, 2-amino-5-nitrobenzothiazole, and 2-amino-7-nitrobenzothiazole, in addition to your desired 2-amino-6-nitrobenzothiazole.[1][2]
-
Causality: The amino group at the 2-position is an activating group, but the reaction conditions, particularly the strong acidic medium (sulfuric and nitric acid), can lead to protonation of the heterocyclic nitrogen, influencing the directing effects.
-
Troubleshooting Strategy:
-
Protecting Group Strategy: A highly effective method to improve regioselectivity is to first acylate the 2-amino group (e.g., with acetic anhydride to form 2-acetylaminobenzothiazole).[1][2] The acetyl group is still an ortho-, para-director but provides better steric hindrance and electronic control, favoring nitration at the 6-position. The acetyl group can then be easily removed by hydrolysis.[1][2]
-
Temperature Control: Maintain a low temperature (0-10 °C) during the addition of the nitrating agent.[3][4] This reduces the rate of side reactions.
-
Purification: If isomeric mixtures are formed, separation can be challenging. Column chromatography is often more effective than recrystallization for separating these closely related isomers.[5]
-
Question 2: The yield of my 2-amino-6-nitrobenzothiazole is very low. What are the likely causes?
Answer: Low yields can stem from several factors, from incomplete reaction to product degradation.
-
Incomplete Nitration: Ensure that the reaction is stirred for a sufficient amount of time (typically 2-5 hours) after the addition of the nitrating agent to allow for complete conversion.[3][4]
-
Excessive Nitration/Oxidation: Overly harsh conditions (high temperatures, excessive nitric acid) can lead to the formation of dinitro products or oxidative degradation of the benzothiazole ring.
-
Product Loss During Workup: The product is precipitated by pouring the reaction mixture onto ice.[3] If an insufficient amount of ice is used, the temperature rise upon neutralization with a base (like ammonia) can lead to product decomposition or increased solubility, thus reducing the isolated yield.
Part 2: Sandmeyer Reaction
Question 3: During the Sandmeyer reaction, I observe significant frothing and gas evolution, and my final product is a dark, tarry material. What is happening?
Answer: This is a classic sign of an uncontrolled diazotization or diazonium salt decomposition. The diazonium salt intermediate is thermally unstable.
-
Causality: The diazotization reaction (reacting the amine with nitrous acid) must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[] The N₂ group is an excellent leaving group, and at higher temperatures, it will be lost uncontrollably, leading to a complex mixture of radical-derived side products and polymers.[7][8]
-
Troubleshooting Strategy:
-
Strict Temperature Control: Pre-cool all solutions and use an ice-salt bath to maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition of sodium nitrite.
-
Slow Addition: Add the sodium nitrite solution dropwise and slowly to manage the exotherm and prevent localized heating.
-
Check for Excess Nitrous Acid: Before proceeding to the copper(I) bromide addition, it's good practice to check for a slight excess of nitrous acid using starch-iodide paper (it should turn blue). A large excess should be avoided, and if no excess is present, the diazotization may be incomplete.
-
Question 4: My final 2-Bromo-6-nitrobenzothiazole product is contaminated with a significant amount of 2-Hydroxy-6-nitrobenzothiazole. How can I prevent this?
Answer: The formation of the corresponding phenol (in this case, 2-Hydroxy-6-nitrobenzothiazole) is a very common side reaction in Sandmeyer chemistry.
-
Causality: The diazonium salt can react with water as a nucleophile, displacing the diazonium group to form a phenol.[9] This reaction is competitive with the desired bromide substitution.
-
Troubleshooting Strategy:
-
Use a Concentrated Copper(I) Bromide Solution: The Sandmeyer reaction relies on the reaction of the diazonium salt with the Cu(I)Br catalyst.[10][11] Ensure that the solution of CuBr is sufficiently concentrated and readily available for the diazonium salt to react with as it is formed or added.
-
Minimize Water: While the reaction is run in an aqueous acidic medium, avoid unnecessary dilution.
-
Temperature of Addition: Slowly add the cold diazonium salt solution to the heated (typically 60-100 °C, depending on the specific protocol) copper(I) bromide solution. This ensures that the diazonium salt reacts quickly upon addition, minimizing its lifetime in the aqueous environment where it can react with water.
-
Question 5: I've isolated my product, but I suspect the presence of biaryl impurities. How are these formed and how can I remove them?
Answer: Biaryl impurities are a hallmark of the radical mechanism of the Sandmeyer reaction.[10][11]
-
Causality: The reaction proceeds through an aryl radical intermediate after the diazonium salt gains an electron from the copper(I) catalyst.[12] Two of these aryl radicals can couple to form a dimeric, biaryl impurity.
-
Troubleshooting Strategy:
-
Controlled Addition: As with preventing phenol formation, a slow, controlled addition of the diazonium salt to the copper catalyst solution can help maintain a low concentration of the aryl radical at any given time, disfavoring the bimolecular coupling reaction.
-
Purification: These higher molecular weight, less polar impurities are often effectively removed by recrystallization or column chromatography.[5]
-
Summary of Potential Side Products
The following table summarizes the common side products discussed, their origin, and recommended preventative measures.
| Side Product Name | Structure (Representation) | Step of Origin | Reason for Formation | Prevention & Mitigation |
| Isomeric Nitrobenzothiazoles | 2-Amino-(4/5/7)-nitrobenzothiazole | Nitration | Lack of regioselectivity in electrophilic aromatic substitution. | Use a 2-acylamino protecting group; maintain low temperatures. |
| 2-Hydroxy-6-nitrobenzothiazole | (Phenolic Impurity) | Sandmeyer | Nucleophilic attack of water on the diazonium salt intermediate. | Ensure rapid reaction with CuBr; control addition rate and temperature. |
| Biaryl Impurities | Dimer of 6-nitrobenzothiazole radical | Sandmeyer | Radical coupling of the aryl radical intermediate. | Maintain low concentration of radical intermediate via slow addition. |
| 2-Amino-6-nitrobenzothiazole | (Unreacted Starting Material) | Sandmeyer | Incomplete diazotization or incomplete Sandmeyer reaction. | Ensure slight excess of nitrous acid; allow sufficient reaction time. |
Visualizing the Reaction Pathway and Side Products
The following diagram illustrates the main synthetic pathway from 2-amino-6-nitrobenzothiazole to the desired 2-Bromo-6-nitrobenzothiazole, as well as the formation of key side products from the diazonium salt intermediate.
Caption: Reaction scheme for the synthesis of 2-Bromo-6-nitrobenzothiazole and its major side products.
Recommended Experimental Protocol
This protocol is a representative synthesis based on established methodologies.[4][9][10] Researchers should adapt it as necessary based on their laboratory conditions and scale.
Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 36 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 5 °C.
-
Addition of Starting Material: Slowly add 2-aminobenzothiazole (0.157 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.[4]
-
Nitration: Prepare a nitrating mixture by carefully adding 19 mL of concentrated nitric acid to a separate cooled flask. Add this nitrating mixture dropwise to the reaction flask over 30-60 minutes, making sure the internal temperature does not rise above 20 °C.[4]
-
Reaction: After the addition is complete, continue to stir the reaction mixture for 4-5 hours, allowing it to slowly warm to room temperature.[4]
-
Workup: Pour the reaction mixture slowly onto a large volume of crushed ice (approx. 500 g) with constant stirring.
-
Precipitation: Neutralize the resulting solution by slowly adding aqueous ammonia until the solution is basic (pH ~8-9). A yellow-orange solid will precipitate.[3]
-
Isolation: Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it under vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of 2-Bromo-6-nitrobenzothiazole (Sandmeyer Reaction)
-
Diazotization Setup: In a flask, dissolve 2-amino-6-nitrobenzothiazole (0.1 mol) in a mixture of hydrobromic acid (48%) and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (0.11 mol) in a minimal amount of cold water. Add this solution dropwise to the amine solution, keeping the temperature strictly between 0-5 °C. Stir for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is now complete.
-
Catalyst Preparation: In a separate, larger reaction vessel, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution via a dropping funnel to the CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady, manageable rate of gas evolution.
-
Completion: After the addition is complete, the mixture may be gently heated (e.g., to 50-60 °C) for a short period (30-60 minutes) to ensure the complete decomposition of the diazonium salt.
-
Isolation & Purification: Cool the reaction mixture to room temperature. The solid product is collected by filtration, washed with water, and then dried. The crude 2-Bromo-6-nitrobenzothiazole can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.[5]
References
-
Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2012_3(4)/[5].pdf]([Link]5].pdf)
- Process for the preparation of 2-amino-6-nitrobenzothiazole.
- Process for the preparation of 2-amino-6-nitro-benzothiazole.
-
Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed. [Link]
-
Preparation of 2-bromo-6-nitrobenzyl bromide. PrepChem.com. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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Sandmeyer Reaction. Organic Chemistry Portal. [Link]
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Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
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Sandmeyer Reaction Mechanism. BYJU'S. [Link]
- Synthesizing process of 2, 6-dibromo benzothiazole.
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Diazotisation. Organic Chemistry Portal. [Link]
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A Comprehensive Review on Benzothiazole Derivatives for their Biological Activities. World Journal of Pharmaceutical Research. [Link]
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Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. ResearchGate. [Link]
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SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]
- Preparation of 2-aminobenzothiazoles.
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m-BROMONITROBENZENE. Organic Syntheses. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
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Diazotization Reaction Mechanism. BYJU'S. [Link]
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Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. Journal of Chemical and Pharmaceutical Research. [Link]
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Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]
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overcoming solubility issues with 2-Bromo-6-nitrobenzothiazole
A Guide to Overcoming Solubility Challenges in Research & Development
Welcome to the technical support center for 2-Bromo-6-nitrobenzothiazole (CAS: 2516-37-2). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a substituted nitrobenzothiazole, this intermediate possesses a chemical structure that, while valuable for synthesis, presents distinct challenges for dissolution in common laboratory solvents.[1][2] This document provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate these challenges effectively and ensure the integrity of your experimental results.
Understanding the Root Cause: Why is 2-Bromo-6-nitrobenzothiazole Poorly Soluble?
The solubility of a compound is governed by its physicochemical properties. The structure of 2-Bromo-6-nitrobenzothiazole contains several features that contribute to its low solubility, particularly in aqueous media:
-
Aromatic Fused Ring System: The core benzothiazole structure is a rigid, hydrophobic bicyclic system. This large nonpolar surface area resists interaction with polar solvents like water.
-
Crystalline Solid State: Like many heterocyclic compounds, 2-Bromo-6-nitrobenzothiazole is a solid at room temperature.[3] The energy required to break the crystal lattice structure can be substantial, hindering dissolution.
-
Substitution Pattern: The presence of a bromine atom and a nitro group further influences solubility. While the nitro group adds some polarity, the overall molecule remains highly lipophilic.
Understanding these structural underpinnings is the first step in devising a rational strategy to overcome solubility hurdles. The goal is not simply to dissolve the compound, but to do so in a manner that is compatible with your downstream application.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project. What are the best initial solvents for preparing a stock solution of 2-Bromo-6-nitrobenzothiazole?
Answer: For initial attempts, polar aprotic solvents are highly recommended. These solvents can effectively solvate the compound without the hydrogen-bonding interactions that can sometimes hinder the dissolution of complex heterocycles.[4]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[4]
-
Secondary Options: If DMSO is incompatible with your experiment, consider N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) .[5]
-
Causality: These solvents possess strong dipole moments and a high dielectric constant, allowing them to disrupt the crystal lattice of the solute and surround the molecule, facilitating dissolution. It is critical, however, to ensure the final concentration of these solvents in your working solution is low (typically <1%, often <0.5%) to avoid off-target effects in biological systems.[6]
Q2: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What happened and how do I fix it?
Answer: This is a common phenomenon known as "antisolvent precipitation." Your compound is soluble in the DMSO stock but crashes out when introduced to the aqueous buffer, where its solubility is much lower.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Use Co-solvents: Incorporating a water-miscible organic solvent, or "co-solvent," into your aqueous buffer can increase the solubility of your compound.[7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9][10] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic solute.[11]
-
Employ Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[5]
-
pH Adjustment: If your compound has an ionizable group, adjusting the pH of the buffer can significantly impact solubility.[12] While 2-Bromo-6-nitrobenzothiazole is not strongly acidic or basic, the benzothiazole nitrogen can be protonated under acidic conditions, which may modestly improve solubility. A systematic pH-solubility profile study is recommended to determine the optimal pH.[13]
Q3: Can I use heat to dissolve 2-Bromo-6-nitrobenzothiazole? What are the risks?
Answer: Yes, gently heating the solvent can increase the rate of dissolution and the amount of solute that can be dissolved. This is a common technique in organic synthesis. However, it comes with significant risks:
-
Thermal Degradation: The compound may be thermally labile. The nitro group, in particular, can be susceptible to degradation at elevated temperatures. Always check the compound's melting point and decomposition data.[3] For 2-Amino-6-nitrobenzothiazole, a related compound, the melting point is high (247-249 °C), suggesting some thermal stability.
-
Precipitation upon Cooling: The solution may become supersaturated. As it cools to room or experimental temperature, the compound will likely precipitate out, leading to inaccurate concentrations and potential experimental artifacts.
-
Safety: Always heat flammable organic solvents with appropriate safety measures, such as a heating mantle and condenser, in a chemical fume hood.
Recommendation: Use heat judiciously, primarily for synthesis workups. For preparing stock solutions for quantitative assays, it is generally better to find a suitable solvent system at ambient temperature to ensure solution stability.
Q4: I need to use this compound in an animal study. What formulation strategies are available?
Answer: In vivo studies require careful formulation to ensure bioavailability. The low aqueous solubility of 2-Bromo-6-nitrobenzothiazole is a major hurdle.[5] Advanced formulation strategies are often necessary:
-
Co-solvent Systems: Mixtures of water, ethanol, PEGs, and propylene glycol are common for parenteral and oral formulations.[7][9]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or liposomes can dramatically improve oral absorption.[5][14]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer scale increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[15][16][17] This can be achieved through techniques like media milling or high-pressure homogenization.[14]
-
Solid Dispersions: Creating a solid dispersion involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC).[18][19] This prevents recrystallization and improves the dissolution rate.[14]
Troubleshooting Guides & Protocols
Data Presentation: Solubility Profile
Due to limited publicly available quantitative data, this table provides a qualitative solubility profile based on the analysis of structurally similar compounds and general principles of organic chemistry.[20][21] It serves as a starting point for your own experimental determination.
| Organic Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale / Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Recommended for stock solutions.[4] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Alternative to DMSO. |
| Acetone | C₃H₆O | Polar Aprotic | Moderately Soluble | Useful for synthesis and purification. |
| Acetonitrile | C₂H₃N | Polar Aprotic | Slightly Soluble | May require heating or sonication. |
| Ethanol / Methanol | C₂H₅OH / CH₃OH | Polar Protic | Slightly Soluble | Often used in co-solvent systems.[22] |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Slightly Soluble | Useful for extractions. |
| Toluene | C₇H₈ | Nonpolar | Poorly Soluble | May be used in specific synthetic reactions. |
| Water | H₂O | Polar Protic | Insoluble | Predicted to be very poorly soluble. |
Experimental Protocol: Systematic Solubility Screening
This protocol outlines a method to systematically test the solubility of 2-Bromo-6-nitrobenzothiazole in various solvents.
Objective: To identify suitable solvents and estimate the approximate solubility.
Materials:
-
2-Bromo-6-nitrobenzothiazole
-
Selection of HPLC-grade solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Water)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Vortex mixer and/or ultrasonic bath
-
Orbital shaker
Procedure:
-
Preparation: Weigh approximately 2-5 mg of 2-Bromo-6-nitrobenzothiazole into each labeled glass vial. Record the exact mass.
-
Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates a high initial concentration (e.g., 20-50 mg/mL).
-
Equilibration: Cap the vial tightly and vortex vigorously for 1-2 minutes. Place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution by breaking up solid aggregates.[23]
-
Visual Inspection: Carefully observe the vial against a light and dark background.
-
Completely Dissolved: If the solution is clear with no visible particles, the compound is soluble at this concentration. Proceed to a higher concentration or record as "soluble > X mg/mL".
-
Partially Dissolved/Suspension: If solid particles remain, the compound is not fully soluble.
-
-
Titration (for insoluble samples): To the vials with undissolved solid, add an additional, precise volume of solvent (e.g., another 100 µL) to dilute the concentration.
-
Repeat Equilibration: Repeat step 3 (vortexing and sonication).
-
Repeat Inspection: Repeat step 4. Continue this iterative process of adding solvent and equilibrating until the solid completely dissolves.
-
Calculation: The solubility is the concentration in the vial where the compound just fully dissolved. Calculate this value in mg/mL. For compounds that do not dissolve even after significant dilution, record as "insoluble < Y mg/mL".
Mandatory Visualization: Troubleshooting Workflow
The following diagram outlines a decision-making workflow for addressing solubility issues during experimental setup.
Caption: Troubleshooting workflow for 2-Bromo-6-nitrobenzothiazole solubility.
References
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). PubMed Central. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Preprints.org. [Link]
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Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012, October 2). ResearchGate. [Link]
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Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. [Link]
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Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. [Link]
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Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018, February 1). MedCrave online. [Link]
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(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2016, August 6). ResearchGate. [Link]
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pH-dependent solubility profile of new NTZ analogs. (n.d.). ResearchGate. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. [Link]
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Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. (n.d.). MDPI. [Link]
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Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
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5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceuticals. [Link]
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2-Bromo-6-nitrobenzoic acid. (n.d.). PubChem. [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]
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FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (n.d.). [Link]
-
2-amino-6-bromo-1,3- Benzothiazole. (n.d.). Tradeindia. [Link]
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Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. (2024, October 23). PubMed. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). NIH. [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. [Link]
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Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021, May 12). PubMed Central. [Link]
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pH Shift of solubility suspensions upon preparation. (n.d.). ResearchGate. [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. (n.d.). ResearchGate. [Link]
-
Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (n.d.). RJPBCS. [Link]
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Effect of pH on fluorescence intensity ratio of benzothiazole derivatives. (n.d.). ResearchGate. [Link]
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2-Bromobenzo[d]thiazole-6-carboxylic Acid. (n.d.). AMERICAN ELEMENTS. [Link]
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(PDF) Study of pH-dependent drugs solubility in water. (2016, August 9). ResearchGate. [Link]
-
2-Amino-6-Nitro Benzothiazole. (n.d.). ChemBK. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. ijpbr.in [ijpbr.in]
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troubleshooting failed reactions involving 2-Bromo-6-nitrobenzothiazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for chemical reactions involving 2-Bromo-6-nitrobenzothiazole. As Senior Application Scientists, we have compiled this resource to address common challenges and help you achieve successful experimental outcomes.
Troubleshooting Failed Reactions Involving 2-Bromo-6-nitrobenzothiazole
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low to No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling with 2-Bromo-6-nitrobenzothiazole and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Suzuki couplings with 2-Bromo-6-nitrobenzothiazole are common and can often be attributed to a few key factors related to its electronic properties and the stability of the catalytic system. The benzothiazole nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation, while the strong electron-withdrawing nitro group influences the reactivity of the C-Br bond.
Here is a systematic approach to troubleshooting this issue:
1. Catalyst System Integrity:
-
Catalyst and Ligand Oxidation: The active Pd(0) species and phosphine ligands are highly sensitive to oxygen. Ensure your catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are fresh and have been stored under an inert atmosphere.[1] If you suspect degradation, use a fresh batch.
-
Ligand Choice: For electron-deficient and heterocyclic substrates, standard ligands like PPh₃ may be insufficient. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[1][2] These ligands stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and can shield the catalyst from the inhibitory benzothiazole nitrogen.[1]
-
Precatalyst Selection: Consider using modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These are often more stable and generate the active Pd(0) species more reliably in situ.[1][2]
2. Reaction Conditions:
-
Inert Atmosphere: The rigorous exclusion of oxygen is critical. Ensure your reaction flask was properly flame-dried and purged with an inert gas (Argon or Nitrogen). Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[3]
-
Base Selection: The choice of base is crucial. While strong bases are often used in Suzuki couplings, they can promote side reactions with nitro-containing substrates. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are generally a better choice to avoid potential degradation of your starting material.[4]
-
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is common.[5][6] Ensure the solvents are anhydrous (for the organic part) and properly degassed.
3. Reagent Quality:
-
Boronic Acid Stability: Boronic acids, especially electron-deficient ones, can be prone to protodeboronation (cleavage of the C-B bond).[3][7] Verify the purity of your boronic acid. If degradation is suspected, consider using a more stable boronic ester derivative, such as a pinacol or MIDA ester.[3]
Below is a troubleshooting workflow to guide your optimization process.
}
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.Issue 2: Failure in Buchwald-Hartwig Amination Reactions
Question: I am trying to perform a Buchwald-Hartwig amination on 2-Bromo-6-nitrobenzothiazole with a primary amine, but the reaction is not proceeding. What should I investigate?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with substrates like 2-Bromo-6-nitrobenzothiazole is highly dependent on the careful selection of the catalyst system and reaction conditions. The nitro group, in particular, can be problematic.
1. Incompatible Base:
-
Strong Bases and Nitro Groups: Strong alkoxide bases like NaOtBu or KOtBu, which are commonly used in Buchwald-Hartwig reactions, can react with the nitro group, leading to substrate degradation or side product formation.[4]
-
Solution: Weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are generally preferred for substrates containing nitro groups.[4]
2. Catalyst and Ligand Selection:
-
Ligand Choice: As with Suzuki couplings, the choice of ligand is critical. For electron-deficient aryl bromides and challenging amine couplings, bulky and electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are often effective.[4]
-
Catalyst Source: The generation of the active Pd(0) species from a Pd(II) precatalyst can sometimes be inefficient.[8] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can lead to more reliable results.[4]
3. Side Reactions:
-
Hydrodehalogenation: This is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be minimized by optimizing the ligand and base combination. Using a weaker base can often suppress this pathway.[4]
-
Reduction of the Nitro Group: While palladium catalysts are generally compatible with nitro groups, under certain conditions, especially with prolonged heating or in the presence of certain additives, reduction to an amino group can occur. This can lead to a complex mixture of products. If this is suspected, careful analysis of the crude reaction mixture by LC-MS is recommended.
| Parameter | Standard Condition | Recommended for 2-Bromo-6-nitrobenzothiazole | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃, XPhos Pd G3 | More reliable generation of active Pd(0).[4] |
| Ligand | P(tBu)₃, BINAP | XPhos, RuPhos, BrettPhos | Effective for electron-deficient aryl halides.[4] |
| Base | NaOtBu, KOtBu | K₃PO₄, Cs₂CO₃ | Avoids side reactions with the nitro group.[4] |
| Solvent | Toluene, Dioxane | Toluene, Dioxane (anhydrous, degassed) | Standard solvents, ensure purity. |
| Temperature | 80-110 °C | Start at 80 °C, increase if necessary | Balance reactivity with potential for degradation. |
Table 1: Recommended adjustments for Buchwald-Hartwig amination.
FAQs: Reactions with 2-Bromo-6-nitrobenzothiazole
Q1: Is the nitro group on 2-Bromo-6-nitrobenzothiazole stable to typical palladium-catalyzed cross-coupling conditions?
A1: Generally, yes. The nitro group is relatively robust and compatible with most palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations.[9] However, the choice of base is critical. Strong bases, particularly alkoxides like NaOtBu, should be used with caution as they can promote side reactions.[4] It is also important to avoid overly harsh conditions (e.g., excessively high temperatures for prolonged periods) which could lead to degradation or reduction of the nitro group.
Q2: My reaction is producing a significant amount of homocoupled product from my boronic acid in a Suzuki coupling. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[7] To minimize this:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas through the solvent or by using several freeze-pump-thaw cycles.[3]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction time.[3]
-
Use a Pd(0) Precatalyst: While Pd(II) precatalysts are common, they need to be reduced in situ to the active Pd(0) species. This reduction process can sometimes lead to side reactions like homocoupling. Using a Pd(0) source like Pd₂(dba)₃ may be beneficial.[1]
Q3: Can the benzothiazole nitrogen poison the palladium catalyst?
A3: Yes, the nitrogen atom in the benzothiazole ring can coordinate to the palladium center, acting as a ligand and potentially inhibiting or deactivating the catalyst.[1] This is a known issue with nitrogen-containing heterocycles. The use of bulky, electron-rich ligands (e.g., SPhos, XPhos) can help mitigate this problem by sterically shielding the palladium center and preventing strong coordination with the substrate.[1]
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-nitrobenzothiazole with Phenylboronic Acid
This protocol provides a general method. Optimization for different boronic acids may be required.
Materials:
-
2-Bromo-6-nitrobenzothiazole (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
XPhos Pd G3 (buchwald precatalyst) (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-nitrobenzothiazole, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the XPhos Pd G3 precatalyst to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the 2-Bromo-6-nitrobenzothiazole.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
}
Caption: General workflow for the Suzuki coupling protocol.References
-
Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Available from: [Link]
-
Kiss, L., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Available from: [Link]
-
Spain, J. C., et al. (2000). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
Cereda, E., et al. (2016). Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline. Unexpected direct conversion of a nitro group into a phosphazene. RSC Publishing. Available from: [Link]
-
Khalid, H., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central. Available from: [Link]
-
Williams, R. E., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. RSC Publishing. Available from: [Link]
-
Haigler, B. E., & Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Available from: [Link]
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Technical Support Center: Purification of Crude 2-Bromo-6-nitrobenzothiazole
Welcome to the technical support center dedicated to overcoming the purification challenges of crude 2-Bromo-6-nitrobenzothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who handle this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy with confidence.
Introduction: Understanding the Challenge
2-Bromo-6-nitrobenzothiazole is a key building block in the synthesis of various pharmacologically active molecules.[1][2][3] Its synthesis, commonly achieved via a Sandmeyer-type reaction from 2-amino-6-nitrobenzothiazole, often results in a crude product contaminated with a variety of impurities.[4][5] The inherent reactivity of the starting materials and intermediates can lead to a complex mixture that poses significant purification challenges.
Common impurities may include:
-
Unreacted Starting Material: Residual 2-amino-6-nitrobenzothiazole.
-
Isomeric Byproducts: Formation of other nitro-isomers if the initial nitration of 2-aminobenzothiazole was not perfectly selective.[6][7]
-
Hydroxylated Impurities: 2-Hydroxy-6-nitrobenzothiazole, formed from the reaction of the diazonium salt intermediate with water.
-
Poly-brominated Species: Although less common, over-bromination can occur under certain conditions.
-
Degradation Products: The molecule can be sensitive to heat and acidic conditions, potentially leading to decomposition during workup or purification.[8]
This guide provides a structured approach to tackling these issues through robust troubleshooting, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide: A Problem-Solution Approach
This section is formatted to directly address the common issues encountered during the purification of 2-Bromo-6-nitrobenzothiazole.
Q1: My crude product is a dark, sticky oil or gum instead of the expected solid. What's the cause and how do I proceed?
A1: This is a frequent issue, typically arising from two main causes:
-
Significant Impurities: The presence of multiple byproducts can act as a eutectic mixture, depressing the melting point of your target compound and preventing crystallization.
-
Residual Solvent: Trapped reaction or workup solvents (like DMF, DMSO, or high-boiling point ethers) can lead to an oily consistency.
Troubleshooting Steps:
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C), provided your compound is thermally stable.
-
Trituration: Attempt to induce crystallization by trituration. This involves stirring or grinding the oil with a non-polar solvent in which your product is insoluble, but the impurities are at least partially soluble (e.g., hexanes, diethyl ether, or a mixture). The goal is to "wash" the impurities away, leaving a solid product.
-
Direct to Chromatography: If trituration fails, the most effective path forward is to purify the oil directly via column chromatography. Dissolve the crude oil in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and proceed with dry or wet loading onto a silica gel column.[9]
Q2: I'm performing a recrystallization, but my yield is extremely low. What are the likely reasons and how can I improve it?
A2: Low yield during recrystallization is a classic problem that can almost always be traced back to the solvent choice or procedural errors.
Causality & Solutions:
-
Excessive Solvent: This is the most common culprit. Using too much hot solvent to dissolve the crude material will keep the product in solution even after cooling.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. If you've already added too much, carefully evaporate some of the solvent to re-saturate the solution and allow it to cool again.[10]
-
-
Inappropriate Solvent System: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[11]
-
Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step (to remove insoluble impurities), significant loss will occur.
-
Solution: Use a pre-heated funnel and receiving flask. Perform the hot filtration step as quickly as possible to prevent the solution from cooling.[14]
-
-
Insufficient Cooling: Not allowing enough time or a low enough temperature for crystallization to complete will leave a significant amount of product in the mother liquor.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[11]
-
Q3: My TLC plate shows multiple spots even after purification. How do I identify the impurities and improve separation?
A3: The presence of multiple spots indicates co-elution of impurities with your product. Effective separation hinges on exploiting differences in polarity.
Identification & Strategy:
-
Impurity Polarity:
-
More Polar Spot (Lower Rf): Likely the unreacted starting material, 2-amino-6-nitrobenzothiazole, due to the polar amino group.
-
Slightly Less Polar Spot (Higher Rf): Could be a di-brominated or other less polar byproduct.
-
Spot with Similar Polarity (Similar Rf): This is the most challenging scenario and may involve isomers or structurally similar byproducts.
-
-
Improving Chromatographic Separation:
-
Optimize the Mobile Phase: A common error is using a solvent system that is too polar, causing all compounds to move up the column too quickly. Use TLC to find an eluent system that gives your product an Rf value of approximately 0.25-0.35.[15] Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Use a Shallow Gradient: Instead of a single isocratic eluent, a shallow gradient (e.g., slowly increasing the percentage of ethyl acetate from 5% to 20%) can significantly improve the resolution between compounds with similar polarities.[9]
-
Consider an Alternative Stationary Phase: If separation on silica gel is poor, the impurities may have similar interactions with the acidic silica surface. Switching to neutral alumina can alter the elution order and may provide the necessary separation.[8][15]
-
Q4: My product appears to be decomposing on the silica gel column, indicated by streaking on the TLC or a colored band that won't elute. What should I do?
A4: This suggests your compound is sensitive to the acidic nature of standard silica gel.
Solutions:
-
Deactivate the Silica: Before preparing your column, you can neutralize the silica gel. This is often done by preparing the slurry in your non-polar eluent that contains a small amount of a base, such as 0.5-1% triethylamine.[8]
-
Switch to Alumina: Neutral or basic alumina is an excellent alternative stationary phase for acid-sensitive compounds. Remember that the elution properties will be different, so you must re-optimize your solvent system using alumina TLC plates first.[15]
-
Minimize Contact Time: Run the column as efficiently and quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the stationary phase.[16]
Visualizing the Purification Strategy
A well-defined workflow is critical for reproducible results. The following diagram outlines the decision-making process for purifying crude 2-Bromo-6-nitrobenzothiazole.
Caption: Decision workflow for purifying crude 2-Bromo-6-nitrobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for recrystallizing 2-Bromo-6-nitrobenzothiazole? A1: While the optimal solvent must be determined experimentally, a good starting point for moderately polar compounds like this is a binary solvent system. Try dissolving the crude material in a minimal amount of hot ethanol, methanol, or ethyl acetate, and then adding a non-polar co-solvent like hexanes or water dropwise until turbidity (cloudiness) persists. Then, reheat to clarify and allow to cool slowly.[12]
Q2: How can I confirm the identity and purity of my final product? A2: Purity should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard.[17] The identity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values if available.
Q3: My purified product is a pale yellow, but the literature describes it as white. Does this matter? A3: A pale yellow color can be common for nitro-aromatic compounds and may not indicate significant impurity. However, a darker yellow, brown, or orange color suggests the presence of colored byproducts or degradation.[18] If the purity is confirmed to be high (>98%) by HPLC or NMR, the pale color is often acceptable for subsequent synthetic steps. If color is a concern, a charcoal treatment during recrystallization can sometimes help.[10]
Q4: Can I use preparative HPLC for purification? A4: Yes, preparative reverse-phase HPLC is a powerful technique for purifying challenging mixtures, especially on a smaller scale. It can often separate impurities that are difficult to resolve by normal-phase column chromatography.[19] However, it requires more specialized equipment and can be more time-consuming for larger quantities compared to flash chromatography or recrystallization.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a systematic approach to purifying solid crude 2-Bromo-6-nitrobenzothiazole.
1. Solvent Screening (Microscale):
-
Place ~20 mg of crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexanes) dropwise at room temperature. Note the solubility.
-
If insoluble at room temperature, gently heat the tube in a water bath. Note if the solid dissolves.
-
Allow the tubes with dissolved solid to cool to room temperature, then place in an ice bath. Observe the quality and quantity of crystal formation.
-
The ideal solvent will show low solubility at room temperature and high solubility when hot, and will yield good crystals upon cooling. [10] Binary mixtures can be tested in the same way.
2. Recrystallization Procedure:
-
Place the crude 2-Bromo-6-nitrobenzothiazole in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the chosen solvent in small portions while heating the mixture with stirring on a hotplate. Add just enough hot solvent to completely dissolve the solid.
-
(Optional: Decolorization) If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for 5-10 minutes.
-
(Optional: Hot Filtration) If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a pre-heated clean Erlenmeyer flask.[17]
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for purifying oily crude products or for separating mixtures that do not respond well to recrystallization.
1. TLC Optimization:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (eluents), starting with low polarity (e.g., 5% Ethyl Acetate/Hexanes) and gradually increasing the polarity.
-
The goal is to find an eluent that provides good separation between the product spot and all impurity spots, with an Rf value for the product of ~0.25-0.35. [15]
2. Column Preparation:
-
Select a column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed, ensuring it is uniform and free of air bubbles. Add a thin layer of sand on top of the packed silica.[20][21]
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of the crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[15]
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of eluent. Carefully apply this solution to the top of the column with a pipette, letting it absorb into the silica bed.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin elution, applying pressure to achieve a steady flow rate.
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
If using a gradient, start with the low-polarity eluent and gradually increase the concentration of the more polar solvent.
-
Monitor the composition of the fractions by TLC to identify which ones contain the pure product.
5. Product Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Bromo-6-nitrobenzothiazole.
References
- Biosynth. (n.d.). 2-Bromo-6-nitro-1,3-benzothiazole.
- PubChem. (n.d.). 2-bromo-6-nitrobenzothiazole.
- Kavitha, S., & Noolvi, M. N. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Molecules, 26(9), 2736.
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-nitrobenzaldehyde by Recrystallization.
- Santa Cruz Biotechnology. (n.d.). 2-Bromo-6-nitro-1,3-benzothiazole.
- Kavitha, S., & Noolvi, M. N. (2021).
- Alchem Pharmtech. (n.d.). CAS 2516-37-2 | 2-Bromo-6-nitrobenzothiazole.
- BenchChem. (2025). Solubility profile of 2-Bromo-5-methoxybenzothiazole in organic solvents.
- VassarCollege. (2007). Organic Chemistry Lab: Recrystallization.
- SIELC Technologies. (n.d.). Separation of 2-Amino-6-nitrobenzothiazole on Newcrom R1 HPLC column.
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminobenzothiazole.
- ResearchGate. (2016). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
- BenchChem. (2025). Technical Support Center: Purification of Crude 2-bromo-6-methyl-1H-benzo[d]imidazole.
- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.
- Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Tradeindia. (n.d.). 2-amino-6-bromo-1,3- Benzothiazole.
- University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.
- BenchChem. (2025). Technical Support Center: Purification Strategies for Products of 2-Bromo-6-methylpyridine Reactions.
- BenchChem. (2025). Purification of crude 2-Bromo-5-methoxybenzothiazole by column chromatography.
- University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography.
- Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
- RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity.
- Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
- PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors.
- Echemi. (n.d.). 2-Amino-6-nitrobenzothiazole.
- World Journal of Pharmaceutical Research. (n.d.). Synthesis and Characterization of Azo Dyes from 2-Amino-6-Bromobenzothiazole.
- BenchChem. (2025). Technical Support Center: Recrystallization of 3-Bromo-6-chloro-4-nitro-1H-indazole.
- Professor Dave Explains. (2023). Performing Column Chromatography.
- SpringerLink. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Bromo-3-nitrobenzoic Acid in Organic Solvents.
- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 6-Nitro-2-benzothiazolesulfonamide.
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-chlorophenol.
- Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
- LookChem. (n.d.). Manufacturer supply top purity 2-Bromo-6-methoxybenzothiazole 2941-58-4 with ISO standards.
- BenchChem. (2025). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.
- BenchChem. (2025). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Sigma-Aldrich. (n.d.). 2-Amino-6-nitrobenzothiazole.
- BenchChem. (2025). Technical Support Center: Purification of Crude 6-Cyanobenzothiazole by Recrystallization.
Sources
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Reactivity of 2-Bromo-6-nitrobenzothiazole
Welcome to the technical support center for 2-Bromo-6-nitrobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the stability and reactivity of 2-Bromo-6-nitrobenzothiazole, with a focus on preventing its decomposition during reactions. Our aim is to provide you with the technical insights and practical guidance necessary to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2-Bromo-6-nitrobenzothiazole is turning dark, and I'm observing a complex mixture of byproducts. What is the likely cause?
A1: The darkening of your reaction mixture is a common indicator of decomposition of the 2-Bromo-6-nitrobenzothiazole starting material or subsequent products. This is often attributed to the inherent reactivity of the molecule, which contains two key functional groups that can participate in undesired side reactions: the electron-withdrawing nitro group and the labile bromo substituent.
Several factors can contribute to this decomposition:
-
Elevated Temperatures: Nitroaromatic compounds can be thermally sensitive.[1] High reaction temperatures can promote various decomposition pathways, including polymerization or the formation of colored byproducts.
-
Presence of Strong Nucleophiles/Bases: While the primary reaction often involves nucleophilic aromatic substitution (SNAr) at the C2 position, strong nucleophiles or bases can also interact with the nitro group or promote other side reactions.
-
Photodegradation: Benzothiazole derivatives can be sensitive to light.[2][3][4] Exposure to ambient or UV light can initiate photochemical reactions, leading to degradation.[2][5]
To mitigate this, it is crucial to maintain careful control over your reaction conditions. We recommend starting with lower temperatures and gradually increasing if necessary, ensuring your reaction is shielded from light, and carefully considering the stoichiometry and nature of your nucleophile and base.
Q2: I am attempting a nucleophilic substitution on 2-Bromo-6-nitrobenzothiazole, but I am getting a significant amount of 2-amino-6-nitrobenzothiazole as a byproduct. How can I avoid this?
A2: The formation of 2-amino-6-nitrobenzothiazole is a common side reaction, particularly when using nitrogen-based nucleophiles or when ammonia or primary/secondary amines are present as impurities. The electron-withdrawing nitro group activates the C2 position for nucleophilic aromatic substitution, making it susceptible to attack by even weak nucleophiles like ammonia.[6][7][8]
Here are some strategies to minimize the formation of this byproduct:
-
Purify Your Reagents: Ensure that your solvents and nucleophiles are free from ammonia or other amine impurities.
-
Protecting Group Strategy: If your desired nucleophile is a primary or secondary amine, consider using a protecting group on the amine to prevent its direct reaction at the C2 position.
-
Reaction Setup: Use an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture and other contaminants from interfering with the reaction.
-
Careful pH Control: In some cases, controlling the pH of the reaction mixture can help to suppress the formation of the amine byproduct.
Q3: What are the expected decomposition pathways for 2-Bromo-6-nitrobenzothiazole?
A3: Based on the chemical structure and the known reactivity of related compounds, we can anticipate several potential decomposition pathways for 2-Bromo-6-nitrobenzothiazole:
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metals.[9][10] This can lead to a variety of byproducts and complicates purification.
-
Hydrolysis of the Bromo Substituent: Under aqueous or basic conditions, the bromo group at the C2 position can be displaced by a hydroxyl group, leading to the formation of 6-nitro-1,3-benzothiazol-2-ol.
-
Ring Opening: Under harsh conditions (e.g., strong acids or bases at high temperatures), the benzothiazole ring itself may be susceptible to cleavage.
The following diagram illustrates these potential decomposition pathways:
Caption: Potential decomposition pathways of 2-Bromo-6-nitrobenzothiazole.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during reactions with 2-Bromo-6-nitrobenzothiazole.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion of Starting Material | 1. Insufficient reaction temperature. 2. Deactivated nucleophile or base. 3. Poor solubility of reagents. | 1. Gradually increase the reaction temperature while monitoring for decomposition. 2. Use freshly opened or purified nucleophiles and bases. Ensure bases are strong enough for the intended reaction. 3. Screen for a more suitable solvent system to ensure all components are in solution. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature is too high. 2. Presence of oxygen or light. 3. Incompatible solvent or reagents. | 1. Lower the reaction temperature. Consider running the reaction at room temperature or below. 2. Degas the solvent and run the reaction under an inert atmosphere (N2 or Ar). Protect the reaction vessel from light by wrapping it in aluminum foil. 3. Review the compatibility of all reaction components. |
| Multiple Spots on TLC, Difficult Purification | 1. Decomposition of the starting material or product. 2. Formation of isomeric byproducts. 3. Side reactions with impurities in the reagents or solvents. | 1. Implement the recommendations for preventing decomposition (lower temperature, inert atmosphere, light protection). 2. Optimize reaction conditions to favor the formation of the desired isomer. Consider purification by column chromatography with a carefully selected eluent system. 3. Use high-purity, anhydrous solvents and reagents. |
| Inconsistent Yields Between Batches | 1. Variability in the purity of 2-Bromo-6-nitrobenzothiazole. 2. Inconsistent reaction setup and conditions. 3. Moisture sensitivity. | 1. Check the purity of the starting material by LC-MS or other analytical techniques before use.[11][12][13] 2. Standardize all reaction parameters, including addition rates, stirring speed, and temperature control. 3. Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous conditions. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general starting point for the reaction of 2-Bromo-6-nitrobenzothiazole with a nucleophile. Optimization of temperature, solvent, and base will be necessary for specific substrates.
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-6-nitrobenzothiazole (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP).
-
Add the nucleophile (1.1 - 1.5 eq) to the solution.
-
If required, add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5 - 2.0 eq).
-
Seal the flask and stir the reaction mixture at the desired temperature (starting at room temperature is recommended).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for SNAr reactions with 2-Bromo-6-nitrobenzothiazole.
Protocol 2: Purity Assessment by HPLC
A general HPLC method for assessing the purity of 2-Bromo-6-nitrobenzothiazole and monitoring reaction progress.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and ramp to a higher concentration of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 320 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the starting material from many common impurities and byproducts.[14]
References
- Grabchev, I., et al. (2010). Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. Journal of Photochemistry and Photobiology A: Chemistry, 215(1), 51-57.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Glass, S. V., et al. (1998). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. The Journal of Organic Chemistry, 63(23), 8343-8351.
- LeGourriérec, D., et al. (1993). New features in the photophysics and photochemistry of 2-(2'-hydroxyphenyl)benzothiazoles introduced by amine substitution. The Journal of Physical Chemistry, 97(41), 10589-10595.
- Ferreira, M. J., et al. (2018). Synthesis and characterization of the photochromic properties of new pyrrolidene dyes bearing benzothiazole or benzothiazolium acceptor groups. Molbank, 2018(4), M1020.
- Sako, M., et al. (1989). Photochemical reactions of benzothiazole-2-thiones. Journal of the Chemical Society, Perkin Transactions 1, 1989, 481-487.
- Politzer, P., et al. (2014). Theoretical study of the decomposition reactions in substituted nitrobenzenes. Structural Chemistry, 25(6), 1735-1742.
- U.S. Patent No. 4,369,324. (1983).
- Kuznetsov, I., et al. (2021). Chemistry of 2-(2′-Aminophenyl)
- Guda, V. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 453-469.
- Politzer, P., et al. (2014). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. Structural Chemistry, 25, 1735–1742.
- BenchChem. (2025). Common side reactions and byproducts in 6-Amino-2-bromo-3-methylbenzoic acid synthesis.
- Zakarina, N. A., et al. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 34(3), 1199-1215.
- Kumar, A., et al. (2014). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 864-871.
- Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
- Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8845-8857.
- Charris, J., et al. (2012). A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant. E-Journal of Chemistry, 9(4), 1845-1851.
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
- Kumar, D., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1535-1547.
- Mohamed, M. S., et al. (2022). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Journal of Molecular Structure, 1264, 133241.
- European Patent No. EP0039835A1. (1981).
- Wu, X., et al. (2015). Derivatization of Genotoxic Nitroaromatic Impurities for Trace Analysis by LC-MS. Analytical Methods, 7(18), 7548-7554.
- Anonymous.
- Kumar, A., & Kumar, S. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(4), e202303983.
- Anonymous. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange.
- Guda, V. V., et al. (2022).
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Zhang, Y., et al. (2023). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society, 68(3), 5941-5948.
- BenchChem. (2025).
- Borucka, M., et al. (2022). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 91, 307-312.
- Sigma-Aldrich. 2-Bromobenzothiazole 95.
- Borucka, M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 105, 139-144.
- LibreTexts Chemistry. (2025). 16.
- Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
- Chinese Patent No. CN105198834A. (2015). Synthesizing process of 2, 6-dibromo benzothiazole.
- Głowacki, R., et al. (2020).
- Ramulu, K., et al. (2012). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Asian Journal of Research in Chemistry, 5(1), 84-88.
- BenchChem. (2025).
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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-6-nitrobenzothiazole
Welcome to the dedicated technical support guide for researchers utilizing 2-Bromo-6-nitrobenzothiazole in cross-coupling reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and proven protocols to help you navigate the complexities of this challenging substrate. The inherent electronic properties of 2-Bromo-6-nitrobenzothiazole—namely, the strong electron-withdrawing nature of the nitro group and the benzothiazole core—make it a unique and often difficult coupling partner. This guide is structured to address these specific challenges head-on, providing not just solutions, but the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct, problem-solving guide. Each common issue is presented as a question you might ask during your experiment, followed by a detailed analysis of potential causes and actionable solutions.
Question 1: My reaction has a very low or zero yield. Where should I start troubleshooting?
A low or non-existent yield is the most common issue, and it typically points to a fundamental problem with the catalyst system or reaction conditions. The electron-deficient nature of the 2-Bromo-6-nitrobenzothiazole substrate makes the initial oxidative addition step generally favorable, but other factors can hinder the overall catalytic cycle.[1]
Initial Checks:
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed.
-
Reagent Purity: Verify the purity of your starting material, coupling partner, and base. Impurities can poison the catalyst. For Suzuki reactions, be aware that boronic acids can dehydrate to form boroxines, which can alter reactivity.[1]
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are from a reliable source and have not degraded. If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[1]
Systematic Troubleshooting Workflow:
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-nitrobenzothiazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv.). [1]2. Inert Atmosphere: Seal the flask with a septum, and then evacuate the headspace and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. [2]3. Catalyst & Solvent Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel. [2]
References
- Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Aryl Halides - Benchchem.
- Overcoming limitations in dual photoredox/nickel catalyzed C–N cross couplings due to catalyst deactivation - MPG.PuRe.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling - PubMed.
- Sonogashira Coupling | NROChemistry.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research.
- Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Buchwald-Hartwig amination ~ Name-Reaction.com.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids - Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Which one would be best C-C coupling for the bromo-substrate having nitro-group?.
- Sonogashira coupling - Wikipedia.
- Denitrative Cross-Couplings of Nitrostyrenes - MDPI.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
- Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol - Benchchem.
- Sonogashira Coupling - Organic Chemistry Portal.
- Application Notes and Protocols for Palladium Catalyst Selection in 2-Bromo-6-methylpyridine Cross-Coupling - Benchchem.
- Heck Reaction - Organic Chemistry Portal.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Bromopyrazoles - Benchchem.
- Application Note and Protocol: Heck Reaction Conditions for the Functionalization of 6-Bromo-2-fluoro-3-methoxybenzaldehyde - Benchchem.
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Technical Support Center: Managing Regioselectivity in Reactions of 2-Bromo-6-nitrobenzothiazole
Welcome to the technical support center for 2-Bromo-6-nitrobenzothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of its reactivity and achieve desired regioselectivity in your experiments.
Understanding the Reactivity of 2-Bromo-6-nitrobenzothiazole
The regioselectivity of 2-Bromo-6-nitrobenzothiazole is governed by the electronic properties of its substituents and the reaction mechanism. The key to controlling the outcome of your reactions lies in understanding the interplay between the electron-withdrawing nitro group at the 6-position and the bromo leaving group at the 2-position.
-
Nucleophilic Aromatic Substitution (SNAr): The benzothiazole ring is electron-deficient, and this is further amplified by the powerful electron-withdrawing nitro group. This makes the ring susceptible to nucleophilic attack. The nitro group at the 6-position can stabilize a negative charge at the 7-position through resonance, suggesting that SNAr reactions might be directed to this position if a suitable leaving group were present. However, the primary leaving group is the bromide at the 2-position. Nucleophilic attack at C-2 is also possible, leading to the displacement of the bromide.[1][2]
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, the reactivity is primarily determined by the carbon-halogen bond strength. The C-Br bond is weaker than a C-H bond, making the 2-position the exclusive site for oxidative addition to the palladium catalyst.[3][4][5][6] This provides a reliable method for selective functionalization at the C-2 position.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 2-Bromo-6-nitrobenzothiazole?
A1: 2-Bromo-6-nitrobenzothiazole has two main potential sites for reaction: the carbon atom bonded to the bromine at position 2 (C-2) and the aromatic ring carbons, particularly those activated by the nitro group (C-5 and C-7). The regioselectivity is highly dependent on the type of reaction being performed.
Q2: Which position is favored in nucleophilic aromatic substitution (SNAr) reactions?
A2: In SNAr reactions, the nucleophile will preferentially attack the C-2 position, leading to the displacement of the bromide ion. The thiazole ring itself is electron-deficient, and while the nitro group at C-6 activates the benzene ring, the bromine at C-2 is a good leaving group, making this position the most susceptible to nucleophilic attack.[1]
Q3: Where does functionalization occur in palladium-catalyzed cross-coupling reactions?
A3: For palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, functionalization will occur selectively at the C-2 position. The carbon-bromine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than any of the C-H bonds on the aromatic ring.[6][7]
Q4: Can I achieve substitution on the benzene ring (at C-5 or C-7)?
A4: Direct C-H functionalization on the benzene ring in the presence of the C-Br bond is challenging but may be possible under specific, advanced catalytic conditions that favor C-H activation. However, the more predictable route to functionalizing the benzene ring would be to first perform a reaction at the C-2 position and then attempt further modifications. For nucleophilic substitution, displacing a hydrogen atom (SNAr-H) is generally more difficult than displacing a halide and requires specific oxidizing conditions.[8]
Q5: How does the nitro group influence the reactivity of the C-2 position?
A5: The electron-withdrawing nitro group deactivates the entire ring system towards electrophilic attack but activates it towards nucleophilic attack. While its effect is most pronounced on the benzene part of the molecule, it contributes to the overall electron deficiency of the benzothiazole system, thereby facilitating nucleophilic attack at the C-2 position.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with 2-Bromo-6-nitrobenzothiazole.
Nucleophilic Aromatic Substitution (SNAr) at C-2
Issue 1: Low or no conversion of the starting material.
| Potential Cause | Recommended Solutions |
| Insufficiently reactive nucleophile. | The electron-deficient nature of the benzothiazole ring requires a potent nucleophile. If you are using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ, increasing its nucleophilicity. |
| Inappropriate solvent. | SNAr reactions are generally favored in polar aprotic solvents like DMSO, DMF, or NMP. These solvents can solvate the cation of the nucleophile salt, leaving the anion more reactive.[9] |
| Low reaction temperature. | While some SNAr reactions can proceed at room temperature, heating is often necessary to overcome the activation energy.[2] Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. |
| Poor leaving group ability of bromide. | Although bromide is a good leaving group, in some cases, its departure can be the rate-limiting step. Ensure your reaction conditions are optimized to facilitate this. |
Issue 2: Formation of multiple products or decomposition.
| Potential Cause | Recommended Solutions |
| Reaction temperature is too high. | Excessive heat can lead to decomposition of the starting material or product, or promote side reactions. If you observe charring or a complex mixture of products, try reducing the reaction temperature. |
| Reaction with the nitro group. | Strong nucleophiles, especially under harsh conditions, can potentially react with the nitro group. Use milder conditions and ensure your nucleophile is not also a strong reducing agent. |
| Side reactions involving the solvent. | Some solvents, like DMF, can decompose at high temperatures to generate amines, which can then act as nucleophiles. Use a more stable solvent if high temperatures are required. |
Palladium-Catalyzed Cross-Coupling Reactions at C-2
Issue 3: Incomplete reaction or low yield in Suzuki, Sonogashira, or Buchwald-Hartwig reactions.
| Potential Cause | Recommended Solutions |
| Inactive catalyst. | The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure your reaction conditions (ligands, base, solvent, temperature) are suitable for its reduction to Pd(0). Ensure all reagents and solvents are properly degassed to prevent oxidation of the catalyst. |
| Inappropriate ligand. | The choice of phosphine ligand is crucial. For Suzuki and Sonogashira reactions, PPh₃ is often a good starting point. For Buchwald-Hartwig amination, more specialized, bulky electron-rich ligands are typically required. |
| Incorrect base. | The base plays a critical role in the catalytic cycle (e.g., in the transmetalation step of the Suzuki reaction). Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield.[10] |
| Poor quality of reagents. | Ensure the boronic acid (for Suzuki), alkyne (for Sonogashira), or amine (for Buchwald-Hartwig) is pure. Boronic acids can dehydrate to form unreactive boroxines. |
Issue 4: Homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling).
| Potential Cause | Recommended Solutions |
| Presence of oxygen. | Inadequate degassing of the reaction mixture can lead to the oxidative homocoupling of the boronic acid. Ensure your degassing procedure (e.g., three cycles of vacuum/backfill with an inert gas) is thorough. |
| Slow oxidative addition. | If the oxidative addition of the 2-bromo-6-nitrobenzothiazole to the palladium catalyst is slow, it can allow for side reactions like homocoupling to become more prominent. Consider using a more active catalyst/ligand system or increasing the temperature. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at the C-2 Position
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid with 2-Bromo-6-nitrobenzothiazole.
Reagents and Materials:
-
2-Bromo-6-nitrobenzothiazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene/Ethanol/Water (4:1:1 mixture, degassed)
Procedure:
-
To a reaction vessel, add 2-Bromo-6-nitrobenzothiazole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/ethanol/water solvent mixture (10 mL).
-
Add Pd(PPh₃)₄.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution with an Amine at the C-2 Position
This protocol outlines a general method for the substitution of the bromine atom at the C-2 position with an amine nucleophile.
Reagents and Materials:
-
2-Bromo-6-nitrobenzothiazole (1.0 mmol)
-
Amine (e.g., morpholine, 2.0 equivalents)
-
K₂CO₃ (2.5 equivalents)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed reaction vial, dissolve 2-Bromo-6-nitrobenzothiazole in DMSO (5 mL).
-
Add K₂CO₃ and the amine.
-
Seal the vial and heat the reaction mixture to 120 °C.
-
Stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways
Decision Workflow for Reaction Type
Caption: A decision tree for selecting the appropriate reaction pathway.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
RJPBCS. (2017). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [Link]
- Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
- Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.
-
ChemBK. (n.d.). 2-Amino-6-Nitro Benzothiazole. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Lumen Learning. (n.d.). Palladium catalyzed couplings. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Semantic Scholar. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
YouTube. (2022). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]
-
YouTube. (2023). What is Regioselectivity ? How to Find Regioselectivity Regioselective NET JAM SET GATE Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NIH. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
NIH. (2020). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Retrieved from [Link]
-
NIH. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Retrieved from [Link]
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Technical Support Center: Workup Procedures for 2-Bromo-6-nitrobenzothiazole Reactions
Welcome to the technical support center for 2-Bromo-6-nitrobenzothiazole reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into the critical workup and purification stages of reactions involving this versatile intermediate. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a dark, complex slurry. What is the best initial step for workup?
A1: The initial step for a complex reaction mixture involving 2-Bromo-6-nitrobenzothiazole is typically to quench the reaction, followed by dilution with an appropriate organic solvent. Quenching, often with water or a saturated aqueous solution like ammonium chloride, stops the reaction and begins the process of separating the organic product from inorganic salts and highly polar impurities.[1][2] Dilution with a solvent such as ethyl acetate or dichloromethane (DCM) ensures the product remains in the organic phase during subsequent aqueous washes.[1]
Q2: I'm observing an emulsion during the aqueous wash. How can I resolve this?
A2: Emulsion formation is common when working with complex mixtures. To break an emulsion, you can try several techniques. Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, forcing the separation of the organic and aqueous phases.[1] Alternatively, gentle swirling instead of vigorous shaking during extraction can prevent emulsion formation. If an emulsion persists, allowing the mixture to stand for an extended period or passing it through a bed of Celite can be effective.
Q3: What are the primary impurities I should expect, and how do they influence my workup strategy?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions (such as hydrolysis of the bromo group), and decomposition products.[3][4] The nitro group makes the benzothiazole ring electron-deficient and can influence reactivity.[5] Your workup strategy should be designed to remove these. For instance, an acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated sodium bicarbonate) can remove acidic byproducts.[2]
Q4: Is 2-Bromo-6-nitrobenzothiazole stable to standard purification techniques like column chromatography?
A4: Generally, 2-Bromo-6-nitrobenzothiazole is stable enough for purification by silica gel column chromatography.[6][7] However, prolonged exposure to silica gel, which is slightly acidic, can potentially lead to degradation for sensitive compounds. If you observe streaking or decomposition on your TLC plate, consider using a less acidic stationary phase like deactivated silica gel or alumina.[6]
Q5: What safety precautions are critical when handling 2-Bromo-6-nitrobenzothiazole and its reaction mixtures?
A5: 2-Bromo-6-nitrobenzothiazole is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10] All manipulations should be performed in a well-ventilated chemical fume hood.[10] It is toxic if swallowed or in contact with skin and causes serious eye irritation.[8] Always consult the Safety Data Sheet (SDS) before starting any experiment.[8][9][10]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the workup of 2-Bromo-6-nitrobenzothiazole reactions.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low Yield After Extraction | - Incomplete reaction. - Product is partially soluble in the aqueous layer. - Inefficient extraction. | - Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Perform back-extraction of the combined aqueous layers with the organic solvent. - Increase the number of extractions with smaller volumes of organic solvent. |
| Product Fails to Crystallize ("Oiling Out") | - Presence of impurities inhibiting crystal lattice formation. - The compound has a low melting point or is an amorphous solid. - Cooling the solution too rapidly. | - Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[11][12] - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[12][13] - If recrystallization fails, column chromatography is the recommended alternative.[6] |
| Colored Impurities in Final Product | - Highly colored byproducts co-eluting or co-crystallizing with the product. | - Treat the solution with activated charcoal before filtration or chromatography (use with caution as it can adsorb the product).[6][11] - A subsequent recrystallization step after chromatography may be necessary.[6] |
| Incomplete Separation During Column Chromatography | - Inappropriate solvent system (eluent). - Column overloading. - Compound degradation on silica gel. | - Optimize the eluent system using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.[6][7] - Ensure the column is not overloaded; a general guideline is a crude material to silica gel ratio of 1:30 to 1:100 by weight.[7] - Consider using a different stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
Standard Aqueous Workup Protocol
This protocol is a general procedure for the initial workup of a 2-Bromo-6-nitrobenzothiazole reaction mixture.
-
Reaction Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water or a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Dilution: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate fully.
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
Deionized water
-
Saturated aqueous sodium bicarbonate (to neutralize any acid)
-
Saturated aqueous sodium chloride (brine) to aid in phase separation and remove residual water.
-
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
Recrystallization is an effective method for purifying solid crude products.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating.[11][12] An ideal solvent will dissolve the compound when hot but not when cold.[12][14]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product until it is completely dissolved.[11][14]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.[11][15]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and activated charcoal if used).[11][15]
-
Crystallization: Allow the filtrate to cool slowly to room temperature.[14] Further cooling in an ice bath can maximize crystal formation.[11]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[11]
Purification by Column Chromatography
Column chromatography is a powerful technique for separating the desired product from impurities.
-
Solvent System Selection: Use TLC to determine an optimal solvent system (eluent) that provides good separation of the product from impurities, aiming for an Rf value of 0.2-0.3 for the product.[7] A common starting point for benzothiazoles is a mixture of hexanes and ethyl acetate.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a column.[6][7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. This can be loaded directly onto the column (wet loading) or pre-adsorbed onto a small amount of silica gel (dry loading) for better resolution.[6][7]
-
Elution: Begin eluting with the least polar solvent mixture and gradually increase the polarity (gradient elution).[6]
-
Fraction Collection and Analysis: Collect the eluent in fractions and analyze them by TLC to identify the fractions containing the pure product.[6]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-6-nitrobenzothiazole.[6]
Visualizing the Workup Workflow
Caption: A generalized workflow for the workup and purification of 2-Bromo-6-nitrobenzothiazole reactions.
References
-
University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
MDPI. (n.d.). Benzothiazole Derivatives. 48. Synthesis of 3-Alkoxycarbonylmethyl-6-bromo-2-benzothiazolones and 3-Alkoxycarbonylmethyl-6-nitro-2-benzothiazolones as Potential Plant Growth Regulators. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-bromo-6-nitrobenzyl bromide. Retrieved from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]
-
Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Khan, K. M., et al. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 20(9), 15957-15973. [Link]
- Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359.
-
Kumar, S., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1529-1540. [Link]
-
RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(2)/[16].pdf]([Link]16].pdf)
- Google Patents. (n.d.). EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole.
-
ResearchGate. (2019, October 6). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). CAS 2516-37-2 | 2-Bromo-6-nitrobenzothiazole. Retrieved from [Link]
- Google Patents. (n.d.). US4363913A - Preparation of 2-aminobenzothiazoles.
-
National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
-
ResearchGate. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-nitrobenzoic acid. Retrieved from [Link]
-
Stenutz. (n.d.). 2-bromo-6-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2016, April 19). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]
Sources
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
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Technical Support Center: Nitration of 2-Bromobenzothiazole
Welcome to the Technical Support Center for the nitration of 2-bromobenzothiazole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the complexities of this important synthetic transformation, ensuring successful and reproducible outcomes.
Introduction to the Nitration of 2-Bromobenzothiazole
The nitration of 2-bromobenzothiazole is a key electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto the benzothiazole core. This functionalization is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The electron-withdrawing nature of the nitro group can significantly modulate the chemical and pharmacological properties of the benzothiazole scaffold. While the reaction is conceptually straightforward, achieving high yield and regioselectivity can be challenging. This guide addresses common issues and provides practical, field-proven solutions.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction is complete, but I have a low yield of the desired 2-bromo-6-nitrobenzothiazole. What are the likely causes?
Answer:
Low yields in the nitration of 2-bromobenzothiazole can stem from several factors. Here’s a breakdown of potential causes and how to address them:
-
Incomplete Reaction: While it may appear complete by TLC, trace starting material can be difficult to separate.
-
Solution: Ensure your reaction monitoring is robust. Consider taking aliquots for quenching and NMR analysis to confirm full conversion. If the reaction has stalled, a slight increase in reaction time or a marginal increase in the equivalents of nitric acid might be necessary. However, be cautious as this can also lead to side products.
-
-
Suboptimal Temperature Control: Nitration reactions are highly exothermic. Poor temperature control can lead to the formation of side products and decomposition of the starting material or product.[1][2]
-
Solution: The reaction should be performed at a low temperature, typically between 0 and 10°C, especially during the addition of the nitrating agent. Use an ice-salt bath for better temperature management and add the nitrating mixture dropwise to maintain control over the exotherm.
-
-
Hydrolysis of the Bromo Group: The C2 position of the benzothiazole ring is activated, and under harsh acidic conditions, the bromo substituent can be susceptible to hydrolysis, leading to 2-hydroxy-6-nitrobenzothiazole.
-
Solution: Use the mildest effective nitrating conditions. A pre-formed nitrating mixture (concentrated H₂SO₄ and HNO₃) added slowly at low temperature is generally preferred over harsher conditions. Minimizing the amount of water in the reaction is also crucial.
-
-
Formation of Unwanted Isomers: While nitration is expected to be highly regioselective for the 6-position, other isomers (e.g., 4-nitro, 7-nitro) can form, complicating purification and reducing the yield of the desired product.
-
Losses During Work-up and Purification: The product can be lost during the aqueous work-up or adhere irreversibly to the stationary phase during column chromatography.
-
Solution: For the work-up, pour the reaction mixture onto crushed ice to precipitate the product. Ensure the pH is not made strongly basic during neutralization, as this can promote hydrolysis of the product. For purification, silica gel column chromatography is common. Use a solvent system with moderate polarity (e.g., a gradient of ethyl acetate in hexanes) to ensure good separation without excessive retention.
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. How do I identify the main product and the impurities?
Answer:
A complex TLC profile is a common issue. Here's a systematic approach to identify the components:
-
Co-spotting: Run a TLC with your reaction mixture, a sample of your starting material (2-bromobenzothiazole), and a co-spot of both. This will definitively identify the starting material spot.
-
Expected Product: The desired 2-bromo-6-nitrobenzothiazole is significantly more polar than the starting material due to the nitro group. Therefore, the product spot should have a lower Rf value.
-
Potential Impurities and Their Expected Rf Values:
-
Isomeric Products (e.g., 2-bromo-4-nitrobenzothiazole, 2-bromo-7-nitrobenzothiazole): These will likely have Rf values very close to the main 6-nitro product, often making separation by TLC challenging.
-
Dinitro Products: If the reaction conditions were too harsh, dinitration could occur. These products would be significantly more polar than the mononitrated product and would have a much lower Rf.
-
Hydrolysis Product (2-hydroxy-6-nitrobenzothiazole): The hydroxyl group makes this compound more polar than the bromo-nitro product, resulting in a lower Rf value.
-
-
Characterization: To confirm the identity of the main product, it needs to be isolated and characterized by spectroscopic methods (NMR, MS).
Question 3: My purified product shows a complex NMR spectrum. How can I confirm the structure of 2-bromo-6-nitrobenzothiazole?
Answer:
NMR spectroscopy is the most definitive method for structural confirmation. Here is a comparison of the expected ¹H and ¹³C NMR spectra for the starting material and the desired product.
Table 1: Comparative NMR Data for 2-Bromobenzothiazole and 2-Bromo-6-nitrobenzothiazole
| Compound | ¹H NMR (CDCl₃) Chemical Shifts (ppm) | ¹³C NMR (CDCl₃) Chemical Shifts (ppm) |
| 2-Bromobenzothiazole | δ = 7.37-7.48 (m, 2H), 7.77-7.80 (m, 1H), 7.96-7.99 (m, 1H) | δ = 120.9, 122.8, 125.7, 126.6, 137.3, 138.9, 152.3 |
| 2-Bromo-6-nitrobenzothiazole (Predicted) | The aromatic protons will be shifted downfield due to the electron-withdrawing nitro group. Expect three distinct aromatic signals, likely with splitting patterns indicative of their positions relative to the nitro and bromo groups. A singlet or narrow doublet for H-7, a doublet for H-5, and a doublet of doublets for H-4. | The carbon atoms of the benzene ring will show shifts consistent with the presence of the nitro group. The carbon bearing the nitro group (C-6) will be significantly deshielded. |
Note: Predicted data is based on general principles of NMR spectroscopy and data for analogous compounds.
If your spectrum shows more signals than expected, it indicates the presence of isomers or other impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best nitrating agent for this reaction?
A1: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most commonly used and effective nitrating agent for aromatic compounds, including benzothiazole derivatives.[1][2][5] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).
Q2: What is the expected regioselectivity of the nitration of 2-bromobenzothiazole?
A2: The nitration of 2-substituted benzothiazoles generally occurs on the benzene ring. The thiazole portion is deactivating towards electrophilic substitution. On the benzene ring, the substitution is directed to the 6-position. This is because the resonance structures of the carbocation intermediate (the sigma complex) show that the positive charge is better stabilized when the electrophile adds at this position.[3][4]
Q3: What are the critical safety precautions for this reaction?
A3: Nitration reactions are potentially hazardous and must be conducted with extreme care.[1][2]
-
Use a fume hood: The reaction releases toxic nitrogen oxides.
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Temperature Control: The reaction is highly exothermic. Always cool the reaction vessel in an ice bath and add the nitrating agent slowly. A runaway reaction can lead to an explosion.
-
Quenching: Quench the reaction by pouring it slowly onto a large amount of crushed ice with stirring. Never add water to the concentrated acid mixture.
Q4: Can I use other nitrating agents?
A4: While mixed acid is standard, other nitrating agents like nitric acid in acetic anhydride can be used. These may offer milder conditions but could have different selectivity profiles. For a substrate like 2-bromobenzothiazole, the standard mixed acid approach is well-established for similar compounds and is recommended as a starting point.
Q5: How can I purify the final product?
A5: The most common purification method is recrystallization or column chromatography.
-
Recrystallization: Ethanol or a mixture of ethanol and water is often a good choice for recrystallizing nitroaromatic compounds.[5]
-
Column Chromatography: Silica gel is the standard stationary phase. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective.[6]
Experimental Protocols
Representative Protocol for the Nitration of 2-Bromobenzothiazole
This protocol is a representative method based on established procedures for the nitration of related benzothiazole derivatives.[1][2][5]
Materials:
-
2-Bromobenzothiazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) with stirring. Keep the mixture cold.
-
Reaction Setup: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-bromobenzothiazole (1.0 equivalent) in concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-bromobenzothiazole, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure of the purified 2-bromo-6-nitrobenzothiazole by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low yields in the nitration of 2-bromobenzothiazole.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Gáplovský, A., et al. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674. Retrieved from [Link]
-
Saikia, L., et al. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Journal of Chemical Sciences. Retrieved from [Link]
-
StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]
- U.S. Patent No. 4,369,324. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.
- European Patent No. EP0039835A1. (1981). Process for the preparation of 2-amino-6-nitro-benzothiazole. Google Patents.
-
Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
-
Introduction to regioselectivity in aromatic reactions. (2019, January 3). [Video]. YouTube. Retrieved from [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). St. Catherine University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (2012). RJPBCS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). Retrieved from [Link]
-
Workup Tricks: Reagents. (n.d.). University of Rochester. Retrieved from [Link]
-
Luo, Y., et al. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C−H Nitration Reaction. The Journal of Organic Chemistry, 84(20), 12784–12791. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Lays, F. M., et al. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 28, 105021. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-6-nitrobenzothiazole. Retrieved from [Link]
- Chinese Patent No. CN113321577A. (2021). Preparation method of 5-bromo-2-chlorobenzoic acid. Google Patents.
-
Koutentis, P. A., et al. (2020). Synthesis of 4,6-dinitro-3-R-benzo[d]isoxazoles and their transformations under the action of nucleophiles. Chemistry of Heterocyclic Compounds, 56(1), 100-108. Retrieved from [Link]
Sources
- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 2. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-6-nitrobenzothiazole
Welcome to the technical support center for the synthesis of 2-Bromo-6-nitrobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Part 1: Byproducts in Precursor Synthesis (2-Amino-6-nitrobenzothiazole)
The quality of your starting material, 2-amino-6-nitrobenzothiazole, is critical for a successful Sandmeyer reaction. Impurities formed at this stage will carry over and complicate the subsequent steps.
FAQ: Isomeric Impurities
Question: My characterization of 2-amino-6-nitrobenzothiazole shows the presence of isomeric byproducts (e.g., 2-amino-4-nitro-, 2-amino-5-nitro-, and 2-amino-7-nitrobenzothiazole). Why are these forming and how can I improve the regioselectivity?
Answer: The formation of isomeric nitro-byproducts is a common issue arising from the direct nitration of 2-aminobenzothiazole. The directing effects of the amino group and the fused benzene ring system can lead to nitration at multiple positions.
-
Causality: The 2-amino group is a powerful activating group and is ortho-, para- directing. However, in the strongly acidic conditions of nitration (typically a mixture of nitric and sulfuric acid), the amino group is protonated to form an ammonium salt (-NH₃⁺). This protonated group is strongly deactivating and meta- directing. The final isomeric distribution is a result of the complex interplay between the directing effects of the heterocyclic sulfur and nitrogen atoms and the equilibrium between the free amine and its protonated form. Patents describing this synthesis often report the presence of up to 1.5% of each of the 4-, 5-, and 7-nitro isomers.[1]
-
Preventative Strategy: Acyl Protection. To ensure high regioselectivity for the desired 6-nitro isomer, a protection strategy is highly recommended. By acylating the 2-amino group to form an amide (e.g., 2-acetylaminobenzothiazole) prior to nitration, you moderate the activating effect and sterically hinder the positions ortho to the amino group. The acetylamino group is still ortho-, para- directing, leading preferentially to substitution at the 6-position. The acyl group is then easily removed by hydrolysis to yield high-purity 2-amino-6-nitrobenzothiazole.[1][2] This method can reduce the content of the undesired 2-amino-5-nitrobenzothiazole isomer to less than 0.3%.[1][2]
Part 2: Byproduct Identification in the Sandmeyer Reaction
The conversion of 2-amino-6-nitrobenzothiazole to 2-Bromo-6-nitrobenzothiazole via the Sandmeyer reaction is a powerful but sensitive transformation. Byproducts can arise from the initial diazotization step and the subsequent copper-catalyzed substitution.
FAQ: Issues During Diazotization
Question: My reaction mixture turned a dark brown or black during the diazotization of 2-amino-6-nitrobenzothiazole. What is the likely cause?
Answer: A dark coloration is a strong indicator of the decomposition of your thermally unstable diazonium salt.[3]
-
Causality: Diazonium salts are notoriously unstable and prone to decomposition at elevated temperatures.[4] The diazotization reaction must be performed under strict temperature control, typically between 0–5 °C.[5] If the temperature rises, the diazonium salt can decompose, leading to a complex mixture of degradation products and a significant reduction in yield.
-
Troubleshooting & Prevention:
-
Vigilant Temperature Control: Use an ice/salt bath to maintain the temperature of the reaction mixture consistently below 5 °C, especially during the dropwise addition of the sodium nitrite solution.
-
In Situ Generation: Nitrous acid is unstable and should always be prepared in situ by adding sodium nitrite to a cold, acidic solution of the amine.[6]
-
Immediate Use: Do not isolate the diazonium salt. Use the cold diazonium salt solution immediately in the subsequent Sandmeyer reaction.[6]
-
Question: I am observing the formation of a deeply colored precipitate during diazotization, which I suspect is an azo dye. How can I prevent this side reaction?
Answer: You are likely observing an azo coupling reaction. This occurs when the newly formed electrophilic diazonium salt attacks the unreacted, nucleophilic 2-amino-6-nitrobenzothiazole.[3]
-
Causality: This side reaction is favored if there is a significant concentration of the free (unprotonated) amine present.
-
Preventative Strategy: Ensure sufficient acidity in your reaction medium. Using a strong acid like HBr or H₂SO₄ protonates the starting amine, rendering it non-nucleophilic and thus unreactive towards electrophilic attack by the diazonium ion.[3][7] A sufficient excess of acid is crucial.
FAQ: Byproducts in the Final Product
Question: My final product is contaminated with a significant amount of 6-Nitro-2-hydroxybenzothiazole. What causes this and how can it be minimized?
Answer: The formation of 6-Nitro-2-hydroxybenzothiazole (the corresponding phenol) is the most common byproduct in this Sandmeyer reaction. It arises from the reaction of the diazonium salt with water, which acts as a competing nucleophile.[4][8]
-
Causality: This side reaction is highly dependent on temperature and reaction time. Higher temperatures accelerate the rate of reaction with the aqueous solvent.[4]
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain the temperature below 10 °C during the addition of the diazonium salt solution to the copper(I) bromide solution.[4]
-
Minimize Reaction Time: Once the initial, vigorous evolution of nitrogen gas subsides, do not allow the reaction to stir for extended periods at room temperature, as this will favor the hydrolysis side reaction.[4]
-
Use of Concentrated Acid: Preparing the diazonium salt in a more concentrated acid (e.g., 48% HBr) can reduce the activity of water and suppress phenol formation.
-
Question: I have detected 6-Nitrobenzothiazole (the hydrodediazoniation product) in my sample. What is the mechanism of its formation?
Answer: Hydrodediazoniation is the replacement of the diazonium group with a hydrogen atom.[4]
-
Causality: This byproduct is formed when the aryl radical intermediate, generated during the Sandmeyer mechanism, abstracts a hydrogen atom from a source in the reaction medium.[4][9] Potential hydrogen donors can include certain solvents or impurities. While difficult to eliminate completely, its formation is generally a minor pathway in a well-controlled reaction.
-
Preventative Strategy: Ensure the purity of all reagents and solvents. Avoid using solvents that can readily act as hydrogen atom donors.
Question: I suspect the presence of biaryl impurities (e.g., bis(6-nitrobenzothiazol-2-yl)). Why are these formed?
Answer: The formation of biaryl byproducts is a hallmark of the radical-nucleophilic aromatic substitution (SRNAr) mechanism of the Sandmeyer reaction.[10][11]
-
Causality: The reaction proceeds via a copper(I)-catalyzed single-electron transfer to the diazonium salt, which then loses N₂ gas to form an aryl radical.[12][13] A portion of these aryl radicals can dimerize (radical-radical coupling) before they are trapped by the bromide from the copper(II) bromide species, leading to biaryl impurities.[10]
-
Preventative Strategy: While difficult to eliminate entirely, you can favor the desired pathway by ensuring a high local concentration of the copper catalyst and bromide source relative to the aryl radical intermediate. This is achieved by adding the diazonium salt solution slowly to the copper(I) bromide solution.
Part 3: General Troubleshooting & Purification
FAQ: Analytical & Purification Strategies
Question: What are the best analytical techniques to identify and quantify these byproducts?
Answer: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.
| Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and initial assessment of product purity. Helps in optimizing solvent systems for column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and byproduct profile. A reverse-phase C18 column with a gradient of acetonitrile/water is often effective. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for each separated component, enabling definitive identification of the main product and byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR provide detailed structural information to confirm the identity of the desired product and characterize unknown impurities if they are present in sufficient quantity. |
Question: What is a general protocol for purifying crude 2-Bromo-6-nitrobenzothiazole?
Answer: The choice between recrystallization and column chromatography depends on the impurity profile.
-
Recrystallization: This is the preferred method if the main impurities have significantly different solubilities from the product. It is efficient for removing small amounts of highly polar or non-polar impurities. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate) and allowing it to cool slowly to induce crystallization.[14]
-
Silica Gel Column Chromatography: This is the most effective method for separating compounds with similar polarities, such as the desired product and the hydrodediazoniation or biaryl byproducts.[14] A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically used to separate the components based on their affinity for the silica stationary phase.[14]
Part 4: Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow the silica to settle into a uniform packed bed.[14]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica ("dry loading").[14]
-
Column Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin passing the eluent through the column. Start with a low polarity solvent system and gradually increase the polarity (gradient elution) to move the compounds down the column at different rates.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Bromo-6-nitrobenzothiazole.[14]
References
- Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
- Google Patents. (n.d.). EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole.
-
RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
-
eGyanKosh. (n.d.). DIAZONIUM SALTS. Retrieved from [Link]
-
Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
Sources
- 1. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 2. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. byjus.com [byjus.com]
- 13. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Purity of 2-Bromo-6-nitrobenzothiazole
Welcome to the technical support center for 2-Bromo-6-nitrobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of this critical synthetic intermediate. Here, we move beyond simple protocols to explain the scientific principles behind each step, ensuring you can adapt and overcome challenges in your own laboratory setting.
Understanding the Chemistry: Synthesis and Common Impurities
2-Bromo-6-nitrobenzothiazole is typically synthesized via a Sandmeyer reaction, which involves the diazotization of 2-amino-6-nitrobenzothiazole followed by the introduction of a bromine atom.[1][2] The purity of the final product is highly dependent on the quality of the starting materials and the precise control of reaction conditions.
A likely synthetic pathway is a two-step process starting with the nitration of 2-aminobenzothiazole to form 2-amino-6-nitrobenzothiazole, which is then converted to the final product.[3]
Common Sources of Impurities:
-
Unreacted Starting Material: Residual 2-amino-6-nitrobenzothiazole is a common impurity if the diazotization and Sandmeyer reactions do not go to completion.
-
Isomeric Byproducts: During the nitration of 2-aminobenzothiazole, other isomers such as 2-amino-4-nitrobenzothiazole and 2-amino-7-nitrobenzothiazole may be formed.[4]
-
Side-products from Sandmeyer Reaction: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts.[2]
-
Hydrolysis Product: The diazonium salt intermediate can react with water to form 2-hydroxy-6-nitrobenzothiazole.
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up may be present in the crude product.
The following diagram illustrates the synthetic pathway and the potential entry points for impurities.
Caption: Synthetic pathway and sources of impurities.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of 2-Bromo-6-nitrobenzothiazole in a question-and-answer format.
Q1: My crude product is a dark, oily substance instead of the expected solid. What could be the cause and how do I proceed?
A1: An oily or gummy product often indicates the presence of significant impurities that depress the melting point and inhibit crystallization.[5] Residual solvents can also contribute to this issue.
-
Expert Insight: Before attempting a large-scale purification, take a small aliquot of the crude oil, dissolve it in a suitable solvent like dichloromethane, and analyze it by Thin Layer Chromatography (TLC). This will give you an idea of the number of components and help in choosing the right purification strategy.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all residual solvents from the work-up have been thoroughly removed under high vacuum.
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can sometimes induce crystallization of the desired product, leaving more soluble impurities behind.
-
Column Chromatography: If trituration fails, column chromatography is the most effective method to separate the desired product from a complex mixture of impurities.[6]
-
Q2: I'm struggling to find a suitable solvent for recrystallization. What is the best approach for solvent selection?
A2: The ideal recrystallization solvent is one in which 2-Bromo-6-nitrobenzothiazole has high solubility at elevated temperatures and low solubility at room temperature or below.[7][8]
-
Expert Insight: A systematic solvent screening is crucial. Given the structure of 2-Bromo-6-nitrobenzothiazole (a moderately polar aromatic compound), good starting points for screening are alcohols (ethanol, methanol), esters (ethyl acetate), ketones (acetone), and chlorinated solvents (dichloromethane), as well as binary mixtures of these with non-polar solvents like hexanes.[5]
-
Troubleshooting Steps:
-
Small-Scale Screening: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents at room temperature and upon heating.
-
Binary Solvent Systems: If a single solvent is not ideal, try a binary system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. A common example is ethyl acetate/hexanes.[7]
-
Q3: During recrystallization, my product "oils out" instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[9] This is often caused by using a solvent in which the compound is too soluble, or by cooling the solution too rapidly.
-
Expert Insight: The key is to maintain the solution's saturation level below the point of oiling out at a given temperature.
-
Troubleshooting Steps:
-
Reheat and Dilute: If oiling occurs, reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration.
-
Slow Cooling: Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Rapid cooling encourages oil formation over crystal lattice formation.[10]
-
Seed Crystals: If available, add a few seed crystals of pure 2-Bromo-6-nitrobenzothiazole to the cooled solution to induce crystallization.[9]
-
Q4: My yield after recrystallization is very low. What are the likely causes and how can I improve it?
A4: Low yield can result from using too much solvent, premature crystallization during hot filtration, or the crude material being highly impure.
-
Expert Insight: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]
-
Troubleshooting Steps:
-
Minimize Solvent: Add the hot solvent in small portions until the solid just dissolves.
-
Pre-heat Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.[5]
-
Concentrate the Mother Liquor: If the initial yield is low, you can try to recover more product by concentrating the filtrate (the "mother liquor") and allowing a second crop of crystals to form. Be aware that this second crop may be less pure.
-
Q5: I'm performing column chromatography, but the separation between my product and an impurity is poor. What can I do?
A5: Poor separation (co-elution) occurs when compounds have very similar polarities in the chosen mobile phase.[11]
-
Expert Insight: The choice of eluent is critical. Aim for a retention factor (Rf) of 0.2-0.3 for your desired product on TLC for optimal separation on a column.[6]
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use a shallower solvent gradient during elution. For example, instead of increasing the polar solvent concentration by 5% increments, try 2% increments.
-
Try a Different Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. For instance, if you are using an ethyl acetate/hexanes system, try a dichloromethane/methanol system.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase like alumina, which has different surface properties than silica gel.[11]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a step-by-step method for purifying 2-Bromo-6-nitrobenzothiazole by recrystallization.
-
Solvent Selection: Based on a preliminary screening, select the most suitable solvent or solvent system. For this example, we will use an ethyl acetate/hexanes system.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Bromo-6-nitrobenzothiazole. Add the minimum amount of hot ethyl acetate required to completely dissolve the solid with stirring.[5]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated flask.[10]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol details the purification of 2-Bromo-6-nitrobenzothiazole using silica gel flash column chromatography.[12]
-
TLC Analysis: Develop a TLC method to separate the components of the crude mixture. A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes. Aim for an Rf of 0.2-0.3 for the desired product.[6]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow the silica to settle into a uniform bed.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.[5]
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) according to the separation observed on TLC.[13]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Bromo-6-nitrobenzothiazole.[6]
Caption: General purification workflow for 2-Bromo-6-nitrobenzothiazole.
Data Summary
The following table summarizes key parameters for the purification methods described. These should be used as a starting point and optimized for your specific sample.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Best For | Removing small amounts of impurities from a solid product | Separating complex mixtures, oily products |
| Key Variable | Solvent choice | Mobile phase composition |
| Typical Solvents | Ethyl acetate/hexanes, Ethanol/water | Ethyl acetate in hexanes (gradient) |
| Stationary Phase | N/A | Silica gel (230-400 mesh) |
| Throughput | High | Low to Medium |
References
-
Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole. Retrieved from [4]
-
Google Patents. (n.d.). EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole. Retrieved from [14]
-
Wikipedia. (2023, December 2). Sandmeyer reaction. Retrieved from [Link][1]
-
PubChem. (n.d.). 2-bromo-6-nitrobenzothiazole. Retrieved from [Link][15]
-
L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link][2]
- Khan, I., & Ibrar, A. (2013). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Chemical Society of Pakistan, 35(2), 249-266.
-
YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link][8]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 15. PubChemLite - 2-bromo-6-nitrobenzothiazole (C7H3BrN2O2S) [pubchemlite.lcsb.uni.lu]
stability of 2-Bromo-6-nitrobenzothiazole in different solvents
Introduction
Welcome to the technical support guide for 2-Bromo-6-nitrobenzothiazole (CAS No: 2516-37-2).[1][2][3] This document is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic compound in their work. A thorough understanding of its stability profile is paramount for ensuring the reproducibility of experimental results, the integrity of synthetic pathways, and the quality of final products. This guide provides answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols to help you assess and manage the stability of 2-Bromo-6-nitrobenzothiazole in your specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for 2-Bromo-6-nitrobenzothiazole?
The structure of 2-Bromo-6-nitrobenzothiazole contains two key features that dictate its reactivity and stability: the bromine atom at the 2-position and the strong electron-withdrawing nitro group at the 6-position. The primary degradation pathway is nucleophilic aromatic substitution (SNAr), where the bromide ion is displaced by a nucleophile.[4] The benzothiazole ring system, particularly when activated by an electron-withdrawing group like nitro, is susceptible to such attacks.[4][5]
Secondary degradation pathways can include photodegradation, as is common for nitroaromatic compounds, and potential hydrolysis under strongly acidic or basic conditions.[6][7][8]
Q2: How does solvent choice impact the stability of the compound?
Solvent choice is the most critical factor in maintaining the stability of 2-Bromo-6-nitrobenzothiazole in solution.
-
Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as nucleophiles, leading to solvolysis reactions where the bromo group is replaced by a hydroxyl (-OH) or alkoxyl (-OR) group.[9][10][11] This reaction is often slow but can be significant over time, especially with elevated temperatures or the presence of a base.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for dissolving 2-Bromo-6-nitrobenzothiazole as they are less nucleophilic.[12] However, it is crucial to use high-purity, anhydrous grades, as residual water or amine impurities (in the case of DMF) can cause degradation.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The compound exhibits low solubility in these solvents. While degradation via solvolysis is minimal, their practical use is limited.[12]
-
Basic Solvents or Additives (e.g., Pyridine, Amines): These are highly nucleophilic and will readily react with 2-Bromo-6-nitrobenzothiazole, leading to rapid degradation.[13] Such solvents should be avoided unless they are intended reactants.
Q3: What are the recommended storage and handling conditions?
To ensure long-term stability, 2-Bromo-6-nitrobenzothiazole should be stored as a solid in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[14][15][16] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent reactions with atmospheric moisture. For solutions, prepare them fresh whenever possible using high-purity, anhydrous polar aprotic solvents. If storage of a solution is necessary, keep it at a low temperature (e.g., -20°C) and protected from light.
Q4: Is 2-Bromo-6-nitrobenzothiazole sensitive to light?
Yes. Nitroaromatic compounds are known to be susceptible to photodegradation.[6][7][8] Exposure to UV or even ambient laboratory light can initiate photochemical reactions, leading to the formation of impurities.[17] Therefore, all handling, storage, and experimental procedures should be conducted with protection from light. Use amber vials or wrap containers in aluminum foil.
Q5: What are the visual or analytical signs of degradation?
-
Visual Signs: The pure compound is typically a crystalline powder.[18] A change in color (e.g., darkening) of the solid or its solution can indicate degradation. The formation of a precipitate in a previously clear solution may also be a sign of an insoluble degradation product.
-
Analytical Signs: The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the peak area of the parent compound over time are clear indicators of instability.[19] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structures of degradation products.[19][20]
Troubleshooting Guide
Issue 1: Inconsistent yields or unexpected side products in a synthetic reaction.
| Potential Cause | Troubleshooting Action |
| Degradation of starting material. | Verify the purity of your 2-Bromo-6-nitrobenzothiazole solid using HPLC or NMR before use. If impurities are detected, consider purification (e.g., recrystallization). |
| Instability in the reaction solvent. | The reaction solvent may be acting as a nucleophile. If using a protic solvent (e.g., ethanol), consider switching to a polar aprotic solvent like anhydrous acetonitrile or THF. Ensure all solvents are of high purity and anhydrous. |
| Reaction with basic additives. | If your reaction uses a base (e.g., triethylamine, potassium carbonate), it may be competing with your desired nucleophile. Consider the relative nucleophilicity and concentration of the species involved. It may be necessary to adjust the reaction temperature or order of addition. |
Issue 2: A solution of 2-Bromo-6-nitrobenzothiazole changes color or new peaks appear in the chromatogram over a short period.
| Potential Cause | Troubleshooting Action |
| Photodegradation. | Protect the solution from light at all times using amber vials or aluminum foil. Minimize the time the solution is exposed to ambient light during preparation and analysis.[17] |
| Solvent Impurities. | Trace amounts of water or other nucleophilic impurities in the solvent can cause rapid degradation. Use a fresh bottle of high-purity, anhydrous solvent. Solvents like DMF can degrade over time to produce dimethylamine, which is nucleophilic. |
| Thermal Instability. | If working at elevated temperatures, the compound may be degrading. Perform a time-course study at the working temperature to assess stability. If unstable, consider if the reaction can be performed at a lower temperature. |
Technical Deep Dive & Protocols
The Chemistry of Instability: Nucleophilic Aromatic Substitution (SNAr)
The primary degradation mechanism involves the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the bromine. The presence of the nitro group in the para-position relative to the thiazole sulfur atom strongly activates the ring towards this type of reaction by stabilizing the intermediate Meisenheimer complex through resonance.
dot
Caption: Predicted SNAr degradation pathway of 2-Bromo-6-nitrobenzothiazole.
Protocol 1: Forced Degradation Study
A forced degradation or stress testing study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[21][22]
Objective: To evaluate the stability of 2-Bromo-6-nitrobenzothiazole under various stress conditions (hydrolytic, oxidative, photolytic, thermal) in a chosen solvent.
Materials:
-
2-Bromo-6-nitrobenzothiazole
-
Solvent of interest (e.g., Acetonitrile, Methanol, Water)
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with UV detector
-
Photostability chamber[17]
-
Temperature-controlled oven/water bath
-
Calibrated pH meter
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-Bromo-6-nitrobenzothiazole at a known concentration (e.g., 1 mg/mL) in the chosen primary solvent (e.g., Acetonitrile).
-
Sample Preparation (for each condition):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Transfer 2 mL of the stock solution to a vial.
-
Photolytic Degradation: Transfer 2 mL of the stock solution to a quartz or clear glass vial.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of purified water (for hydrolytic/oxidative controls) or use 2 mL of stock (for thermal/photolytic controls).
-
-
Stress Conditions:
-
Hydrolysis/Oxidation: Keep samples at room temperature and a second set at 60°C.
-
Thermal: Place the vial in an oven at 60°C (in the dark).
-
Photolytic: Expose the sample in a photostability chamber according to ICH Q1B guidelines (an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[17]
-
-
Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). For the base hydrolysis, which may be rapid, shorter time points are recommended.
-
Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration. Analyze by a suitable stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of stressed samples with the control. Calculate the percentage degradation and note the retention times of any new impurity peaks.
dot
Caption: Workflow for a forced degradation study of 2-Bromo-6-nitrobenzothiazole.
Protocol 2: Recommended Analytical Method for Stability Assessment
Technique: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). This method is highly versatile, sensitive, and accurate for stability testing.[19]
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm and 330 nm (Nitroaromatics often have strong absorbance at multiple wavelengths) |
| Sample Prep. | Dilute sample in Mobile Phase A/B (50:50) |
Data Summary: Expected Stability in Common Solvents
Disclaimer: The following table is based on established chemical principles of the functional groups present in 2-Bromo-6-nitrobenzothiazole. Empirical testing via a forced degradation study is required to confirm stability in your specific system.
| Solvent Class | Example Solvents | Expected Stability | Primary Degradation Concern |
| Non-Polar Aprotic | Hexane, Toluene | High | Very low solubility limits practical use. |
| Polar Aprotic | Acetonitrile, THF | Good to High | Ensure anhydrous grade. Stability is generally high in the absence of nucleophilic impurities. |
| Polar Aprotic (Amide) | DMF, DMAc | Moderate | Potential for degradation from trace water or amine impurities (from solvent decay). Use high-purity, fresh solvent. |
| Polar Aprotic (Sulfoxide) | DMSO | Good | Hygroscopic; absorb water from the air. Use anhydrous grade and handle under inert gas if possible. |
| Polar Protic (Alcohol) | Methanol, Ethanol | Low to Moderate | Solvolysis (alkoxylation). Rate increases with temperature and basicity. |
| Polar Protic (Aqueous) | Water, Buffers | Low | Hydrolysis, especially at non-neutral pH.[23] Rate is significantly faster under basic conditions (pH > 8). |
References
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Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]
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Lu, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]
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Pramauro, E., et al. (1995). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]
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Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. Available at: [Link]
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Fias, S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]
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Pandey, J., Chauhan, A., & Jain, R. K. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology. Available at: [Link]
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Tradeindia. (n.d.). 2-amino-6-bromo-1,3- Benzothiazole. Available at: [Link]
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Tackett, B. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
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Ayaz, M., et al. (2018). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. Available at: [Link]
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R. D. Laboratories. (n.d.). Photostability. Available at: [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
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Mire-Sluis, A., et al. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. Available at: [Link]
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Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes. Available at: [Link]
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PubChem. (n.d.). 2-bromo-6-nitrobenzothiazole. Available at: [Link]
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Mire-Sluis, A., et al. (2016). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. ResearchGate. Available at: [Link]
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ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available at: [Link]
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University of Illinois Springfield. (n.d.). Reactions of Alcohols. Available at: [Link]
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Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]
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Filo. (2025). Q.13. Assertion (A) : hydrolysis of -2 bromo Octane proceed with inversio... Available at: [Link]
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Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Jencks, W. P., & Gilchrist, M. (1968). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society. Available at: [Link]
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Ormazábal-Toledo, R., et al. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Available at: [Link]
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Rawat, T., & Singh, I. P. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Education in Chemistry. Available at: [Link]
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Alchem Pharmtech. (n.d.). CAS 2516-37-2 | 2-Bromo-6-nitrobenzothiazole. Available at: [Link]
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Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Available at: [Link]
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The Organic Chemistry Tutor. (2021). Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis [Video]. YouTube. Available at: [Link]
-
Leah4sci. (2024). Alcohol Reactions Introduction (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. Available at: [Link]
-
Janine The Tutor. (2021). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the [Video]. YouTube. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Available at: [Link]
-
Pandey, J., Chauhan, A., & Jain, R. K. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. National Institutes of Health. Available at: [Link]
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-
R. K. et al. (2016). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
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Technical Support Center: A Troubleshooting Guide for the Scale-Up Synthesis of 2-Bromo-6-nitrobenzothiazole
Welcome to the technical support center for the synthesis of 2-Bromo-6-nitrobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, we address common challenges encountered during laboratory and pilot-plant scale production, offering practical, field-tested solutions grounded in established chemical principles. Our goal is to provide a self-validating system of protocols and troubleshooting advice to ensure the integrity and success of your experimental work.
Introduction to the Synthetic Challenge
The synthesis of 2-Bromo-6-nitrobenzothiazole is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. The two primary challenges are the regioselective nitration of the benzothiazole ring and the subsequent introduction of the bromine atom at the 2-position. This guide will focus on the most common and reliable synthetic pathway: the nitration of a 2-aminobenzothiazole precursor, followed by a Sandmeyer reaction to install the bromo group.
Proposed Synthetic Pathway
The most common and generally successful route for the synthesis of 2-Bromo-6-nitrobenzothiazole involves two key transformations:
-
Nitration: Electrophilic nitration of 2-aminobenzothiazole to yield 2-amino-6-nitrobenzothiazole. To ensure high regioselectivity for the 6-position, the 2-amino group is often first protected by acylation.[1]
-
Diazotization and Sandmeyer Reaction: The 2-amino group of 2-amino-6-nitrobenzothiazole is converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[2][3]
Caption: Proposed synthetic pathway for 2-Bromo-6-nitrobenzothiazole.
Part 1: Troubleshooting Guide for Synthesis
This section is formatted as a series of questions and answers to address specific issues you may encounter during the scale-up of 2-Bromo-6-nitrobenzothiazole synthesis.
Step 1: Nitration of 2-Acylaminobenzothiazole
Q1: My nitration reaction is producing a mixture of isomers (e.g., 4-, 5-, and 7-nitro) along with the desired 6-nitro product. How can I improve the regioselectivity?
A1: Poor regioselectivity in the nitration of 2-aminobenzothiazole is a well-documented issue, with direct nitration yielding as little as 20% of the desired 6-nitro isomer.[1] The key to improving selectivity is to first protect the 2-amino group by acylation (e.g., acetylation).[1]
-
Underlying Principle: The acyl group modulates the directing effect of the amino group, favoring nitration at the 6-position.
-
Troubleshooting Steps:
-
Protect the Amino Group: Before nitration, react 2-aminobenzothiazole with an acylating agent like acetic anhydride or acetyl chloride to form 2-acetylaminobenzothiazole.
-
Control Reaction Temperature: Perform the nitration at a low temperature, typically between 5-15°C.[1] This minimizes the formation of unwanted side products.
-
Slow Addition of Nitrating Agent: Add the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of 2-acylaminobenzothiazole in sulfuric acid.[1] Rapid addition can lead to localized overheating and reduced selectivity.
-
Q2: I am observing a low yield of the nitrated product after the reaction and workup. What are the likely causes and solutions?
A2: A low yield in the nitration step can stem from incomplete reaction, product degradation during workup, or loss of product during isolation.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction appears to stall, a slight increase in reaction time may be necessary.
-
Careful Workup: The reaction mixture is typically quenched by pouring it onto ice.[1] This should be done slowly and with vigorous stirring to dissipate the heat of neutralization. Localized high temperatures can lead to product degradation.
-
pH Control during Precipitation: After quenching, the product is precipitated by neutralizing the acidic solution, often with aqueous ammonia or sodium hydroxide.[1][4] Ensure the pH is carefully controlled to achieve maximum precipitation of the product.
-
Optimize Deacylation: The acyl protecting group is typically removed by hydrolysis under basic conditions (e.g., sodium hydroxide in methanol) or acidic conditions.[1] Ensure this reaction goes to completion to obtain the desired 2-amino-6-nitrobenzothiazole.
-
| Parameter | Recommended Condition | Rationale |
| Nitration Temperature | 5-15°C | Minimizes side reactions and improves regioselectivity.[1] |
| Nitrating Agent | Mixed acid (HNO₃ in H₂SO₄) | Provides a controlled source of the nitronium ion (NO₂⁺).[4] |
| Reaction Monitoring | TLC (e.g., Toluene: Ethyl acetate: formic acid 5:4:1) | To ensure complete consumption of the starting material.[5] |
| Workup | Slow addition to ice with vigorous stirring | Prevents product degradation from exothermic neutralization.[1] |
Step 2: Diazotization and Sandmeyer Reaction
Q3: The Sandmeyer reaction is giving a low yield of 2-Bromo-6-nitrobenzothiazole, and I am isolating a significant amount of the corresponding phenol as a byproduct. What is going wrong?
A3: The formation of a phenol byproduct during the Sandmeyer reaction is a common issue and is often due to the reaction of the diazonium salt with water.[2]
-
Underlying Principle: Aryl diazonium salts are reactive intermediates that can be attacked by various nucleophiles, including water. The Sandmeyer reaction relies on the copper(I)-catalyzed radical-nucleophilic aromatic substitution, which competes with this hydrolysis pathway.[2]
-
Troubleshooting Steps:
-
Maintain Low Temperature: The diazotization reaction (formation of the diazonium salt) must be carried out at a low temperature, typically 0-5°C.[6] Higher temperatures will lead to premature decomposition of the diazonium salt to the phenol.
-
Use Freshly Prepared Copper(I) Bromide: The catalytic activity of copper(I) bromide is crucial for an efficient Sandmeyer reaction. Commercially available CuBr can have reduced activity due to oxidation. It is best to use freshly prepared or purified CuBr.
-
Ensure Complete Diazotization: Before adding the copper(I) bromide, ensure that the diazotization is complete. This can be checked by testing for the presence of nitrous acid with starch-iodide paper.
-
Control the Rate of Addition: Add the cold diazonium salt solution slowly to the solution of copper(I) bromide. This ensures that the concentration of the diazonium salt remains low, favoring the desired reaction over side reactions.
-
Q4: My final product is contaminated with colored impurities that are difficult to remove by simple recrystallization. What is the source of these impurities and how can I purify the product?
A4: Colored impurities in the final product of a Sandmeyer reaction are often azo compounds formed by the coupling of the diazonium salt with the starting amine or other aromatic species present in the reaction mixture.[7]
-
Troubleshooting Steps:
-
Avoid Excess Amine: Ensure that the diazotization reaction is carried out with a slight excess of nitrous acid to completely consume the starting 2-amino-6-nitrobenzothiazole.
-
Purification by Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for removing these colored impurities. A silica gel stationary phase with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be effective.[8]
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable hot solvent and treating it with activated charcoal can help to adsorb some of the colored impurities before recrystallization.[8]
-
Caption: Troubleshooting logic for the Sandmeyer reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take when scaling up this synthesis?
A1: The scale-up of this synthesis involves several hazardous reagents and reactions that require strict safety protocols.
-
Nitric Acid: A strong oxidizing agent and highly corrosive. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid contact with flammable and organic materials.[10]
-
Bromine: Highly toxic and corrosive. Handle only in a fume hood and wear appropriate PPE. Have a bromine spill kit readily available.[11][12]
-
Diazonium Salts: Can be explosive when isolated and dry. It is crucial to use them in solution immediately after their preparation and not to isolate them.[6]
-
Exothermic Reactions: Both the nitration and the decomposition of the diazonium salt can be highly exothermic. Ensure that the reaction vessel has adequate cooling capacity and that reagents are added slowly and in a controlled manner, especially during scale-up.[13]
Q2: Are there alternative methods for the bromination step?
A2: While the Sandmeyer reaction is a robust method, direct bromination of the benzothiazole ring can also be considered, although it may present challenges with regioselectivity.[14]
-
Electrophilic Bromination: Using a milder brominating agent like N-Bromosuccinimide (NBS) can sometimes offer better control over the reaction compared to elemental bromine.[14] However, the position of bromination on the 6-nitrobenzothiazole ring would need to be carefully determined, as the nitro group is deactivating.
-
Consideration: For introducing a bromine at the 2-position, the Sandmeyer reaction starting from the 2-amino precursor is generally the most reliable and widely used method.[2][15]
Q3: What are the key considerations for solvent selection during scale-up?
A3: Solvent choice is critical for reaction efficiency, product isolation, and safety.
-
Nitration: Concentrated sulfuric acid is typically used as the solvent for the nitration step as it also serves as the catalyst.[1][4]
-
Sandmeyer Reaction: The diazotization is carried out in an aqueous acidic solution.[6]
-
Workup and Purification: Solvents for extraction and recrystallization (e.g., ethanol, ethyl acetate, hexane) should be chosen based on the solubility of the product and impurities.[5][8] On a larger scale, consider the flammability, toxicity, and environmental impact of the chosen solvents.
Q4: How can I effectively monitor the progress of these reactions on a larger scale?
A4: Real-time reaction monitoring is crucial for process control and optimization during scale-up.
-
TLC and LC-MS: These are standard techniques for monitoring the consumption of starting materials and the formation of products and byproducts.[5][13]
-
Process Analytical Technology (PAT): For pilot-plant or manufacturing scale, consider implementing PAT tools such as in-situ IR or Raman spectroscopy to monitor reaction kinetics and endpoints in real-time.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole[1][4]
-
Protection: Dissolve 2-aminobenzothiazole in a suitable solvent and react with an acylating agent (e.g., acetic anhydride) to form 2-acylaminobenzothiazole.
-
Nitration: Dissolve the 2-acylaminobenzothiazole in concentrated sulfuric acid and cool the mixture to 5-10°C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 15°C.
-
Stir the reaction mixture for 2-4 hours at 10-15°C.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with aqueous ammonia or sodium hydroxide to precipitate the 2-acylamino-6-nitrobenzothiazole.
-
Filter the solid, wash with water, and dry.
-
Deprotection: Hydrolyze the acyl group under basic or acidic conditions to yield 2-amino-6-nitrobenzothiazole.
-
Recrystallize the product from a suitable solvent like ethanol.[5]
Protocol 2: Synthesis of 2-Bromo-6-nitrobenzothiazole via Sandmeyer Reaction[2][16]
-
Diazotization: Suspend 2-amino-6-nitrobenzothiazole in an aqueous solution of hydrobromic acid.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide in hydrobromic acid and cool to 0°C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- Synthesis and biological evaluation of 2-aminobenzothiazole deriv
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2022). ACS Omega.
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2017). Google Books.
- The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry. (n.d.). Benchchem.
- Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (n.d.). RJPBCS.
- An In-depth Technical Guide on the Synthesis and Characterization of 6-Nitro-2-benzothiazolesulfonamide. (n.d.). Benchchem.
- Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. (n.d.).
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Bromine solution - Safety D
- Process for the preparation of 2-amino-6-nitrobenzothiazole. (1983).
- Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (2016). PubMed.
- Sandmeyer reaction. (n.d.). Wikipedia.
- Overcoming challenges in the bromination of benzothiazole-2-amines. (n.d.). Benchchem.
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- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Sandmeyer Reaction - experimental procedure and set up. (2025). YouTube.
- Sandmeyer Reactions: Mechanism, Examples, and Applic
- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.
- Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines. (2023). Lab Pro Inc.
- Diazotis
- NITRIC ACID SAFETY. (n.d.). Google Books.
- DIAZOTIS
- Chemical safety MANUAL. (n.d.). IIT Bombay.
- (PDF) Coupling Reactions of Aryldiazonium Salt. Part-XI: Review on Coupling of Aryldiazonium Salts of Aminobenzothiazoles with Aromatic and Heterocyclic Components. (2021).
- BROMINE BROMINE - Safety Handbook. (n.d.). icl-group-sustainability.com.
- Preparation of 2-aminobenzothiazoles. (1982).
- Benzothiazole, 2-amino-6-methyl. (n.d.). Organic Syntheses Procedure.
- The common synthetic routes for benzothiazoles. (n.d.).
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Google Books.
- Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes.
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (n.d.). Der Pharma Chemica.
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.).
- Technical Support Center: Scaling Up the Synthesis of 6-Propyl-1,3-benzothiazol-2-amine. (n.d.). Benchchem.
- Technical Support Center: Purification of Crude 2-bromo-6-methyl-1H-benzo[d]imidazole. (n.d.). Benchchem.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library.
- Process for the preparation of 2-amino-6-nitro-benzothiazole. (n.d.).
- common side reactions in the bromination of nitroindazoles. (n.d.). Benchchem.
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Bromo-6-nitrobenzothiazole: An NMR-Centric Comparative Analysis
For researchers and professionals engaged in the dynamic field of drug development, the unambiguous structural characterization of heterocyclic scaffolds is a foundational pillar of success. 2-Bromo-6-nitrobenzothiazole, a key intermediate in the synthesis of pharmacologically active agents, presents a compelling case for a multi-faceted analytical approach.[1][2][3] This guide provides an in-depth, NMR-centric comparison of analytical techniques for its characterization, grounded in established scientific principles and practical, field-proven insights. Our focus is not merely on the 'how,' but the critical 'why' that informs robust analytical strategy.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold standard for determining the precise structure of organic compounds in solution.[4][5] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it indispensable. For a substituted aromatic system like 2-Bromo-6-nitrobenzothiazole, NMR allows us to map the electronic landscape of the molecule with high fidelity.
The structure and numbering convention for 2-Bromo-6-nitrobenzothiazole are presented below. This convention will be used for all subsequent spectral assignments.
Caption: Molecular structure of 2-Bromo-6-nitrobenzothiazole with IUPAC numbering.
Predicted ¹H and ¹³C NMR Spectral Data
-
¹H NMR: The protons on the benzene ring will be significantly deshielded. The nitro group strongly withdraws electron density via resonance and inductive effects, particularly affecting the ortho (H5, H7) and para (not present) positions.[8] We expect to see three distinct signals in the aromatic region, likely exhibiting complex splitting patterns due to spin-spin coupling.
-
¹³C NMR: The carbon atoms attached to or near the electronegative substituents (C2, C6, C7a, C3a) will be the most downfield. The C2 carbon, bonded to both bromine and nitrogen, is expected at a significantly high chemical shift.[6][7]
The predicted chemical shifts are summarized below. These values are benchmarked against known data for similar benzothiazole derivatives and should be considered a robust starting point for spectral assignment.[10][11]
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2 | - | - | 140 - 145 |
| C3a | - | - | 148 - 152 |
| H4 | 8.1 - 8.3 | Doublet (d) | 122 - 125 |
| H5 | 8.4 - 8.6 | Doublet of Doublets (dd) | 120 - 123 |
| C6 | - | - | 145 - 149 |
| H7 | 8.8 - 9.0 | Doublet (d) | 118 - 121 |
| C7a | - | - | 135 - 138 |
Note: Predictions are based on analysis of related structures and substituent effects.[6][7][8][9] Actual values may vary based on solvent and experimental conditions.
A Head-to-Head Comparison: NMR vs. Alternative Techniques
While NMR is the cornerstone of structural elucidation, a comprehensive analysis leverages the complementary strengths of other techniques. Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provide orthogonal data points that, when combined with NMR, create a self-validating analytical system.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment, stereochemistry.[12] | Unambiguously determines the substitution pattern on the benzothiazole core. Confirms the identity and purity of the final compound. | Requires a relatively larger sample amount (mg scale).[4] Cannot be easily applied to insoluble materials. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns.[13] | Confirms the molecular formula (C₇H₃BrN₂O₂S). The isotopic pattern of bromine (¹⁹Br/⁸¹Br) provides a clear diagnostic signature.[13] | Does not provide information on the specific connectivity of atoms (isomerism). |
| FTIR Spectroscopy | Presence of functional groups.[14] | Quickly confirms the presence of the nitro group (N-O stretching) and aromatic C-H and C=C bonds.[15][16] | Provides limited information on the overall molecular skeleton. The spectrum can be complex in the fingerprint region. |
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of any analytical data hinges on the integrity of the experimental protocol. The following sections outline validated, step-by-step methodologies for acquiring high-quality data.
Protocol 1: NMR Spectrum Acquisition
This protocol is designed for acquiring quantitative and high-resolution ¹H and ¹³C NMR spectra.
-
Sample Preparation: Accurately weigh 10-15 mg of 2-Bromo-6-nitrobenzothiazole. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[7][17] DMSO-d₆ is often preferred for its ability to dissolve a wide range of aromatic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[4]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[10]
-
¹H NMR Acquisition:
-
Acquire the spectrum at a controlled temperature (e.g., 298 K).
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time for quantitative analysis.[18]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the signals to singlets.[12]
-
A significantly larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the TMS signal.
Protocol 2: Integrated Characterization Workflow
Caption: Integrated workflow for the synthesis and characterization of 2-Bromo-6-nitrobenzothiazole.
Conclusion
The structural analysis of 2-Bromo-6-nitrobenzothiazole is a clear illustration of modern analytical chemistry principles. While NMR spectroscopy provides the definitive structural map, its power is magnified when integrated with orthogonal techniques like Mass Spectrometry and FTIR. This multi-technique approach creates a self-validating system, ensuring the highest degree of confidence in the identity and purity of the compound. For researchers in drug discovery and development, adopting such a rigorous, evidence-based analytical strategy is not just best practice—it is essential for advancing projects from the bench to clinical success.
References
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Salman, S. R., & Abdulsada, A. W. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters, 29(8), 1573-1578. Available at: [Link]
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Maruthamuthu, D., et al. (2021). 13C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. Available at: [Link]
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Ebead, Y., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. Available at: [Link]
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University of Bath. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
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The Royal Society of Chemistry. (2019). Supplementary Materials. Available at: [Link]
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Turan-Zitouni, G., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. Available at: [Link]
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Yüksek, H., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Available at: [Link]
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Scribd. 1H-NMR Organic Structure Guide. Available at: [Link]
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University of Bristol. Quantitative NMR Spectroscopy. Available at: [Link]
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AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available at: [Link]
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Fadda, A. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed Central. Available at: [Link]
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University College London. Chemical shifts. Available at: [Link]
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Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available at: [Link]
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NIST WebBook. 2(3H)-Benzothiazolethione, 6-nitro-. Available at: [Link]
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Michigan State University Department of Chemistry. Proton NMR Table. Available at: [Link]
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Kumar, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem. Available at: [Link]
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MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]
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Krishnakumar, V., & John, X. (2004). FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
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ResearchGate. FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S... - ResearchGate. Available at: [Link]
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Sundaraganesan, N., et al. (2012). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Rai, A. K., et al. (2006). FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]
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A Comparative Spectroscopic Guide to 2-Bromo-6-nitrobenzothiazole: An FT-IR Analysis for Researchers
For researchers and professionals in drug development and materials science, the precise characterization of novel compounds is paramount. 2-Bromo-6-nitrobenzothiazole, a heterocyclic compound, presents a unique combination of functional groups that contribute to its potential applications.[1][2] This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-6-nitrobenzothiazole, offering a comparative perspective against relevant alternatives and detailing the experimental methodology for its characterization.
The Significance of Vibrational Spectroscopy in Characterizing 2-Bromo-6-nitrobenzothiazole
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[3] By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a molecule, providing a unique "molecular fingerprint".[3] For a molecule like 2-Bromo-6-nitrobenzothiazole, with its distinct aromatic, thiazole, bromo, and nitro moieties, FT-IR spectroscopy is an indispensable tool for structural confirmation and purity assessment.
Interpreting the FT-IR Spectrum of 2-Bromo-6-nitrobenzothiazole
While an experimental spectrum for 2-Bromo-6-nitrobenzothiazole is not publicly available, we can predict its key absorption bands based on the extensive literature on the characteristic frequencies of its constituent functional groups. The expected FT-IR spectrum would be a superposition of the vibrational modes of the benzothiazole core, the C-Br bond, and the NO2 group.
Key Predicted Spectral Features:
-
Aromatic C-H Stretching: The aromatic protons on the benzene ring will exhibit stretching vibrations typically in the range of 3100-3000 cm⁻¹.[4][5]
-
Nitro Group (NO₂) Vibrations: The nitro group is a strong infrared absorber and will show two characteristic stretching vibrations: an asymmetric stretch between 1660-1500 cm⁻¹ and a symmetric stretch between 1390-1260 cm⁻¹.[6]
-
Benzothiazole Ring Vibrations: The benzothiazole nucleus will have a series of characteristic bands. The C=N stretching vibration within the thiazole ring is expected in the 1680-1620 cm⁻¹ region. The C-S stretching vibration typically appears in the 730-570 cm⁻¹ range.[6] The in-ring C-C stretching vibrations of the aromatic part of the molecule are expected in the 1600-1400 cm⁻¹ region.[7]
-
Carbon-Bromine (C-Br) Stretching: The C-Br stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹.[6]
Comparative FT-IR Analysis: 2-Bromo-6-nitrobenzothiazole vs. Alternatives
To highlight the unique spectral features of 2-Bromo-6-nitrobenzothiazole, a comparison with structurally related compounds is essential. The following table summarizes the expected key FT-IR absorption bands for 2-Bromo-6-nitrobenzothiazole and two relevant alternatives: 2-Bromobenzothiazole and 6-Nitrobenzothiazole.
| Functional Group | 2-Bromo-6-nitrobenzothiazole (Predicted, cm⁻¹) | 2-Bromobenzothiazole (Expected, cm⁻¹) | 6-Nitrobenzothiazole (Expected, cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| NO₂ Asymmetric Stretch | 1660-1500 | - | 1660-1500 |
| NO₂ Symmetric Stretch | 1390-1260 | - | 1390-1260 |
| C=N Stretch (Thiazole) | 1680-1620 | 1680-1620 | 1680-1620 |
| Aromatic C-C Stretch | 1600-1400 | 1600-1400 | 1600-1400 |
| C-S Stretch | 730-570 | 730-570 | 730-570 |
| C-Br Stretch | 600-500 | 600-500 | - |
This comparative data illustrates how the presence of both the bromo and nitro substituents in 2-Bromo-6-nitrobenzothiazole would result in a more complex FT-IR spectrum compared to the monosubstituted alternatives. The presence of strong absorptions for the nitro group and a band in the low-frequency region for the C-Br bond would be key identifiers.
Visualizing the Molecular Structure and Key Vibrational Modes
To further understand the relationship between the molecular structure and its expected FT-IR spectrum, a diagram of 2-Bromo-6-nitrobenzothiazole with its key functional groups is presented below.
Caption: Molecular structure of 2-Bromo-6-nitrobenzothiazole.
Experimental Protocol for FT-IR Analysis of 2-Bromo-6-nitrobenzothiazole
The following protocol outlines a standard procedure for acquiring the FT-IR spectrum of a solid sample like 2-Bromo-6-nitrobenzothiazole using the potassium bromide (KBr) pellet method. This method is chosen for its reliability and ability to produce high-quality spectra for solid samples.
Materials and Equipment:
-
2-Bromo-6-nitrobenzothiazole (sample)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
-
Spatula
-
Analytical balance
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: To obtain a high-quality spectrum, the sample must be finely ground and homogeneously dispersed in a transparent matrix to minimize light scattering. KBr is an ideal matrix as it is transparent in the mid-IR region.
-
Weigh approximately 1-2 mg of 2-Bromo-6-nitrobenzothiazole and 100-200 mg of dry FT-IR grade KBr. The exact ratio is less critical than the homogeneity of the final mixture.
-
Transfer the KBr to an agate mortar and grind it to a fine powder.
-
Add the 2-Bromo-6-nitrobenzothiazole to the mortar and continue grinding until the mixture is a fine, homogeneous powder. This step is crucial for obtaining a clear pellet.
-
-
Pellet Formation:
-
Rationale: Pressing the sample-KBr mixture into a thin, transparent pellet allows the IR beam to pass through with minimal scattering, ensuring accurate absorbance measurements.
-
Transfer a portion of the ground mixture to the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.
-
Carefully release the pressure and remove the die from the press.
-
Gently extract the transparent or translucent KBr pellet from the die. A clear pellet is indicative of a well-prepared sample.
-
-
Spectral Acquisition:
-
Rationale: A background spectrum of the empty sample compartment is necessary to correct for atmospheric and instrumental interferences.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Close the sample compartment and purge with dry air or nitrogen if available to reduce atmospheric water and carbon dioxide interference.
-
Collect a background spectrum.
-
Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). A typical acquisition involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Rationale: The raw spectrum is processed to identify the positions and intensities of the absorption bands, which are then correlated to specific molecular vibrations.
-
The acquired spectrum should be baseline corrected and the positions of the absorption peaks identified.
-
Compare the observed peak positions with the expected values for the functional groups present in 2-Bromo-6-nitrobenzothiazole and with the spectra of reference compounds if available.
-
Conclusion
The FT-IR spectrum of 2-Bromo-6-nitrobenzothiazole is predicted to be rich in information, with characteristic absorption bands for its aromatic, thiazole, nitro, and bromo functional groups. By understanding these key spectral features and comparing them to related compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocol offers a robust method for obtaining high-quality FT-IR data, which is a critical step in the rigorous analysis required in modern chemical and pharmaceutical research.
References
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FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]
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FTIR Spectrum Information and Bond Relationship. University of Maryland. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples. PubMed. [Link]
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Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]
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DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development. [Link]
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A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-6-nitrobenzothiazole in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials is a critical decision that dictates the efficiency, yield, and economic viability of a synthetic route. The 2-halo-6-nitrobenzothiazole scaffold is a privileged structure, serving as a versatile precursor for a wide array of biologically active molecules. This guide provides an in-depth comparison of the reactivity of two common variants, 2-bromo-6-nitrobenzothiazole and 2-chloro-6-nitrobenzothiazole, in the context of Nucleophilic Aromatic Substitution (SNAr) reactions. While direct, side-by-side kinetic data for these specific compounds is sparse in peer-reviewed literature, this guide synthesizes established mechanistic principles and data from analogous systems to provide a robust predictive framework, complete with protocols for experimental validation.
Theoretical Framework: Understanding SNAr Reactivity in Heterocyclic Systems
Nucleophilic Aromatic Substitution (SNAr) is the primary pathway through which 2-halo-6-nitrobenzothiazoles react with nucleophiles. Unlike the more familiar SN1 and SN2 reactions of aliphatic halides, the SNAr mechanism is a two-step addition-elimination process.[1][2]
The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the halogen (the ipso-carbon). This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] In the second, faster step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.
Caption: Workflow for the comparative kinetic analysis.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of 2-chloro-6-nitrobenzothiazole (e.g., 10 mM) in acetonitrile.
-
Prepare an identical concentration stock solution of 2-bromo-6-nitrobenzothiazole.
-
Prepare a series of piperidine solutions in acetonitrile at concentrations significantly higher than the substrate (e.g., 0.1 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M). This ensures pseudo-first-order conditions.
-
-
Determining Analytical Wavelength (λ_max):
-
React a small amount of one substrate with piperidine and allow the reaction to go to completion.
-
Scan the resulting solution with the UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max) for the product, where the starting material has minimal absorbance.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the determined λ_max and thermostat the cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Place 2.0 mL of a specific piperidine solution into a quartz cuvette and allow it to thermally equilibrate.
-
Initiate the reaction by injecting a small, precise volume (e.g., 20 µL) of the substrate stock solution into the cuvette. The final substrate concentration should be low (e.g., 0.1 mM).
-
Quickly mix the solution and immediately begin recording the absorbance at fixed time intervals until the reaction is complete (absorbance is stable).
-
-
Data Collection:
-
Repeat the kinetic measurement for at least four different piperidine concentrations for each of the two substrates.
-
-
Data Analysis:
-
The observed rate constant (kobs) for each run is determined by fitting the absorbance-time data to a first-order exponential equation. This can be done by plotting ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the final absorbance. The slope of this line is -kobs.
-
The pseudo-first-order rate constants (kobs) are then plotted against the corresponding piperidine concentration ([Piperidine]).
-
According to the rate law, kobs = kN[Piperidine], where kN is the second-order rate constant. Therefore, the slope of the plot of kobs vs. [Piperidine] gives the value of kN for each substrate.
-
Data Presentation and Expected Outcomes
The collected data should be organized to allow for a direct and clear comparison.
Table 1: Hypothetical Kinetic Data for SNAr with Piperidine at 25°C
| Substrate | [Piperidine] (M) | kobs (s⁻¹) | kN (M⁻¹s⁻¹) |
| 2-Chloro-6-nitrobenzothiazole | 0.1 | 0.015 | \multirow{4}{}{~0.15 } |
| 0.2 | 0.031 | ||
| 0.4 | 0.059 | ||
| 0.6 | 0.090 | ||
| 2-Bromo-6-nitrobenzothiazole | 0.1 | 0.012 | \multirow{4}{}{~0.12 } |
| 0.2 | 0.025 | ||
| 0.4 | 0.047 | ||
| 0.6 | 0.073 |
Expected Outcome: The calculated second-order rate constant (kN) for 2-chloro-6-nitrobenzothiazole will be greater than that for 2-bromo-6-nitrobenzothiazole, providing quantitative support for the theoretical prediction.
Conclusion
The choice between 2-bromo- and 2-chloro-6-nitrobenzothiazole as a synthetic precursor for reactions involving nucleophilic aromatic substitution should be guided by an understanding of the underlying SNAr mechanism. Theoretical principles strongly predict that 2-chloro-6-nitrobenzothiazole will exhibit higher reactivity due to the greater electronegativity of chlorine, which enhances the electrophilicity of the C2 position and accelerates the rate-determining nucleophilic attack. While the bromo-analogue remains a viable substrate, it may require more forcing conditions (higher temperatures or longer reaction times) to achieve comparable conversion rates. For researchers developing efficient and scalable synthetic processes, the chloro-derivative represents the more kinetically favored substrate for SNAr transformations. The provided experimental protocol offers a clear and reliable method for validating this principle in the laboratory.
References
- Crosby, J. (2004). Structure and Reactivity in Organic Chemistry. John Wiley & Sons.
-
Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2-Nitrobenzothiazole and some Nucleophiles. RSC Publishing. Available at: [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Kinetic and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. Available at: [Link]
-
Synthesis of Amino-Benzothiaoxazepine-1,1-dioxides Utilizing a Microwave-Assisted, SNAr Protocol. National Center for Biotechnology Information. Available at: [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution. Filo. Available at: [Link]
-
PubChem Compound Summary for CID 75476, 2-Chloro-6-nitrobenzothiazole. National Center for Biotechnology Information. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2-Bromo-6-nitrobenzothiazole and Congeneric Derivatives
This guide provides an in-depth comparative analysis of the biological activities of 2-Bromo-6-nitrobenzothiazole against other key benzothiazole derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile heterocyclic scaffold. We will explore the mechanistic underpinnings of its anticancer, antimicrobial, and enzyme inhibitory actions, supported by detailed experimental protocols and quantitative data.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzothiazole, a bicyclic heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its planar, electron-rich structure is an integral component of numerous pharmacologically active agents, enabling diverse interactions with biological targets through mechanisms like π–π stacking and hydrogen bonding.[1][3] Derivatives of this nucleus have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] The therapeutic versatility of benzothiazoles stems from the ease with which substitutions can be made at various positions, particularly at the C2 and C6 positions, allowing for the fine-tuning of their pharmacological profiles.[3][5]
The Role of Key Substituents: A Deeper Look at 2-Bromo-6-nitrobenzothiazole
The specific biological activity of a benzothiazole derivative is profoundly influenced by the nature and position of its substituents. In 2-Bromo-6-nitrobenzothiazole, two potent electron-withdrawing groups are strategically placed on the scaffold, which is expected to significantly modulate its electronic properties and biological efficacy.
-
The 2-Bromo Group: Halogen substitution, particularly at the C2 position, is a known strategy for enhancing the biological potency of heterocyclic compounds.[2] The bromine atom is a strong electron-withdrawing group that can increase the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes.[2]
-
The 6-Nitro Group: The nitro group (-NO2) is a powerful electron-withdrawing substituent known to enhance the biological activity of aromatic compounds.[6][7] Its presence can increase receptor binding affinity, stability, and solubility.[6] In many therapeutic contexts, nitroaromatic compounds function as prodrugs that undergo metabolic reduction within biological systems. This bio-reduction, often catalyzed by nitroreductase enzymes, generates reactive intermediates like free radicals, Reactive Oxygen Species (ROS), and Reactive Nitrogen Species (RNS).[6][8][9] These reactive species can induce cellular damage, oxidative stress, and covalently bind to critical biomolecules like DNA, leading to cytotoxic or antimicrobial effects.[6][8] However, this mechanism also carries a risk of toxicity, including potential mutagenic or carcinogenic effects.[6]
The combination of a bromo group at the C2 position and a nitro group at the C6 position in 2-Bromo-6-nitrobenzothiazole creates a molecule with strong electrophilic character, poised for potent biological interactions.
Comparative Biological Activities
The following sections compare the reported activities of various benzothiazole derivatives, providing context for the potential efficacy of 2-Bromo-6-nitrobenzothiazole.
Anticancer and Cytotoxic Activity
Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms including enzyme inhibition and apoptosis induction.[10][11][12] The substitution pattern is a critical determinant of cytotoxic potency.[2] Notably, the presence of a nitro group often correlates with enhanced anticancer activity. For instance, a study comparing a 6-nitrobenzothiazole derivative with its non-nitrated counterpart found the nitro-containing compound to be a more potent inhibitor of the VEGFR-2 enzyme, a key target in cancer therapy.[13]
The table below summarizes the cytotoxic activity (IC50 values) of several benzothiazole derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6b (A benzothiazole derivative) | MCF-7 (Breast) | 5.15 | [14] |
| Compound 5c (A benzothiazole derivative) | MCF-7 (Breast) | 7.39 | [14] |
| Compound 5d (A benzothiazole derivative) | MCF-7 (Breast) | 7.56 | [14] |
| Cisplatin (Reference Drug) | MCF-7 (Breast) | 13.33 | [14] |
| Sulphonamide-based BTA (40) | MCF-7 (Breast) | 34.5 | [11][12] |
| Sulphonamide-based BTA (40) | HeLa (Cervical) | 44.15 | [11][12] |
| Sulphonamide-based BTA (40) | MG63 (Osteosarcoma) | 36.1 | [11][12] |
| BM3 (3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium) | (Topo IIα inhibition) | 0.039 | [15] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | LungA549 | 68 µg/mL | [16] |
| 6-nitrobenzo[d]thiazol-2-ol (C) | LungA549 | 121 µg/mL | [16] |
| Compound 4a (6-nitrobenzothiazole derivative) | (VEGFR-2 inhibition) | 0.091 | [13] |
Data compiled from multiple sources. The specific structures of compounds are detailed in the cited references.
Antimicrobial Activity
Benzothiazoles are a well-established class of antimicrobial agents, effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[17][18] Their mechanism often involves the inhibition of essential microbial enzymes, such as dihydropteroate synthase (DHPS), which is crucial for folate synthesis and subsequent DNA replication.[4][19] The data below highlights the minimum inhibitory concentrations (MIC) for various derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 16b (Pyrazolone ring) | S. aureus | 7.85 (IC50 for DHPS) | [4][19] |
| Sulfadiazine (Reference Drug) | S. aureus | 7.13 (IC50 for DHPS) | [4][19] |
| Compound 16c (Pyrazolone ring) | S. aureus | 0.025 mM | [19][20] |
| Compound B4 (6-fluoro derivative) | Various Bacteria/Fungi | 1.1 - 1.5 | [18] |
| Compound 5a | E. coli / B. licheniformis | 27 - 60 | [21] |
| Compound 5c | E. coli / B. licheniformis | 27 - 60 | [21] |
| Compound 6j | S. aureus | 156.25 | [22] |
| Compound 107b (Furan benzothiazole) | S. cerevisiae | 1.6 µM | [5] |
| Compound 107d (Furan benzothiazole) | S. cerevisiae | 3.13 µM | [5] |
Data compiled from multiple sources. The specific structures of compounds are detailed in the cited references.
Enzyme Inhibitory Activity
The therapeutic effects of benzothiazoles are often traced back to their ability to inhibit specific enzymes.[4] This targeted action makes them attractive candidates for drug development against a variety of diseases, from cancer to neurodegenerative disorders like Alzheimer's.[4][23]
| Target Enzyme | Compound/Derivative | IC50 | Reference |
| Monoamine Oxidase B (MAO-B) | Compound 31 (2-amino-6-nitrobenzothiazole hydrazone) | 1.8 nM | [24] |
| Monoamine Oxidase A (MAO-A) | Compound 6 (2-amino-6-nitrobenzothiazole hydrazone) | 420 nM | [24] |
| Acetylcholinesterase (AChE) | Compound 4f | 23.4 nM | [23][25] |
| Monoamine Oxidase B (MAO-B) | Compound 4f | 40.3 nM | [23][25] |
| DNA Topoisomerase IIα | BM3 | 39 nM | [15] |
| VEGFR-2 | Compound 4a (6-nitrobenzothiazole derivative) | 91 nM | [13] |
| Dihydropteroate Synthase (DHPS) | Compound 16b (Pyrazolone ring) | 7.85 µg/mL | [19] |
Data compiled from multiple sources. The specific structures of compounds are detailed in the cited references.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of benzothiazoles is a direct function of their chemical structure. The SAR insights gleaned from numerous studies are crucial for the rational design of new, more potent derivatives.
Caption: Key structure-activity relationships for the benzothiazole scaffold.
The bioreductive metabolism of the nitro group is a key mechanism for the activity of compounds like 2-Bromo-6-nitrobenzothiazole. This process is often mediated by nitroreductase enzymes present in microbial or cancer cells.[6][8]
Caption: Bioactivation pathway of nitroaromatic compounds.
Experimental Protocols
Reproducible and validated experimental design is paramount in drug discovery. The following protocols for Minimum Inhibitory Concentration (MIC) and MTT cytotoxicity assays are standard methods for evaluating the biological activities discussed in this guide.[10][17][26]
Caption: General workflow for evaluating biological activity.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]
Materials:
-
Test benzothiazole compounds
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Standard antimicrobial drug (e.g., Gentamicin, Ampicillin)[20]
-
Vehicle control (solvent, e.g., DMSO)
Procedure:
-
Preparation: Prepare a stock solution of each test compound in a suitable solvent. Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard). Dilute the inoculum in broth to the final desired concentration.
-
Incubation: Add the microbial inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only). Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[20]
-
Analysis: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation, crucial for evaluating potential anticancer agents.[10][26]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test benzothiazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Known cytotoxic agent (positive control)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 4 x 10³ cells/well) and allow them to attach overnight in a CO2 incubator.[26]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds. Include vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[26]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[26]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[26]
-
Data Analysis: Measure the absorbance of the solution using a microplate reader (e.g., at 450 nm).[26] Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]
Conclusion
The benzothiazole scaffold represents a highly fertile ground for the development of novel therapeutic agents. The introduction of potent electron-withdrawing groups, as seen in 2-Bromo-6-nitrobenzothiazole, is a validated strategy for enhancing biological activity across anticancer and antimicrobial applications. The nitro group, in particular, offers a mechanism for targeted bioactivation within pathological cells, though careful consideration of potential toxicity is required. The comparative data and structure-activity relationships presented in this guide underscore the importance of rational design in harnessing the full therapeutic potential of this remarkable heterocyclic system. Further investigation into derivatives like 2-Bromo-6-nitrobenzothiazole is warranted to fully characterize their efficacy and mechanism of action.
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A Comparative Guide to the X-ray Crystallography of 2-Bromo-6-nitrobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Solid-State Architecture of Bioactive Benzothiazoles
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] The substitution pattern on the benzothiazole ring system plays a crucial role in modulating this bioactivity. The introduction of a bromine atom at the 2-position and a nitro group at the 6-position, as in 2-bromo-6-nitrobenzothiazole, is anticipated to significantly influence the molecule's electronic properties and its ability to engage in specific intermolecular interactions. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for rational drug design, polymorphism screening, and optimizing physicochemical properties such as solubility and bioavailability.
This guide provides a comparative analysis of the X-ray crystallography of functionalized benzothiazoles and related compounds to infer the expected structural characteristics of 2-bromo-6-nitrobenzothiazole derivatives. Due to the limited availability of public crystallographic data for the specific parent compound, this guide leverages data from structurally related molecules to provide a comprehensive understanding of how different substituents—specifically bromo, nitro, and chloro groups—dictate crystal packing and intermolecular interactions. We will explore the crystal structures of N-(Benzothiazol-2-yl)-3-chlorobenzamide, 2-aminobenzothiazolinium nitrate, and 1-bromo-3,5-dinitrobenzene to elucidate the influence of these functional groups on the supramolecular architecture.
Comparative Crystallographic Analysis: The Influence of Substituents on Crystal Packing
The solid-state packing of molecules is a delicate balance of various intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. The nature and directionality of these interactions are highly dependent on the substituents present on the aromatic core.
Case Study 1: N-(Benzothiazol-2-yl)-3-chlorobenzamide – The Role of Amide Linkages and Chloro-Substitution
The crystal structure of N-(Benzothiazol-2-yl)-3-chlorobenzamide provides insight into the interplay of hydrogen bonding from the amide group and the influence of a chloro substituent.[2][3][4] In the solid state, this molecule exists in its amide form, and the crystal packing is dominated by intermolecular N—H···N hydrogen bonds, which generate scissor-like dimeric motifs.[2] The presence of the chlorine atom influences the overall electronic distribution of the phenyl ring and can participate in weaker C-H···Cl or Cl···π interactions, further stabilizing the crystal lattice.
Case Study 2: 2-Aminobenzothiazolinium nitrate – The Impact of Ionic Interactions
The crystal structure of 2-aminobenzothiazolinium nitrate highlights the profound effect of salt formation on the crystal packing. The protonation of the benzothiazole nitrogen and the presence of the nitrate counter-ion introduce strong electrostatic interactions and a network of hydrogen bonds. The 2-aminobenzothiazolinium cation is an intermediate in the tautomerization between the amino and imino forms of 2-aminobenzothiazole.[5] In the crystal, the cation and anion are linked by N—H···O hydrogen bonds, forming ion pairs. These pairs are further connected into linear chains via additional N—H···O hydrogen bonds.
Case Study 3: 1-Bromo-3,5-dinitrobenzene – Halogen Bonding and Nitro Group Interactions
Comparative Data Summary
The following table summarizes the key crystallographic parameters for the selected comparative compounds, offering a glimpse into the structural diversity imparted by different functional groups.
| Parameter | N-(Benzothiazol-2-yl)-3-chlorobenzamide[2][3] | 2-Aminobenzothiazolinium nitrate | 1-Bromo-3,5-dinitrobenzene (in cocrystal)[2] |
| Formula | C₁₄H₉ClN₂OS | C₇H₆N₄O₃S | C₆H₃BrN₂O₄ (cocrystal with C₇H₁₀N₂) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 26.6613 (19) | 12.632 (2) | Cocrystal data |
| b (Å) | 7.5766 (5) | 6.2160 (8) | Cocrystal data |
| c (Å) | 12.6729 (10) | 17.727 (2) | Cocrystal data |
| β (°) ** | 99.729 (6) | 99.009 (3) | Cocrystal data |
| Volume (ų) ** | 2523.1 (3) | 1374.8 (3) | Cocrystal data |
| Key Intermolecular Interactions | N—H···N hydrogen bonds (dimers) | N—H···O hydrogen bonds (ion pairs and chains) | C—Br···N halogen bonds, C-H···O hydrogen bonds, π-π stacking |
Experimental Protocols
Synthesis of 2-Bromo-6-nitrobenzothiazole Derivatives
The synthesis of 2-bromo-6-nitrobenzothiazole can be approached through several synthetic routes, often starting from commercially available substituted anilines. A common strategy involves the diazotization of 2-amino-6-nitrobenzothiazole followed by a Sandmeyer-type reaction with a bromide source.
Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole
-
Dissolve 2-aminobenzothiazole in concentrated sulfuric acid at a low temperature (below 5°C) with vigorous stirring.
-
Add nitric acid dropwise while maintaining the temperature below 20°C.
-
Stir the reaction mixture for 4-5 hours.
-
Pour the mixture onto ice with stirring and neutralize with aqueous ammonia until the product precipitates.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 2-amino-6-nitrobenzothiazole.
Step 2: Synthesis of 2-Bromo-6-nitrobenzothiazole (Proposed)
-
Suspend 2-amino-6-nitrobenzothiazole in an aqueous solution of hydrobromic acid.
-
Cool the suspension in an ice bath and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the cuprous bromide solution with stirring.
-
Allow the reaction to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-bromo-6-nitrobenzothiazole.
Diagram of Synthetic Workflow
Caption: Synthetic route to 2-bromo-6-nitrobenzothiazole.
Single-Crystal X-ray Diffraction: A Step-by-Step Methodology
The following protocol outlines the key steps for determining the crystal structure of a small organic molecule like a 2-bromo-6-nitrobenzothiazole derivative.
-
Crystal Growth:
-
Obtain high-purity crystalline material of the target compound.
-
Employ various crystallization techniques such as slow evaporation from a suitable solvent or solvent mixture, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires screening of several options.
-
-
Crystal Selection and Mounting:
-
Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated through a series of angles, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector).
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
-
Data Processing:
-
The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams.
-
Corrections are applied for factors such as background scattering, absorption, and polarization.
-
-
Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
This initial model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.
-
Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions.
-
Diagram of X-ray Crystallography Workflow
Caption: General workflow for single-crystal X-ray diffraction.
Key Intermolecular Interactions to Anticipate
Based on the comparative analysis, the crystal structure of 2-bromo-6-nitrobenzothiazole derivatives is likely to be governed by a combination of the following interactions:
-
Halogen Bonding: The bromine atom at the 2-position is a potential halogen bond donor and can interact with electron-rich atoms such as nitrogen or oxygen from neighboring molecules.
-
Nitro Group Interactions: The nitro group at the 6-position can act as a hydrogen bond acceptor via its oxygen atoms, forming C-H···O interactions. It can also participate in n-π* interactions.
-
π-π Stacking: The planar benzothiazole ring system is prone to π-π stacking interactions, which can significantly influence the crystal packing.
-
Other Weak Interactions: C-H···S and C-H···π interactions may also play a role in the overall stabilization of the crystal lattice.
Diagram of Potential Intermolecular Interactions
Caption: Potential intermolecular interactions in 2-bromo-6-nitrobenzothiazole crystals.
Conclusion
While a dedicated crystallographic study of 2-bromo-6-nitrobenzothiazole is yet to be widely reported, a comparative analysis of structurally related compounds provides a robust framework for predicting its solid-state behavior. The interplay of halogen bonding from the 2-bromo substituent, hydrogen bonding and other weak interactions involving the 6-nitro group, and π-π stacking of the benzothiazole core will be the defining features of its crystal architecture. The experimental protocols outlined in this guide offer a clear path for researchers to pursue the synthesis and crystallographic characterization of this and other novel benzothiazole derivatives, thereby contributing valuable data to the field of medicinal chemistry and materials science.
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Wang, Y., et al. (2014). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. Journal of Chemical Crystallography, 44(1), 28-35. [Link]
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Kumar, P., et al. (2013). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1438-1445. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Nitrobenzothiazoles: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Nitrobenzothiazole Scaffold
The benzothiazole nucleus, a fusion of benzene and a thiazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The introduction of a nitro (-NO₂) group to this scaffold profoundly modulates its electronic properties and biological activity, making nitrobenzothiazoles highly valuable intermediates and pharmacophores in their own right.[5][6] For instance, 2-amino-6-nitrobenzothiazole is a crucial precursor for potent monoamine oxidase (MAO) inhibitors and various azo dyestuffs.[7][8]
This guide provides a comparative analysis of prevalent synthetic strategies for preparing substituted nitrobenzothiazoles. We will move beyond simple recitation of protocols to dissect the causality behind experimental choices, offering field-proven insights to help you select and optimize the most suitable method for your specific research and development goals.
Comparative Overview of Major Synthetic Strategies
The synthesis of substituted nitrobenzothiazoles can be broadly approached from two primary directions:
-
Route A: Nitration of a Pre-formed Benzothiazole Ring. This "downstream" approach involves synthesizing the benzothiazole core first and then introducing the nitro group via electrophilic aromatic substitution.
-
Route B: Cyclization of Nitro-Substituted Precursors. This "upstream" approach utilizes starting materials that already contain the nitro group, which are then cyclized to form the final nitrobenzothiazole ring.
The choice between these routes is a critical decision dictated by factors such as desired regioselectivity, availability of starting materials, and scalability.
Caption: High-level overview of the two primary synthetic routes to nitrobenzothiazoles.
Route A: Post-Synthesis Nitration of Benzothiazoles
This strategy is attractive when the parent benzothiazole is readily available. The primary challenge lies in controlling the regioselectivity of the nitration reaction.
Method 1: Direct Nitration of 2-Aminobenzothiazole
This is one of the most direct methods for synthesizing 2-amino-6-nitrobenzothiazole. The electron-donating amino group at the 2-position and the activating nature of the thiazole ring direct the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the 6-position of the benzene ring.
-
Causality of Experimental Choices:
-
Reagents: A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is the classic nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically below 5°C initially, then not exceeding 20°C) is critical to prevent over-nitration (dinitration) and the formation of unwanted isomeric byproducts.[5][9] Pouring the reaction mixture onto ice after completion serves to quench the reaction and precipitate the product.[7]
-
-
Advantages:
-
Straightforward, one-step process from a common starting material.
-
High yields are achievable under optimized conditions.[10]
-
-
Disadvantages:
-
Risk of forming isomeric impurities (e.g., 4-, 5-, and 7-nitro compounds).[7]
-
The strongly acidic and oxidative conditions can be harsh, potentially degrading sensitive substrates.
-
Method 2: Nitration of Protected 2-Acylaminobenzothiazole (The Selectivity-Enhancing Approach)
To overcome the selectivity issues of direct nitration, a protection strategy is often employed. The amino group of 2-aminobenzothiazole is first acylated (e.g., with acetic anhydride to form 2-acetylaminobenzothiazole). This protected intermediate is then nitrated, followed by deprotection (hydrolysis) to yield the desired product.[7][11]
-
Causality of Experimental Choices:
-
Protection: The acetyl group is a moderately deactivating group, which tempers the reactivity of the system. More importantly, its steric bulk helps direct the nitration more cleanly to the para-position (the 6-position), significantly reducing the formation of other isomers.
-
Deprotection: The acyl group is easily removed by basic or acidic hydrolysis after nitration, regenerating the 2-amino group.[7]
-
-
Advantages:
-
High Selectivity: This method yields 2-amino-6-nitrobenzothiazole with very low levels of isomeric impurities, often pure enough for direct use in subsequent steps.[7]
-
Improved safety and control over the reaction.
-
-
Disadvantages:
-
Adds two steps to the synthetic sequence (protection and deprotection), lowering the overall atom economy.
-
Comparative Data: Route A Synthesis Methods
| Parameter | Method 1: Direct Nitration | Method 2: Nitration of Protected Intermediate | Reference(s) |
| Starting Material | 2-Aminobenzothiazole | 2-Acetylaminobenzothiazole | [7][9] |
| Key Reagents | HNO₃ / H₂SO₄ | 1. Acetic Anhydride2. HNO₃ / H₂SO₄3. NaOH or HCl (hydrolysis) | [7][9] |
| Typical Temp. | 0°C to 20°C | 5°C to 15°C (Nitration) | [7][9] |
| Selectivity | Moderate; isomeric byproducts possible | High for 6-nitro isomer | [7] |
| Number of Steps | 1 | 3 | [7][11] |
| Key Advantage | Simplicity, speed | High purity and selectivity | [7] |
Route B: Cyclization of Nitro-Substituted Precursors
This approach builds the benzothiazole ring from precursors that already contain the nitro group. This is often the method of choice when specific substitution patterns are required that are not easily accessible via direct nitration.
Method 3: From Substituted Nitroanilines and Thiocyanate
This is a powerful and versatile method for creating 2-aminobenzothiazoles with various substituents. The general pathway involves reacting a substituted aniline with a thiocyanate salt (like KSCN or NH₄SCN) in the presence of an oxidizing agent, typically bromine in acetic acid.[6][9]
Caption: General workflow for the synthesis of 2-amino-6-nitrobenzothiazole from 4-nitroaniline.
-
Causality of Experimental Choices:
-
Precursor Selection: The final substitution pattern is determined by the starting aniline. For example, using 4-nitroaniline leads to 6-nitrobenzothiazoles, while using 3-chloro-4-nitro-aniline can produce 7-chloro-6-nitrobenzothiazoles.[4][9]
-
Reaction Conditions: The reaction is often performed in glacial acetic acid, which serves as both a solvent and a mild acid catalyst. The temperature must be carefully controlled during the addition of bromine to prevent runaway reactions and side product formation.[2][6]
-
-
Advantages:
-
High Versatility: A wide range of substituted nitrobenzothiazoles can be synthesized by simply changing the starting aniline.[6]
-
Good regiochemical control, as the position of the nitro group is pre-defined.
-
-
Disadvantages:
-
The use of bromine requires careful handling due to its corrosive and toxic nature.
-
Starting materials like substituted nitroanilines may be more expensive or less available than parent anilines.
-
Method 4: Condensation of 2-Amino-5-nitrothiophenol with Aldehydes
This method is particularly useful for synthesizing 2-aryl-6-nitrobenzothiazoles. It involves the condensation of 2-amino-5-nitrothiophenol with a suitable aromatic aldehyde.[12]
-
Causality of Experimental Choices:
-
Reaction Mechanism: The reaction proceeds via the formation of a Schiff base between the amino group of the thiophenol and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzothiazole ring.
-
Solvent/Catalyst: The reaction is often carried out in a high-boiling solvent like pyridine, which can also act as a base to facilitate the cyclization.[12] Modern, greener approaches utilize catalysts like laccase or SnP₂O₇ to drive the reaction under milder conditions.[13]
-
-
Advantages:
-
Disadvantages:
-
The starting material, 2-amino-5-nitrothiophenol, is often prepared in a separate step, typically by the basic hydrolysis of 2-mercapto-6-nitrobenzothiazole or a related compound.[12]
-
Advanced and Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technique to accelerate organic reactions.[1] In the context of nitrobenzothiazole synthesis, it can dramatically reduce reaction times from hours to minutes and often improves yields.[15] For example, the reaction of 2-chloromethyl-6-nitrobenzothiazole with nitronate anions to form 2-alkyl-6-nitrobenzothiazoles is significantly enhanced under microwave activation.[1]
-
Key Advantage: Rapid synthesis, potential for higher yields, and alignment with green chemistry principles by reducing energy consumption.[15]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole via Direct Nitration (Method 1)
This protocol is adapted from established literature procedures.[5][9]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 36 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to below 5°C with vigorous stirring.
-
Substrate Addition: Slowly add 0.157 mol of 2-aminobenzothiazole to the cooled sulfuric acid, ensuring the temperature remains below 5°C.
-
Nitrating Agent Addition: Add 19 mL of concentrated nitric acid dropwise from the dropping funnel. Critically, the rate of addition must be controlled to maintain the reaction temperature at or below 20°C.[9]
-
Reaction: After the addition is complete, continue stirring the reaction mixture for 4-5 hours, allowing it to proceed to completion while monitoring the temperature.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring.
-
Precipitation: Neutralize the mixture by adding aqueous ammonia until the precipitate turns slightly orange.
-
Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[9]
Protocol 2: Synthesis of 2-Amino-6-nitrobenzothiazole via Protected Intermediate (Method 2)
This protocol is a composite of the protection-nitration-deprotection strategy.[7][11]
Part A: Acetylation of 2-Aminobenzothiazole
-
Dissolve 2-aminobenzothiazole in glacial acetic acid.
-
Add acetic anhydride and gently reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the 2-acetylaminobenzothiazole.
-
Filter, wash with water, and dry the product.
Part B: Nitration
-
Introduce 1.0 mol of the dried 2-acetylaminobenzothiazole into 490 g of sulfuric acid monohydrate at 20-30°C.[7]
-
Cool the mixture to 5-10°C.
-
Nitrate the mixture by the dropwise addition of 200 g of mixed acid (containing 31.5% nitric acid), maintaining the temperature between 10-15°C.[7]
-
Stir for an additional 2 hours at 10-15°C after addition is complete.
-
Discharge the mixture onto 1,000 g of ice, isolate the precipitate (2-acetylamino-6-nitrobenzothiazole) by filtration, and wash with water.[7]
Part C: Hydrolysis (Deprotection)
-
Suspend the water-moist presscake of 2-acetylamino-6-nitrobenzothiazole in methanol.[7]
-
Heat the suspension to 60°C and adjust the pH to 10.5 with concentrated sodium hydroxide solution.[7]
-
Maintain the pH at 10.5 for approximately 5 hours.
-
Cool the mixture to 20°C to crystallize the product.
-
Isolate the 2-amino-6-nitrobenzothiazole by filtration, wash with methanol and then water until alkali-free, and dry.[7]
Conclusion and Future Outlook
The synthesis of substituted nitrobenzothiazoles is a well-established field with several reliable and robust methods. The choice of synthetic route represents a critical trade-off between speed, cost, selectivity, and versatility.
-
Direct nitration offers a rapid and straightforward path but may require extensive purification to remove isomers.
-
The protection-deprotection strategy provides excellent selectivity for the 6-nitro isomer at the cost of additional synthetic steps.[7]
-
Building the ring from nitro-substituted precursors offers unparalleled control over the final substitution pattern and is highly adaptable.[6][12]
Future research will likely continue to focus on developing greener, more efficient, and atom-economical synthetic methods.[13][16] The use of novel catalysts, flow chemistry, and alternative energy sources like microwave irradiation will be instrumental in advancing the synthesis of these vital chemical building blocks for the next generation of pharmaceuticals and advanced materials.
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- 2-Amino-6-nitrobenzothiazole | 6285-57-0. ChemicalBook.
- Efficient synthesis of new 6-nitrobenzothiazoles using microwave irradi
- Process for the preparation of 2-amino-6-nitrobenzothiazole.
- Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa.
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- Synthesis of 2-substituted nitro-and aminobenzothiazoles and...
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Differentiating 2-Bromo-6-nitrobenzothiazole Isomers: A Spectroscopic Guide
In the landscape of medicinal chemistry and material science, substituted benzothiazoles represent a "privileged scaffold," a molecular framework with a proven track record of diverse biological activities. The introduction of bromo- and nitro- functional groups to this core structure, as seen in 2-bromo-6-nitrobenzothiazole, creates a versatile building block for the synthesis of novel therapeutic agents and functional materials. However, the synthesis of such compounds can often lead to a mixture of positional isomers, where the nitro group occupies different positions on the benzene ring. Unambiguously identifying the correct isomer is a critical step, as even a minor change in substituent position can dramatically alter the molecule's biological activity and physicochemical properties.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed comparison of the spectroscopic techniques used to differentiate 2-bromo-6-nitrobenzothiazole from its potential isomers (4-nitro, 5-nitro, and 7-nitro). By leveraging the unique electronic environments created by the different substitution patterns, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be used to definitively characterize the target molecule.
The Challenge of Isomerism
The primary isomers of concern during the synthesis of 2-bromo-6-nitrobenzothiazole are those where the nitro group is located at the 4, 5, or 7-position of the benzothiazole ring system.
Figure 1: Positional Isomers of 2-Bromo-nitrobenzothiazole
Caption: Chemical structures of the four primary positional isomers of 2-bromo-nitrobenzothiazole.
¹H NMR Spectroscopy: The Key to Differentiation
Proton NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shift and coupling patterns of the three aromatic protons are highly dependent on their position relative to the electron-withdrawing nitro group and the bromine atom.
The strong electron-withdrawing nature of the nitro group significantly deshields protons that are ortho or para to it, causing their signals to appear at a higher chemical shift (downfield).[1] Protons meta to the nitro group are less affected. This predictable electronic effect results in a unique spectral fingerprint for each isomer.
| Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-nitrobenzothiazole Isomers | |||
| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling (J, Hz) |
| 2-Bromo-4-nitrobenzothiazole | H-5 | ~8.2-8.4 | d, J ≈ 8-9 |
| H-6 | ~7.6-7.8 | t, J ≈ 8 | |
| H-7 | ~8.0-8.2 | d, J ≈ 7-8 | |
| 2-Bromo-5-nitrobenzothiazole | H-4 | ~8.8-9.0 | d, J ≈ 2 |
| H-6 | ~8.2-8.4 | dd, J ≈ 9, 2 | |
| H-7 | ~7.8-8.0 | d, J ≈ 9 | |
| 2-Bromo-6-nitrobenzothiazole (Target) | H-4 | ~8.1-8.3 | d, J ≈ 9 |
| H-5 | ~8.3-8.5 | dd, J ≈ 9, 2 | |
| H-7 | ~8.9-9.1 | d, J ≈ 2 | |
| 2-Bromo-7-nitrobenzothiazole | H-4 | ~8.1-8.3 | d, J ≈ 8 |
| H-5 | ~7.6-7.8 | t, J ≈ 8 | |
| H-6 | ~8.4-8.6 | d, J ≈ 8 |
Disclaimer: These are predicted values based on known substituent effects on related benzothiazole and nitroaromatic systems. Actual experimental values may vary.
Analysis of Predicted Spectra:
-
2-Bromo-6-nitrobenzothiazole (Target Isomer): This isomer is expected to show a distinct pattern with one proton (H-7) significantly downfield as a doublet with a small meta-coupling constant. The other two protons (H-4 and H-5) will appear as a pair of doublets and a doublet of doublets, respectively, with a larger ortho-coupling constant.
-
4-Nitro Isomer: The proton sandwiched between the nitro group and the thiazole ring (H-5) will likely be a doublet, while the other two protons will show a typical ortho and meta coupling pattern.
-
5-Nitro Isomer: The proton ortho to the nitro group (H-4) is expected to be the most downfield and will appear as a doublet with a small meta-coupling constant.
-
7-Nitro Isomer: The proton ortho to the nitro group (H-6) will be significantly downfield, likely appearing as a doublet.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
While ¹H NMR is often sufficient for isomer identification, ¹³C NMR provides complementary data to confirm the substitution pattern. The carbon atom directly attached to the nitro group will be significantly deshielded (shifted downfield), while the carbons ortho and para to the nitro group will also experience a downfield shift. Conversely, electron-donating groups tend to cause upfield shifts for the ortho and para carbons.[2]
| Table 2: Predicted Key ¹³C NMR Chemical Shifts for 2-Bromo-nitrobenzothiazole Isomers | |
| Isomer | Predicted Chemical Shift Range for Carbon Bearing NO₂ (ppm) |
| 2-Bromo-4-nitrobenzothiazole | ~145-150 |
| 2-Bromo-5-nitrobenzothiazole | ~142-147 |
| 2-Bromo-6-nitrobenzothiazole (Target) | ~144-149 |
| 2-Bromo-7-nitrobenzothiazole | ~140-145 |
Note: The C2 carbon bearing the bromine atom is expected to appear around 140-145 ppm in all isomers.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is excellent for confirming the presence of the key functional groups in the molecule. The nitro group has two very strong and characteristic stretching vibrations.[3]
-
Asymmetric NO₂ Stretch: A strong band is expected in the range of 1550-1475 cm⁻¹.[4]
-
Symmetric NO₂ Stretch: Another strong band will appear in the 1360-1290 cm⁻¹ region.[4][5]
While the exact position of these bands can be subtly influenced by the electronic environment of the nitro group and its position on the ring, these two prominent peaks are a definitive indicator of the presence of a nitroaromatic compound.[6] Other expected peaks include C=N stretching of the thiazole ring (~1600 cm⁻¹) and C-Br stretching in the fingerprint region (typically below 800 cm⁻¹).
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound and can provide structural information through analysis of fragmentation patterns.
Expected Molecular Ion:
2-Bromo-6-nitrobenzothiazole has a molecular formula of C₇H₃BrN₂O₂S and a monoisotopic mass of approximately 257.92 g/mol . Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), the mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.[7][8]
Predicted Fragmentation Pattern:
The fragmentation of 2-bromo-6-nitrobenzothiazole under electron impact (EI) ionization is expected to proceed through several key pathways:
-
Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (a loss of 46 Da).
-
Loss of Br: Cleavage of the C-Br bond would result in the loss of the bromine atom (a loss of 79 or 81 Da).
-
Loss of CO: Subsequent fragmentation of the benzothiazole ring can lead to the loss of carbon monoxide (a loss of 28 Da).
While the major fragmentation pathways will be similar for all isomers, the relative intensities of the fragment ions may differ, providing another layer of data for structural confirmation.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Workflow for Spectroscopic Validation of 2-Bromo-6-nitrobenzothiazole Isomers
Caption: A standardized workflow for the spectroscopic analysis and identification of 2-bromo-6-nitrobenzothiazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique (GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Impact (EI) is common for GC-MS and will provide rich fragmentation data. Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).
Conclusion
The unambiguous structural elucidation of 2-bromo-6-nitrobenzothiazole and its isomers is a critical task that can be confidently achieved through a combined spectroscopic approach. ¹H NMR provides the most definitive data for distinguishing between the positional isomers due to the predictable and distinct chemical shifts and coupling patterns of the aromatic protons. ¹³C NMR serves as an excellent confirmatory tool, while IR spectroscopy confirms the presence of the key nitro functional group. Finally, mass spectrometry validates the molecular weight and provides further structural clues through the characteristic bromine isotopic pattern and fragmentation analysis. By following the detailed protocols and comparative data presented in this guide, researchers can ensure the identity and purity of their synthesized compounds, a cornerstone of scientific integrity and successful drug development.
References
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Spectroscopy Tutorials: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]3]
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Infrared of nitro compounds. (n.d.). Chemistry. Retrieved from [Link]5]
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Salman, S. R., & Abdulsada, A. K. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzothiazoles. Spectroscopy Letters, 29(8), 1573-1578.[2]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.[6]
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Bromo pattern in Mass Spectrometry. (2023, December 2). [Video]. YouTube. Retrieved from [Link]7]
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Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]8]
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What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? (2015, April 13). Chemistry Stack Exchange. Retrieved from [Link]1]
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- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Assessing the Anticancer Activity of 2-Bromo-6-Nitrobenzothiazole Derivatives: A Comparative Guide
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Its unique bicyclic, electron-rich system allows for diverse interactions with biological targets, making it a fertile ground for the development of novel therapeutics.[1] Within this class, nitro-substituted benzothiazoles, particularly those with substitutions at the 2 and 6 positions, have garnered significant interest for their potent anticancer activities.[1][3] This guide provides a comprehensive comparison of the anticancer activity of 2-bromo-6-nitrobenzothiazole derivatives, offering insights into their evaluation, mechanism of action, and structure-activity relationships, supported by experimental data from seminal studies.
The Rationale for Investigating 2-Bromo-6-Nitrobenzothiazole Derivatives
The inclusion of a nitro group at the 6-position of the benzothiazole ring is a strategic choice in the design of anticancer agents. The strong electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets and influencing its metabolic stability.[4] The bromine atom at the 2-position serves as a versatile synthetic handle, allowing for the facile introduction of various pharmacophores to explore structure-activity relationships (SAR) and optimize anticancer potency.[3] This combination of a reactive site for derivatization and a potency-enhancing nitro group makes the 2-bromo-6-nitrobenzothiazole scaffold a promising starting point for the discovery of novel anticancer drugs.
Comparative Anticancer Activity of Benzothiazole Derivatives
While direct comparative studies on a wide array of 2-bromo-6-nitrobenzothiazole derivatives are emerging, the broader benzothiazole class offers a valuable landscape for understanding their potential. The anticancer activity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.[5] The following table summarizes the in vitro cytotoxic activity of various benzothiazole derivatives, including those with a 6-nitro substitution, against several cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Key Structural Features | Reference |
| Indole based hydrazine carboxamide benzothiazole | HT29, H460, A549, MDA-MB-231 | 0.015 - 1.53 | Electron-withdrawing groups on the benzyl ring. | [4] |
| Chlorobenzyl indole semicarbazide benzothiazole | HT29, H460, A549, MDA-MB-231 | 0.024 - 0.88 | Presence of a chlorobenzyl indole semicarbazide moiety. | [3] |
| Substituted 2-hydroxybenzylidene containing semicarbazide | MDA-MB-231, MNK-45, NCI-H226, HT-29, SK-N-SH | 0.24 - 0.92 | Ortho-hydroxy-N-acyl hydrazone moiety. | [3] |
| Urea benzothiazole | 60 human cancer cell lines | Average GI50 of 0.38 | Urea linkage at the 2-position. | [3] |
| Thiazolidine-2,4-dione hybrid of 6-nitrobenzothiazole (Compound 4a) | HCT-116, HEPG-2, MCF-7 | 3.84 - 7.92 | 6-nitrobenzothiazole linked to thiazolidine-2,4-dione. | [6] |
| Naphthalimide derivative | HT-29, A549, MCF-7 | 3.72 - 7.91 | Naphthalimide moiety. | [4] |
| Secondary sulphonamide based acetamide benzothiazole | MCF-7, HeLa, MG63 | 34.5 - 44.15 | Derived from 2-amino-6-nitrobenzothiazole. | [3] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.
Elucidating the Mechanism of Action: Beyond Cytotoxicity
The anticancer effect of benzothiazole derivatives is not limited to cytotoxicity. Many of these compounds induce apoptosis, or programmed cell death, a desirable trait for an anticancer agent. For instance, some pyrrolidine-based imidazo benzothiazole derivatives have been shown to enhance the levels of caspase-3, a key executioner enzyme in the apoptotic cascade.[4]
A significant mechanism of action for some 6-nitrobenzothiazole derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).[6] VEGFR-2 is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply.
VEGFR-2 Inhibition Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-bromo-6-nitrobenzothiazole derivative.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The evaluation of the cytotoxic potential of novel chemical entities is a cornerstone of anticancer drug discovery.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]
Step-by-Step Methodology
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The 2-bromo-6-nitrobenzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another 1-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]
MTT Assay Workflow
Caption: A schematic workflow of the MTT assay for determining the cytotoxicity of test compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[8][9] For 2-substituted-6-nitrobenzothiazoles, the moiety at the 2-position is critical for determining potency and selectivity. For example, the incorporation of heterocyclic rings, such as pyrazole or pyrimidine, has been shown to enhance antitumor activity.[3] Furthermore, the presence of specific functional groups, like urea or semicarbazide linkers, can facilitate hydrogen bonding interactions with target proteins, thereby increasing binding affinity and inhibitory activity.[3] The systematic modification of the substituent at the 2-position of the 2-bromo-6-nitrobenzothiazole core is a key strategy for optimizing the anticancer profile of this promising class of compounds.
Conclusion and Future Directions
2-Bromo-6-nitrobenzothiazole derivatives represent a promising and versatile scaffold for the development of novel anticancer agents. Their synthetic tractability, coupled with the potent biological activity often associated with the 6-nitrobenzothiazole core, provides a solid foundation for further drug discovery efforts. Future research should focus on synthesizing a broader library of these derivatives and screening them against diverse cancer cell lines to identify compounds with high potency and selectivity. Mechanistic studies will be crucial to elucidate their specific molecular targets and pathways, ultimately paving the way for their potential clinical translation.
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A Comparative Guide to the Antimicrobial Spectrum of Halogenated and Nitrated Benzothiazole Analogs
Introduction: The Pressing Need for Novel Antimicrobial Scaffolds
The global rise of antimicrobial resistance (AMR) constitutes a severe threat to public health, creating an urgent demand for the discovery and development of new chemical entities that can overcome existing resistance mechanisms.[1] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzothiazole scaffold has emerged as a "privileged structure" due to its wide range of pharmacological properties, including potent antimicrobial activity.[1][2] Derivatives of benzothiazole have demonstrated efficacy against a broad spectrum of pathogens by interacting with various cellular targets.[1][2]
This guide focuses on a specific subclass: 2-Bromo-6-nitrobenzothiazole and its related analogs. The introduction of halogen (e.g., Bromo, Chloro) and electron-withdrawing nitro groups to the benzothiazole core is a key strategy for modulating lipophilicity, electronic properties, and ultimately, biological activity. We will objectively compare the antimicrobial performance of these analogs, supported by experimental data from peer-reviewed literature, and delve into the underlying structure-activity relationships that govern their efficacy. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold for next-generation antimicrobial agents.
Core Methodology: Determining the Antimicrobial Spectrum
To objectively compare antimicrobial agents, a standardized, quantitative method is paramount. The gold standard for determining a compound's in vitro efficacy is the broth microdilution method , which establishes the Minimum Inhibitory Concentration (MIC).[3][4][5] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[3][5]
The choice of this method is deliberate; it is highly reproducible, conservative of materials, and recommended by clinical standards bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[3] Understanding this protocol is crucial for interpreting the comparative data that follows.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the steps to determine the MIC of a test compound against a bacterial or fungal strain.
-
Preparation of Reagents and Inoculum:
-
Prepare a stock solution of the test compound (e.g., 2-Bromo-6-nitrobenzothiazole analog) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Culture the desired microbial strain (e.g., Staphylococcus aureus) on an appropriate agar plate overnight at 37°C.
-
Prepare a bacterial inoculum by suspending several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute this standardized suspension into the appropriate test medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the test compound (at 2x the highest desired final concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last column.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This step halves the drug concentration in each well to the desired final test concentration.
-
Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).
-
Seal the plate and incubate at 37°C for 16-24 hours.[5]
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]
-
Workflow for MIC Determination
Caption: Workflow of the broth microdilution method for MIC determination.
Comparative Antimicrobial Spectrum
Direct comparative data for a systematic series of 2-Bromo-6-nitrobenzothiazole analogs is limited in publicly available literature. However, by synthesizing findings from various studies on halogenated and nitrated benzothiazoles, we can construct a representative comparison. The data below illustrates the antimicrobial activity of different substitution patterns on the benzothiazole scaffold against common Gram-positive bacteria, Gram-negative bacteria, and fungi.
| Compound Class/Analog | Substitution Pattern | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) | Reference |
| Nitrobenzothiazoles | 6-Nitro | Variable, activity depends on other substitutions | Variable | Variable | [6] |
| Halogenated Benzothiazoles | 5-Chloro | Potent activity reported | Moderate activity | Moderate activity | [7] |
| Halogenated Benzothiazoles | 6-Chloro | 2.9 µM (~0.7 µg/mL) for an N,N-disubstituted analog | >100 µM | Not Reported | [8] |
| Arylbenzothiazole Analogs | Various aryl groups | 25 - 200 | 25 - 100 | 50 - 200 | [2] |
| Thiazolidinone Hybrids | 6-Nitro, 4-methoxy-phenyl | 0.09-0.18 mg/mL | 0.09-0.18 mg/mL | Not Reported | [1] |
| Control Antibiotic | Ciprofloxacin | ~0.25-1.0 | ~0.015-0.12 | Not Applicable | [1] |
| Control Antifungal | Fluconazole | Not Applicable | Not Applicable | ~0.25-2.0 | [2] |
Note: MIC values are converted for comparison where possible. Direct comparison should be made with caution as testing conditions and specific molecular structures vary between studies.
Structure-Activity Relationship (SAR) Analysis
The antimicrobial potency and spectrum of benzothiazole derivatives are critically dependent on the nature and position of substituents on the core ring system.[1][7]
-
Role of Halogens (Bromo/Chloro): The presence of an electronegative halogen atom, particularly at the 5th or 6th position, is frequently associated with enhanced antibacterial activity.[7][8] For instance, a 6-chloro substituent on a 2-aminobenzothiazole was crucial for potent activity against S. aureus.[8] Moving the chloro group from the 6- to the 5-position had minimal effect on potency, but removing it entirely led to a substantial loss of activity.[8] This suggests that the halogen's electron-withdrawing nature and its contribution to the molecule's overall lipophilicity are key for target interaction.
-
Impact of the Nitro Group: The nitro group (-NO₂) at the 6-position is a strong electron-withdrawing group that can significantly influence the electronic properties of the benzothiazole ring. Studies on thiazolidinone hybrids of benzothiazole showed that analogs with a nitro substitution exhibited potent antibacterial action against both Gram-positive and Gram-negative bacteria.[1]
-
Gram-Negative vs. Gram-Positive Activity: Many benzothiazole scaffolds show greater potency against Gram-positive bacteria like S. aureus than Gram-negative bacteria like E. coli.[8] This disparity is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier. Furthermore, some benzothiazole analogs have been identified as substrates for bacterial efflux pumps in Gram-negative organisms, actively removing the compound from the cell and reducing its effective concentration.[8]
-
Substitutions at the 2-Position: The 2-position of the benzothiazole ring is a common site for modification. Linking different heterocyclic moieties (like thiazolidinones or pyrimidines) or aryl groups at this position can drastically alter the antimicrobial spectrum and potency.[1][9][10]
Key SAR Sites on the Benzothiazole Scaffold
Caption: Structure-Activity Relationship (SAR) map of the benzothiazole scaffold.
Proposed Mechanism of Action
Benzothiazole derivatives are known to inhibit bacterial growth through multiple mechanisms of action. One of the most well-documented targets is DNA gyrase , an essential bacterial enzyme involved in DNA replication, recombination, and repair.[1][11] By binding to this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death. Molecular docking studies have suggested that benzothiazole analogs can form stable complexes with DNA gyrase, corroborating the activity data.[1][11] Other reported mechanisms include the inhibition of dihydropteroate synthase (DHPS) and other essential enzymes, highlighting the scaffold's versatility in targeting bacterial physiology.[1][12]
Conclusion and Future Directions
The available evidence strongly supports that halogenated and nitrated benzothiazole analogs are a promising class of antimicrobial agents. The strategic placement of electron-withdrawing groups like bromo and nitro moieties on the benzothiazole core is a validated approach for enhancing potency. SAR studies reveal that while many analogs exhibit excellent activity against Gram-positive pathogens, overcoming the formidable defenses of Gram-negative bacteria—such as the outer membrane and efflux pumps—remains a significant challenge.
Future research should focus on:
-
Systematic Analog Synthesis: Creating and testing a homologous series of 2-Bromo-6-nitrobenzothiazole analogs to provide direct, head-to-head comparisons and refine SAR models.
-
Mechanism Deconvolution: Further studies to pinpoint the precise molecular targets for the most potent analogs.
-
Improving Gram-Negative Efficacy: Designing derivatives with improved penetration across the Gram-negative outer membrane and reduced susceptibility to efflux.
By building upon the foundational knowledge outlined in this guide, the scientific community can continue to develop the therapeutic potential of the benzothiazole scaffold in the critical fight against antimicrobial resistance.
References
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Evaluation of Some Novel Benzothiazole Derivatives as Potential Anticancer and Antimicrobial Agents. (2007). Arzneimittel-Forschung. Retrieved from [Link]
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Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents. (2007). PubMed. Retrieved from [Link]
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Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). National Center for Biotechnology Information. Retrieved from [Link]
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Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. (2021). PubMed. Retrieved from [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Structure-antimicrobial activity relationship of a series of functionalized arylbenzothiazoles. (n.d.). Mol2Net. Retrieved from [Link]
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Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. Retrieved from [Link]
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Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). PubMed. Retrieved from [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PubMed Central. Retrieved from [Link]
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MICs of myxothiazol for different yeasts and fungi. (n.d.). ResearchGate. Retrieved from [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). National Institutes of Health. Retrieved from [Link]
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Metal Stress and Antibiotic Susceptibility Profileof Some Bacterial and Fungal Strains. (2012). Journal of Pure and Applied Microbiology. Retrieved from [Link]
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The 2-Bromo-6-nitrobenzothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships for Novel Drug Candidates
Introduction: The Strategic Importance of the 2-Bromo-6-nitrobenzothiazole Moiety
In the landscape of medicinal chemistry, the benzothiazole core is a privileged scaffold, consistently appearing in molecules with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The strategic functionalization of this bicyclic system allows for the fine-tuning of its pharmacological profile. The 2-bromo-6-nitrobenzothiazole unit, in particular, represents a versatile starting point for the synthesis of novel derivatives. The bromine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse chemical moieties.[4][5] Simultaneously, the electron-withdrawing nitro group at the 6-position enhances the electrophilicity of the C-2 carbon, facilitating this substitution and potentially contributing to the biological activity of the resulting compounds.[6][7]
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) for derivatives synthesized from the 2-bromo-6-nitrobenzothiazole scaffold. We will delve into the synthetic strategies, compare the biological performance of various analogs with supporting experimental data, and elucidate the underlying mechanistic principles.
Synthetic Strategy: Leveraging Nucleophilic Aromatic Substitution (SNAr)
The primary route for diversifying the 2-bromo-6-nitrobenzothiazole core is through nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group and the benzothiazole ring system itself makes the C-2 position highly susceptible to attack by various nucleophiles.
General Experimental Protocol: Synthesis of 2-Substituted-6-nitrobenzothiazole Derivatives
A generalized, reproducible protocol for the synthesis of 2-substituted-6-nitrobenzothiazole derivatives is as follows:
-
Reaction Setup: To a solution of 2-bromo-6-nitrobenzothiazole (1.0 eq.) in a suitable polar apathetic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired nucleophile (1.1-1.5 eq.).
-
Base Addition: A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is added to the reaction mixture to facilitate the reaction, particularly when using amine or thiol nucleophiles.
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80°C to 120°C and stirred for a period of 4 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
This versatile methodology allows for the introduction of a wide range of functional groups at the 2-position, including amines, hydrazones, ethers, and thioethers, thereby generating a library of compounds for biological screening.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2,6-disubstituted benzothiazole derivatives is profoundly influenced by the nature of the substituents at both the C-2 and C-6 positions. While a systematic study commencing directly from 2-bromo-6-nitrobenzothiazole is not extensively documented in a single source, we can synthesize the findings from various studies on related 6-nitro and 2-substituted benzothiazoles to construct a coherent SAR narrative.
Anticancer Activity
The 6-nitrobenzothiazole moiety is a recurring feature in potent anticancer agents. The nitro group can participate in bioreductive activation in hypoxic tumor environments and can also influence the overall electronic properties of the molecule, impacting its interaction with biological targets.[2][8]
Key SAR Observations for Anticancer Activity:
-
Substitution at the 2-Position: The introduction of various amines and substituted piperazines at the 2-position has yielded compounds with significant cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines.[2] For instance, derivatives incorporating a 4-nitroaniline moiety have demonstrated potent growth inhibition.[2]
-
Influence of the 6-Nitro Group: While electron-donating groups at the 6-position, such as methoxy (-OCH3), can sometimes enhance anticancer activity, the 6-nitro group has been incorporated into numerous potent derivatives.[3][9] Its presence is often associated with activity against a broad range of cancer cell lines.[3]
-
Mechanism of Action: The anticancer effects of these derivatives are often attributed to the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[2][3]
Table 1: Comparative Anticancer Activity of 2,6-Disubstituted Benzothiazole Derivatives
| 6-Substituent | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| -NO2 | 4-Nitroaniline | A549 (Lung) | 22.13 | [2] |
| -NO2 | Piperazine-4-nitroaniline | A549 (Lung) | 61.03 | [2] |
| -NO2 | 4-Nitroaniline | MCF-7 (Breast) | 35.48 | [2] |
| -NO2 | Substituted Phenyl | HEP-2 (Laryngeal) | Potent Activity | [3] |
| -Cl | N-(4-nitrobenzyl) | A549 (Lung) | Potent Derivative | [3][10] |
Antimicrobial Activity
Benzothiazole derivatives have also shown significant promise as antimicrobial agents. The mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase.[11]
Key SAR Observations for Antimicrobial Activity:
-
Impact of the 6-Nitro Group: The presence of a nitro group at the 6-position has been shown to contribute to the antibacterial activity of benzothiazole derivatives.[3][12]
-
Nature of the 2-Substituent: The introduction of substituted benzamides and anilines at the 2-position of the 6-nitrobenzothiazole core has resulted in compounds with potent activity against Pseudomonas aeruginosa.[12]
-
Halogenation: Halogen substituents, such as chlorine and fluorine, at various positions of the benzothiazole ring are often beneficial for antimicrobial efficacy.[3]
Table 2: Comparative Antibacterial Activity of 2,6-Disubstituted Benzothiazole Derivatives
| 6-Substituent | 2-Substituent | Bacterial Strain | Activity | Reference |
| -NO2 | Substituted Anilines | P. aeruginosa | Potent | [12] |
| -Cl | Sulfonamide derivatives | Gram-positive bacteria | Active | [3] |
| -F | Hydrazone derivative | Various strains | Active | [3] |
Monoamine Oxidase (MAO) Inhibition
Derivatives of 2-amino-6-nitrobenzothiazole have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for the treatment of neurodegenerative diseases.[13][14]
Key SAR Observations for MAO Inhibition:
-
Hydrazone Moiety at the 2-Position: The introduction of an extended hydrazone linkage at the 2-amino position leads to potent MAO inhibitors.[13]
-
Selectivity: Subtle structural modifications to the hydrazone moiety can significantly influence the selectivity for MAO-A versus MAO-B. For example, a N'-(5-Chloro-2-oxoindolin-3-ylidene) substitution resulted in a highly potent and selective MAO-B inhibitor (IC50 = 1.8 nM), while a N'-(1-(4-bromophenyl)ethylidene) group led to a potent MAO-A inhibitor (IC50 = 0.42 µM).[13]
-
Methylene Spacer: The presence of a methylene spacer between the 2-amino group and the hydrazone functionality was found to be important for MAO-B inhibitory potency.[13]
Table 3: Comparative MAO Inhibitory Activity of 2-Amino-6-nitrobenzothiazole Derivatives
| 2-Substituent | Target | IC50 | Reference |
| N'-(5-Chloro-2-oxoindolin-3-ylidene)acetohydrazide | MAO-B | 1.8 ± 0.3 nM | [13] |
| N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | MAO-A | 0.42 ± 0.003 µM | [13] |
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Diagram 1: General Synthetic Scheme for 2-Substituted-6-nitrobenzothiazole Derivatives
Caption: SAR summary for anticancer activity of 2,6-disubstituted benzothiazoles.
Diagram 3: Experimental Workflow for Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of novel derivatives.
Conclusion and Future Perspectives
The 2-bromo-6-nitrobenzothiazole scaffold is a highly valuable starting point for the development of novel therapeutic agents. The ease of diversification at the 2-position via nucleophilic aromatic substitution allows for the creation of large libraries of compounds for biological screening. The structure-activity relationships discussed herein highlight the importance of the 6-nitro group and the nature of the 2-substituent in dictating the anticancer, antimicrobial, and enzyme-inhibitory activities of these derivatives.
Future research in this area should focus on a more systematic exploration of the chemical space around the 2-position of the 2-bromo-6-nitrobenzothiazole core. The synthesis and evaluation of a comprehensive library of derivatives with diverse electronic and steric properties will enable the development of more precise quantitative structure-activity relationship (QSAR) models. Such models will be invaluable in guiding the rational design of next-generation benzothiazole-based drugs with enhanced potency and selectivity.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-nitrobenzothiazole
As researchers and developers in the chemical and pharmaceutical sciences, our work extends beyond the synthesis and application of novel compounds; it encompasses a fundamental responsibility for safe handling and environmental stewardship. The compound 2-Bromo-6-nitrobenzothiazole, a member of the halogenated nitroaromatic heterocyclic family, requires meticulous disposal procedures due to its inherent chemical properties and potential hazards. This guide provides a comprehensive, technically grounded protocol for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to ensure that this compound is managed in a way that guarantees laboratory safety and environmental integrity.
Section 1: Hazard Profile and Risk Assessment of 2-Bromo-6-nitrobenzothiazole
Understanding the hazard profile is the cornerstone of safe disposal. While exhaustive toxicological data for 2-Bromo-6-nitrobenzothiazole may be limited, by analyzing its structural motifs—a brominated aromatic system, a nitro group, and a benzothiazole core—we can infer a hazard profile that demands it be treated as hazardous waste.[1]
Inferred Hazards Based on Analogous Compounds:
-
Health Hazards : This class of compounds is often harmful if swallowed, inhaled, or in contact with skin.[2] It is expected to cause significant skin and eye irritation and may lead to respiratory irritation.[2][3][4] Prolonged or repeated exposure carries a risk of organ damage.[2]
-
Environmental Hazards : Like many nitroaromatic compounds, 2-Bromo-6-nitrobenzothiazole is presumed to be harmful to aquatic life, with the potential for long-lasting effects.[2][5] Its low water solubility suggests it is not likely to be mobile in soil.[1][2]
-
Chemical Reactivity : Thermal decomposition can release a cocktail of hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), sulfur oxides, and hydrogen bromide.[1][3][6] Nitroaromatic compounds, as a class, can exhibit thermal instability, making them reactive under certain conditions.[7]
Table 1: Summary of Key Properties and Hazards
| Property | Description | Citation(s) |
| Physical State | Solid, often a yellow powder. | [2][3] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [2][3] |
| Irritation | Causes serious eye irritation and skin irritation. May cause respiratory irritation. | [2][4] |
| Chronic Effects | May cause damage to organs through prolonged or repeated exposure. | [2] |
| Environmental | Harmful to aquatic life with long-lasting effects. | [2][5] |
| Decomposition | Thermal decomposition can release toxic and irritating vapors (NOx, HBr, COx, SOx). | [1][3] |
Section 2: Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of 2-Bromo-6-nitrobenzothiazole is that it must be managed as regulated hazardous waste. Under no circumstances should it be disposed of in standard trash or via sanitary sewer systems.[1][8][9]
Step 2.1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the compound for disposal, ensure a robust barrier between you and the chemical.
-
Eye and Face Protection : Wear safety goggles with side shields that conform to EN166 (EU) or NIOSH (US) standards.[1] If there is a risk of splashing (e.g., when handling solutions), a face shield is also recommended.
-
Skin Protection : Wear a laboratory coat and chemical-resistant gloves (e.g., nitrile rubber).[9][10] Always use the proper glove removal technique to avoid contaminating your skin.[10]
-
Respiratory Protection : All handling of 2-Bromo-6-nitrobenzothiazole waste should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2]
Step 2.2: Waste Segregation - Preventing Unwanted Reactions and Ensuring Proper Treatment
This is the most critical logistical step. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.
-
Designate as Halogenated Organic Waste : 2-Bromo-6-nitrobenzothiazole is a halogenated organic compound. It MUST be collected in a waste container specifically designated for this category.[11][12]
-
Avoid Mixing : Never mix halogenated waste with non-halogenated organic solvents, as this prevents the non-halogenated solvents from being recycled or used for fuel blending, thereby increasing disposal costs.[11][13]
-
Maintain Chemical Incompatibility Awareness : Do not mix this waste with strong oxidizing acids, bases, or other reactive chemicals.[8][13][14] This is to prevent exothermic or gas-producing reactions within the waste container.
Step 2.3: Waste Accumulation and Labeling - Ensuring Clarity and Compliance
Proper containment and labeling are mandated by regulatory bodies like the EPA and are essential for safety.
-
Container Selection : Use a sturdy, chemically compatible container with a tightly sealing lid.[8] The container must be free of leaks or damage.[15] For solid waste, a wide-mouth polyethylene container is suitable.
-
Labeling : The container must be clearly labeled with a hazardous waste tag before any waste is added. The label must include:
-
Storage : Keep the waste container sealed at all times, except when adding waste.[8][16] Store the container in a designated satellite accumulation area within the lab, which should be under the control of laboratory personnel and away from drains or sources of ignition. Use secondary containment for liquid wastes.[8]
Step 2.4: Managing Contaminated Materials & Empty Containers
The disposal protocol extends to all materials that have come into contact with the chemical.
-
Solid Waste : Disposable labware such as contaminated gloves, weighing papers, and pipette tips should be collected in a separate, clearly labeled container or bag for solid hazardous waste.[9]
-
Empty Containers : The original container of 2-Bromo-6-nitrobenzothiazole is not "empty" until properly decontaminated. The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as halogenated hazardous waste.[8] For highly toxic compounds, the first three rinses must be collected.[8] After thorough rinsing and air-drying, the container can be managed for disposal.
Section 3: Emergency Procedures - Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear the appropriate PPE as described in Step 2.1.
-
Contain and Clean : For a solid spill, gently sweep up the material to avoid creating dust.[1][2][10] Use an absorbent pad for solutions.
-
Package for Disposal : Place all spilled material and cleanup debris into a sealed, properly labeled container for disposal as hazardous waste.[3][10]
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) office.
Section 4: The Disposal Workflow - From Benchtop to Final Disposition
The ultimate disposal of 2-Bromo-6-nitrobenzothiazole is achieved through high-temperature incineration performed by a licensed hazardous waste disposal facility.[10][17][18] Your role is to prepare and package the waste for safe collection by your institution's EHS office, which will then manage its transport and final destruction.
The following workflow diagram illustrates the decision-making and procedural flow for proper disposal.
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A Comprehensive Guide to the Safe Handling of 2-Bromo-6-nitrobenzothiazole
This guide provides essential, immediate safety and logistical information for the handling of 2-Bromo-6-nitrobenzothiazole (CAS No. 2516-37-2).[1] It is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment. This document is designed to be your primary resource for procedural guidance, moving beyond a simple checklist to explain the rationale behind each safety measure.
Immediate Safety Briefing: Hazard Identification and PPE
2-Bromo-6-nitrobenzothiazole is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
Table 1: Hazard Identification and Recommended Personal Protective Equipment (PPE)
| Hazard Classification | Description | Recommended PPE | Rationale |
| Skin Irritation (Category 2) [2] | Causes skin irritation.[2] | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. | To prevent direct skin contact which can lead to irritation. |
| Serious Eye Irritation (Category 2A) [2] | Causes serious eye irritation.[2] | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may also be appropriate.[3] | To prevent eye contact which can cause serious irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [2] | May cause respiratory irritation.[2] | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient or during spill cleanup.[3] | To prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for the safe handling of 2-Bromo-6-nitrobenzothiazole from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle 2-Bromo-6-nitrobenzothiazole in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[4]
-
Gather Materials: Before commencing work, confirm that all necessary PPE is available and in good condition. Spill cleanup materials should also be readily accessible.[4]
2. Personal Protective Equipment (PPE) Donning and Doffing:
A meticulous approach to donning and doffing PPE is your first line of defense. The following workflow is designed to prevent cross-contamination.
Caption: Logical workflow for donning and doffing PPE.
3. Handling Procedures:
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[3]
-
Avoid Contact: Do not get the chemical in your eyes, on your skin, or on your clothing.[4]
-
Avoid Inhalation and Ingestion: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product.[3][4]
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid dust inhalation.[4]
Emergency Response: Spills and Exposure
Immediate and correct response to a spill or exposure is critical.
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2][3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Spill Management:
In the event of a spill, follow this decision-making workflow:
Caption: General workflow for responding to a chemical spill.
Disposal Plan: Waste Management
All waste containing 2-Bromo-6-nitrobenzothiazole must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[5] The container must be in good condition with a tightly sealing lid.
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "2-Bromo-6-nitrobenzothiazole". List all constituents of the waste, including any solvents.[5]
-
Storage: Store the sealed container in a designated, secure area away from incompatible materials.[5]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[2][5] Do not dispose of this chemical down the drain or in regular trash.[2]
References
-
Safety Data Sheet - Angene Chemical. (2024-11-14). [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. [Link]
-
CAS 2516-37-2 | 2-Bromo-6-nitrobenzothiazole - Alchem.Pharmtech. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
